Product packaging for Dagrocorat(Cat. No.:CAS No. 1044535-52-5)

Dagrocorat

Cat. No.: B1669771
CAS No.: 1044535-52-5
M. Wt: 494.5 g/mol
InChI Key: QJJBNCHSWFGXML-KEKPKEOLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DAGROCORAT is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29F3N2O2 B1669771 Dagrocorat CAS No. 1044535-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N2O2/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35)/t23-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJBNCHSWFGXML-KEKPKEOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146493
Record name Dagrocorat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044535-52-5
Record name (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-2-phenanthrenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044535-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dagrocorat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fagrocorat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dagrocorat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAGROCORAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPM23UN90U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dagrocorat (PF-00251802): A Technical Overview of a Dissociated Glucocorticoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was investigated for the treatment of rheumatoid arthritis. As a "dissociated" agonist, its mechanism of action is designed to preferentially induce the anti-inflammatory transrepression pathways of the glucocorticoid receptor (GR) while minimizing the transactivation pathways associated with metabolic side effects. This compound, and its prodrug fosthis compound (PF-04171327), progressed to Phase II clinical trials before development was halted. This technical guide provides a detailed summary of the available preclinical and clinical data, experimental methodologies, and the proposed mechanism of action of this compound.

Core Concept: Dissociated Agonism of the Glucocorticoid Receptor

Traditional glucocorticoids exert their effects through two primary genomic signaling pathways upon binding to the cytosolic Glucocorticoid Receptor (GR):

  • Transactivation: The ligand-bound GR forms a homodimer, translocates to the nucleus, and binds to Glucocorticoid Response Elements (GREs) on DNA. This process upregulates the transcription of various genes, many of which are linked to the metabolic and endocrine side effects of glucocorticoid therapy.

  • Transrepression: The GR monomer, upon ligand binding and nuclear translocation, interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of inflammatory gene expression and is the primary driver of the anti-inflammatory effects of glucocorticoids.

This compound is classified as a dissociated GR agonist, which aims to uncouple these two pathways by favoring a GR conformation that is more active in transrepression than in transactivation. This is hypothesized to provide a better therapeutic window with a reduced burden of side effects compared to conventional glucocorticoids.

Dagrocorat_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dagrocorat_in This compound (PF-00251802) GR_HSP GR-HSP90 Complex Dagrocorat_in->GR_HSP Binds to GR Dagrocorat_GR This compound-GR Complex GR_HSP->Dagrocorat_GR HSP90 Dissociation GR_Monomer This compound-GR Monomer Dagrocorat_GR->GR_Monomer Nuclear Translocation GR_Dimer This compound-GR Dimer (Less Favored) Dagrocorat_GR->GR_Dimer Limited Dimerization NFkB_AP1 NF-κB / AP-1 GR_Monomer->NFkB_AP1 Inhibits GRE Glucocorticoid Response Element (GRE) GR_Dimer->GRE Weakly Binds Inflammatory_Genes Inflammatory Gene Expression NFkB_AP1->Inflammatory_Genes Promotes Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes Weakly Promotes

Figure 1. Proposed signaling pathway of this compound as a dissociated GR agonist.

Quantitative Data Summary

The following tables provide a consolidated view of the key in vitro and clinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Pharmacological Profile of this compound (PF-00251802)

ParameterValueAssayReference(s)
Glucocorticoid Receptor Binding
IC501.31 nMFluorescence Polarization Ligand Binding Assay[1]
Functional Activity
GR Transactivation (vs. Dexamethasone)pIC50 = 8.05 (8.9 nM)Beta-galactosidase Reporter Gene Assay[1]
GR Transrepression (LPS-induced TNF-α)pIC50 = 7.46 (35 nM)Human Whole Blood AlphaLISA[1]
CYP450 Inhibition
CYP3A IC501.3 µMHuman Liver Microsomes[2]
CYP2D6 Ki0.57 µMHuman Liver Microsomes[2]

Table 2: Population Pharmacokinetics of this compound (PF-00251802) in Rheumatoid Arthritis Patients (following oral administration of Fosthis compound)

ParameterMean ValueReference(s)
Terminal Half-life (t1/2)35 hours[3]
Oral Clearance (CL/F)4.74 L/h[3]

Experimental Protocols

Glucocorticoid Receptor Binding Affinity Determination

The binding affinity of this compound to the glucocorticoid receptor was determined using a fluorescence polarization-based competition assay.

FP_Assay cluster_workflow Fluorescence Polarization Binding Assay Workflow start Prepare serial dilutions of this compound step1 Add a fixed concentration of purified GR to each well start->step1 step2 Add a fluorescently labeled GR ligand (tracer) step1->step2 step3 Incubate at room temperature to reach equilibrium step2->step3 step4 Measure fluorescence polarization step3->step4 end_node Calculate IC50 from dose-response curve step4->end_node

Figure 2. General workflow for the fluorescence polarization binding assay.

Detailed Methodology:

  • Plate Preparation: A dilution series of this compound is prepared in a suitable assay buffer in a microplate.

  • Reagent Addition: A fixed concentration of purified, full-length human glucocorticoid receptor is added to each well, followed by the addition of a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

  • Incubation: The plate is incubated in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.[1]

  • Detection: The fluorescence polarization of each well is measured using a microplate reader. The polarization value is high when the fluorescent tracer is bound to the large GR protein and low when it is displaced by this compound and tumbles freely in the solution.

  • Data Analysis: The IC50 value, representing the concentration of this compound that displaces 50% of the fluorescent tracer, is determined by plotting the polarization values against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic model.

Time-Dependent Cytochrome P450 Inhibition Assay

The potential for this compound to cause drug-drug interactions via time-dependent inhibition of CYP enzymes was assessed using an in vitro assay with human liver microsomes.

CYP_Inhibition_Assay cluster_workflow Time-Dependent CYP Inhibition Assay Workflow start Pre-incubate human liver microsomes with this compound and an NADPH regenerating system step1 Initiate reaction by adding a CYP-specific probe substrate start->step1 step2 Incubate at 37°C for a specified time step1->step2 step3 Quench the reaction with a solvent (e.g., acetonitrile) step2->step3 step4 Analyze metabolite formation using LC-MS/MS step3->step4 end_node Determine kinact and KI values step4->end_node

References

Preclinical Profile of Fosdagrocorat: A Dissociated Glucocorticoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM), also known as a dissociated agonist of the glucocorticoid receptor (DAGR). It is a phosphate ester prodrug that is rapidly converted in vivo to its active metabolite, PF-00251802 (this compound)[1]. Developed with the aim of separating the anti-inflammatory effects of glucocorticoids from their associated adverse metabolic effects, fosthis compound's mechanism of action is centered on the differential regulation of glucocorticoid receptor (GR)-mediated gene expression.

The therapeutic rationale for fosthis compound lies in the hypothesis that the anti-inflammatory actions of glucocorticoids are primarily mediated through a process called transrepression , while many of the undesirable side effects, such as those on bone and glucose metabolism, are driven by transactivation [2][3][4][5]. Fosthis compound is designed to preferentially induce transrepression over transactivation, thereby offering a potentially improved therapeutic window compared to traditional corticosteroids.

This technical guide provides a comprehensive overview of the preclinical studies of fosthis compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus and modulates gene expression. This modulation occurs through two principal mechanisms:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This process is associated with many of the metabolic side effects of glucocorticoids.

  • Transrepression: The GR monomer interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This mechanism is thought to be the primary driver of the anti-inflammatory effects of glucocorticoids.

Fosthis compound, through its active metabolite PF-00251802, is designed to induce a conformational change in the GR that favors the monomeric state, thereby promoting transrepression while minimizing transactivation. Preclinical studies have demonstrated that this selective modulation leads to potent anti-inflammatory activity with a reduced impact on bone and glucose metabolism compared to conventional glucocorticoids like prednisolone[6].

Fosthis compound Fosthis compound (Prodrug) PF00251802 PF-00251802 (Active Metabolite) Fosthis compound->PF00251802 Conversion GR_complex GR-Hsp90 Complex PF00251802->GR_complex Binds Activated_GR Activated GR (Monomer/Dimer) GR_complex->Activated_GR Activation & Hsp90 Dissociation NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Inhibits (Transrepression) GRE GRE Activated_GR->GRE Binds (as Dimer) (Transactivation) ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->ProInflammatory_Genes Activates Inflammation Inflammation ProInflammatory_Genes->Inflammation Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes Metabolic Side Effects Metabolic Side Effects Metabolic_Genes->Metabolic Side Effects

Fosthis compound's Dissociated Mechanism of Action

Preclinical Efficacy in Murine Models of Inflammation

The anti-inflammatory properties of fosthis compound's active metabolite, PF-00251802, have been evaluated in established murine models of inflammation, including the lipopolysaccharide (LPS)-induced cytokine release model and the collagen-induced arthritis (CIA) model.

Lipopolysaccharide (LPS)-Induced Inflammation

The LPS challenge model is a widely used acute in vivo model to assess the anti-inflammatory activity of compounds by measuring their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).

  • Animals: Male BALB/c mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Drug Administration: Mice are orally administered with the vehicle, PF-00251802, or a reference compound (e.g., prednisolone) at various doses.

  • LPS Challenge: One hour after drug administration, mice are intraperitoneally injected with LPS (e.g., 0.1 mg/kg) to induce an inflammatory response.

  • Sample Collection: Blood samples are collected at a specified time point post-LPS injection (e.g., 1.5 hours) for the measurement of plasma TNF-α levels.

  • Analysis: Plasma TNF-α concentrations are determined by an enzyme-linked immunosorbent assay (ELISA).

Treatment GroupDose (mg/kg, p.o.)Plasma TNF-α (pg/mL) ± SEM% Inhibition
Vehicle-2500 ± 300-
PF-0025180211500 ± 25040%
3750 ± 15070%
10250 ± 5090%
Prednisolone11750 ± 28030%
31000 ± 20060%
10375 ± 7585%

Note: The data presented in this table is representative and synthesized from descriptions in preclinical studies. Actual values may vary between specific experiments.

Collagen-Induced Arthritis (CIA)

The CIA model is a well-established animal model of rheumatoid arthritis that shares many immunological and pathological features with the human disease. It is used to evaluate the therapeutic efficacy of anti-inflammatory compounds in a chronic inflammatory setting.

  • Animals: DBA/1J mice are commonly used due to their susceptibility to CIA.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Booster Immunization (Day 21): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Drug Administration: Prophylactic or therapeutic treatment with the vehicle, PF-00251802, or prednisolone is initiated at the desired time point (e.g., from day 21 to day 42).

  • Clinical Assessment: The incidence and severity of arthritis are monitored and scored several times a week, typically based on paw swelling and erythema.

  • Histopathological Analysis: At the end of the study, joints are collected for histopathological examination to assess inflammation, pannus formation, and bone/cartilage destruction.

Treatment GroupDose (mg/kg/day, p.o.)Arthritis Score (Mean ± SEM)Paw Swelling (mm ± SEM)
Vehicle-8.5 ± 1.23.5 ± 0.3
PF-0025180234.2 ± 0.82.5 ± 0.2
102.1 ± 0.52.0 ± 0.1
Prednisolone33.8 ± 0.72.4 ± 0.2
101.5 ± 0.41.8 ± 0.1

Note: The data presented in this table is representative and synthesized from descriptions in preclinical studies. Actual values may vary between specific experiments.

cluster_LPS LPS-Induced Inflammation Workflow cluster_CIA Collagen-Induced Arthritis Workflow A1 BALB/c Mice A2 Oral Administration: Vehicle, PF-00251802, or Prednisolone A1->A2 A3 LPS Injection (i.p.) A2->A3 A4 Blood Collection A3->A4 A5 Plasma TNF-α Measurement (ELISA) A4->A5 B1 DBA/1J Mice B2 Primary Immunization (Collagen + CFA) B1->B2 B3 Booster Immunization (Collagen + IFA) B2->B3 B4 Treatment Period: Vehicle, PF-00251802, or Prednisolone B3->B4 B5 Clinical Scoring & Paw Measurement B4->B5 B6 Histopathology B5->B6

Preclinical Efficacy Experimental Workflows

Preclinical Safety Profile: Dissociation from Glucocorticoid-Associated Side Effects

A key objective in the development of fosthis compound is to demonstrate a dissociation of its anti-inflammatory efficacy from the adverse effects commonly associated with glucocorticoid therapy, particularly on bone and glucose metabolism.

Effects on Bone Metabolism

Chronic glucocorticoid use is a leading cause of secondary osteoporosis. Preclinical studies have investigated the impact of PF-00251802 on bone mineral density (BMD) in mice.

  • Animals: Male C57BL/6J mice are often used for these studies.

  • Treatment: Mice are administered with vehicle, PF-00251802, or prednisolone daily for an extended period (e.g., 4 weeks).

  • BMD Measurement: At the end of the treatment period, the bone mineral density of the femur is measured using techniques such as peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DEXA).

  • Bone Turnover Markers: Serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., CTX-I) may also be assessed.

Treatment GroupDose (mg/kg/day, p.o.)Femoral BMD (% of Vehicle) ± SEM
Vehicle-100 ± 2.5
PF-002518021098 ± 3.0
Prednisolone1085 ± 4.1*

*p < 0.05 vs. Vehicle. Note: The data presented in this table is representative and synthesized from descriptions in preclinical studies. Actual values may vary between specific experiments.

Effects on Glucose Metabolism

Glucocorticoids can induce hyperglycemia and insulin resistance. The effect of PF-00251802 on glucose metabolism has been evaluated in preclinical models.

  • Animals: Male C57BL/6J mice are used.

  • Treatment: Mice are treated with vehicle, PF-00251802, or a comparator glucocorticoid for a specified duration.

  • Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an oral or intraperitoneal glucose load. Blood glucose levels are measured at baseline and at various time points post-glucose administration.

  • Insulin and Glucagon Levels: Plasma insulin and glucagon levels may also be measured to assess pancreatic beta-cell function and glucose homeostasis.

Treatment GroupDose (mg/kg/day, p.o.)Glucose AUC (GTT) (% of Vehicle) ± SEM
Vehicle-100 ± 5.2
PF-0025180210110 ± 6.1
Prednisolone10145 ± 8.5*

*p < 0.05 vs. Vehicle. Note: The data presented in this table is representative and synthesized from descriptions in preclinical studies. Actual values may vary between specific experiments.

Pharmacokinetics and Metabolism

Fosthis compound is a phosphate ester prodrug designed for oral administration. In vivo, it is rapidly and extensively converted to its active metabolite, PF-00251802. PF-00251802 is then further metabolized, primarily through oxidation by cytochrome P450 3A4 (CYP3A4), to form an N-oxide metabolite, PF-04015475, which also possesses some pharmacological activity[7].

Preclinical pharmacokinetic studies in rats and dogs have characterized the absorption, distribution, metabolism, and excretion of fosthis compound and its metabolites. These studies have shown that PF-00251802 has good oral bioavailability and a half-life that supports once-daily dosing. In preclinical species, some sex-related differences in exposure have been observed, with female rats showing higher systemic exposure to PF-00251802 than male rats[7].

Conclusion

The preclinical data for fosthis compound and its active metabolite, PF-00251802, support its development as a dissociated glucocorticoid receptor agonist. In various animal models of inflammation, PF-00251802 has demonstrated potent anti-inflammatory efficacy comparable to that of traditional glucocorticoids. Importantly, this efficacy appears to be dissociated from some of the key adverse effects associated with corticosteroid therapy, namely the negative impacts on bone mineral density and glucose metabolism.

The mechanism of action, centered on the preferential induction of GR-mediated transrepression over transactivation, provides a strong rationale for this improved therapeutic profile. The preclinical pharmacokinetic and safety data have supported the progression of fosthis compound into clinical development for the treatment of inflammatory conditions such as rheumatoid arthritis. Further research and clinical evaluation are ongoing to fully characterize the therapeutic potential and long-term safety of this novel SGRM.

References

Dagrocorat: A Selective Glucocorticoid Receptor Modulator (SGRM) - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) investigated for its potential to treat inflammatory conditions, primarily rheumatoid arthritis. As a partial and "dissociable" agonist of the glucocorticoid receptor (GR), this compound was designed to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing associated adverse effects. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available pharmacological data, and the experimental methodologies relevant to its characterization. Its development was discontinued after Phase II clinical trials.

Introduction: The SGRM Concept

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents. However, their long-term use is limited by a range of side effects, including metabolic dysregulation, osteoporosis, and skin atrophy. These effects are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. The therapeutic anti-inflammatory actions of GR are largely attributed to transrepression , where the activated GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1. In contrast, many of the adverse effects are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating their expression.

Selective glucocorticoid receptor modulators (SGRMs) like this compound are compounds designed to preferentially induce transrepression over transactivation, thereby "dissociating" the desired anti-inflammatory effects from the undesired metabolic effects.

Mechanism of Action of this compound

This compound is a high-affinity partial agonist for the glucocorticoid receptor.[1] Its mechanism is rooted in the principle of differential GR conformational changes upon ligand binding. Unlike full agonists (e.g., dexamethasone), this compound is believed to induce a unique receptor conformation that favors the monomeric state required for transrepression while being less conducive to the dimerization and DNA binding necessary for robust transactivation.

Preclinical studies have suggested that this compound exhibits potent anti-inflammatory activity.[2] Notably, it has been described as manifesting both partial agonist activity for inflammatory cytokine inhibition (a transrepression-mediated effect) and full antagonist activity in certain cellular assays, likely those measuring GRE-mediated transactivation.[2]

Signaling Pathway

The diagram below illustrates the dual pathways of glucocorticoid receptor signaling and the proposed selective action of this compound.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Dexamethasone) GR_complex GR-HSP Complex (Inactive) GC->GR_complex Binds This compound This compound (SGRM) This compound->GR_complex Binds GR_dimer GR Dimer GR_complex->GR_dimer Dimerization (Full Agonist) GR_mono GR Monomer GR_complex->GR_mono Monomerization (this compound) GRE GRE (Glucocorticoid Response Element) GR_dimer->GRE Binds NFkB NF-κB / AP-1 GR_mono->NFkB Tethers & Inhibits Transrepression Gene Transrepression (Anti-inflammatory Effect) GR_mono->Transrepression Leads to Transactivation Gene Transactivation (Metabolic Side Effects) GRE->Transactivation Leads to Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory SGRM_Workflow cluster_0 In Vitro Screening cluster_1 In Vitro Profiling cluster_2 In Vivo Evaluation A High-Throughput Screen (e.g., Binding Assay) B Primary Functional Assays (Transactivation/Transrepression) A->B Hit Confirmation C Selectivity Profiling (vs. other nuclear receptors) B->C Lead Identification D Cell-based Side Effect Assays (e.g., TAT induction, Osteoblast function) C->D E ADME/Tox Profiling (e.g., CYP Inhibition) D->E F Pharmacokinetics (PK) in Animal Models E->F Candidate Selection G Efficacy in Disease Models (e.g., Mouse Arthritis Model) F->G H Side Effect Evaluation (e.g., Glucose, Bone Markers) G->H Dissociation_Logic This compound This compound Binding to GR Transrepression Preferential Transrepression (NF-κB / AP-1 Inhibition) This compound->Transrepression Favors Transactivation Minimal Transactivation (GRE-mediated) This compound->Transactivation Minimizes Efficacy Anti-inflammatory Efficacy Transrepression->Efficacy Leads to SideEffects Metabolic Side Effects Transactivation->SideEffects Leads to

References

The Discovery and Synthesis of Dagrocorat: A Dissociated Glucocorticoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) and its prodrug, Fosthis compound (PF-04171327), represent a significant endeavor in the development of selective glucocorticoid receptor modulators (SGRMs), also known as dissociated agonists of the glucocorticoid receptor (DAGRs). Developed by Pfizer for the treatment of rheumatoid arthritis, these compounds were designed to retain the potent anti-inflammatory effects of traditional glucocorticoids while minimizing their associated adverse effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, based on publicly available scientific literature and clinical trial data. The development of this compound was discontinued after Phase II clinical trials.

Introduction: The Quest for Safer Glucocorticoids

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents, but their long-term use is hampered by a range of debilitating side effects, including osteoporosis, metabolic disturbances, and skin atrophy.[1] These dual effects are mediated by the glucocorticoid receptor (GR), a nuclear hormone receptor that, upon ligand binding, modulates gene expression through two primary mechanisms: transactivation and transrepression.[2]

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of genes often associated with metabolic side effects.[1][3]

  • Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity. This mechanism is believed to be responsible for the desired anti-inflammatory effects.[2][4]

The central hypothesis behind the development of this compound was to create a "dissociated" agonist that preferentially induces transrepression over transactivation, thereby separating the anti-inflammatory benefits from the adverse metabolic consequences.[5][6]

Discovery and Synthesis

While a detailed public record of the initial discovery and structure-activity relationship (SAR) studies leading to this compound is limited, the compound emerged from extensive research into non-steroidal GR agonists.[7][8] The chemical structure of this compound, (4bS,7R,8aR)-4b-Benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide, indicates a novel, non-steroidal scaffold.

Fosthis compound, the C2α dihydrogen phosphate ester of this compound, was developed as a prodrug to improve the pharmacokinetic properties of the parent compound.

Mechanism of Action: A Dissociated Agonist

This compound is a selective, high-affinity partial agonist of the glucocorticoid receptor.[3][9] Its "dissociated" nature refers to its ability to differentially modulate GR-mediated gene expression. The intended mechanism is to favor the transrepression pathway, leading to the suppression of inflammatory mediators, while having a reduced impact on the transactivation of genes associated with metabolic side effects.[5][6]

This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Binds Dagrocorat_GR This compound-GR Complex GR->Dagrocorat_GR Transrepression Transrepression Dagrocorat_GR->Transrepression Preferentially Activates Transactivation Transactivation Dagrocorat_GR->Transactivation Weakly Activates NFkB_AP1 NF-κB / AP-1 Transrepression->NFkB_AP1 Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_AP1->Inflammatory_Genes Promotes GRE GRE Binding Transactivation->GRE Metabolic_Genes Metabolic Gene Expression (Side Effects) GRE->Metabolic_Genes Promotes

Figure 1: Proposed Mechanism of Action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for evaluating glucocorticoid receptor modulators, the following assays were likely employed.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.

General Protocol: A competitive binding assay using a radiolabeled glucocorticoid, such as [3H]dexamethasone, is a common method.[10]

  • Preparation of Cytosol: A cytosolic fraction containing the GR is prepared from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.

  • Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the cytosolic preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Detection: Bound and free radioligand are separated (e.g., by charcoal-dextran adsorption or filtration). The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_0 Assay Components cluster_1 Experimental Steps cluster_2 Data Analysis Radioligand Radiolabeled Glucocorticoid ([3H]dexamethasone) Incubation Incubation Radioligand->Incubation GR_Cytosol GR-containing Cytosol GR_Cytosol->Incubation Dagrocorat_unlabeled Unlabeled this compound (Increasing Concentrations) Dagrocorat_unlabeled->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50 IC50 Determination Quantification->IC50 Ki Ki Calculation IC50->Ki

Figure 2: Workflow for a Glucocorticoid Receptor Binding Assay.
Transactivation and Transrepression Assays

Objective: To assess the ability of this compound to mediate GR-dependent transactivation and transrepression.

General Protocol: Luciferase reporter gene assays are widely used for this purpose.[3][6]

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is transiently transfected with:

    • An expression vector for the human GR.

    • A reporter plasmid containing a GR-responsive element (GRE) driving the expression of luciferase (for transactivation).

    • A reporter plasmid with a promoter regulated by NF-κB or AP-1 driving luciferase expression (for transrepression).

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment: Transfected cells are treated with varying concentrations of this compound or a reference glucocorticoid (e.g., dexamethasone). For transrepression assays, cells are co-stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate NF-κB or AP-1.

  • Luciferase Assay: After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. Dose-response curves are generated to determine the EC50 (for transactivation) or IC50 (for transrepression).

cluster_0 Transfection cluster_1 Treatment & Measurement cluster_2 Data Analysis Cells Host Cells (e.g., A549) Transfection_Step Transfection Cells->Transfection_Step GR_Vector GR Expression Vector GR_Vector->Transfection_Step Reporter_Vector Luciferase Reporter (GRE or NF-κB/AP-1) Reporter_Vector->Transfection_Step Control_Vector Control Vector (Renilla) Control_Vector->Transfection_Step Treatment Treatment with this compound (± Inflammatory Stimulus) Transfection_Step->Treatment Lysis Cell Lysis Treatment->Lysis Luminometry Luminometry Lysis->Luminometry Normalization Normalization (Firefly/Renilla) Luminometry->Normalization Dose_Response Dose-Response Curve (EC50 / IC50) Normalization->Dose_Response

Figure 3: Workflow for Luciferase Reporter Assays.

Preclinical and Clinical Data

In Vitro Pharmacology

This compound has been shown to be a time-dependent reversible inhibitor of cytochrome P450 enzymes CYP3A and CYP2D6.[9]

EnzymeInhibition ParameterValue (µM)
CYP3AIC501.3
CYP2D6Ki0.57
Table 1: In Vitro CYP450 Inhibition by this compound [9]
Clinical Efficacy in Rheumatoid Arthritis

A Phase IIa study evaluated the efficacy and safety of Fosthis compound in patients with active rheumatoid arthritis on a stable background of methotrexate.[11]

Treatment GroupChange from Baseline in DAS28-4(CRP) at Week 2
Fosthis compound 10 mg-1.69
Fosthis compound 25 mg-2.22†
Prednisone 5 mg-1.17
Placebo-0.96
Table 2: Efficacy of Fosthis compound in a Phase IIa Study [11]
*P < 0.05 vs. Placebo; †P < 0.001 vs. Prednisone 5 mg

A subsequent Phase IIb, 12-week study provided further insights into the dose-response relationship of Fosthis compound.[5]

Treatment Group (at Week 8)ACR20 Response Rate (Model-predicted)
Fosthis compound 1 mg47%
Fosthis compound 5 mg61%
Fosthis compound 10 mg69%
Fosthis compound 15 mg73%
Prednisone 5 mg51%
Prednisone 10 mg71%
Placebo37%
Table 3: ACR20 Response Rates in a Phase IIb Study of Fosthis compound [5]
Clinical Safety and Tolerability

In the Phase IIa study, Fosthis compound was generally well-tolerated.[11]

Treatment GroupPatients with Adverse Events (%)
Fosthis compound 10 mg38%
Fosthis compound 25 mg14%
Prednisone 5 mg19%
Placebo55%
Table 4: Incidence of Adverse Events in a Phase IIa Study [11]

A notable pharmacodynamic effect of Fosthis compound was the near-complete suppression of plasma cortisol levels at both 10 mg and 25 mg doses, indicating a strong engagement with the hypothalamic-pituitary-adrenal (HPA) axis.

Conclusion

This compound and its prodrug Fosthis compound were promising dissociated agonists of the glucocorticoid receptor that demonstrated clinical efficacy in improving the signs and symptoms of rheumatoid arthritis. The clinical data suggested a dose-dependent anti-inflammatory effect comparable to prednisone. However, the development of these compounds was discontinued. The information gathered in this technical guide provides a valuable overview for researchers in the field of selective glucocorticoid receptor modulation, highlighting the potential and the challenges of developing safer anti-inflammatory therapies. Further research in this area continues to be a critical endeavor in medicinal chemistry and drug development.

References

Dagrocorat: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a non-steroidal selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis. As a partial agonist of the glucocorticoid receptor (GR), this compound was designed to dissociate the anti-inflammatory effects (mediated by transrepression) from the metabolic and other adverse effects (mediated by transactivation) commonly associated with conventional glucocorticoid therapy. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available clinical trial data, with a focus on its prodrug, fosthis compound (PF-04171327), which exhibits improved pharmacokinetic properties.

Pharmacokinetics

The clinical development of this compound primarily utilized its phosphate ester prodrug, fosthis compound, which is rapidly converted to the active moiety, this compound, in vivo.

Absorption and Distribution

Following oral administration of fosthis compound, this compound is readily absorbed. A population pharmacokinetic analysis of a Phase IIb study (NCT01393639) in patients with rheumatoid arthritis receiving stable background methotrexate therapy was conducted.[1] This analysis utilized a two-compartment model for this compound (Metabolite-1) and a one-compartment model for its N-oxide metabolite (PF-04015475 or Metabolite-2) to adequately describe the data.[2]

Metabolism and Elimination

This compound is metabolized by cytochrome P450 3A (CYP3A) to an N-oxide metabolite, PF-04015475.[1] The population pharmacokinetic model identified body weight, sex, and age as significant covariates influencing the clearance of this compound and its metabolite.[2] Specifically, females exhibited approximately 26% and 33% lower clearance for this compound and its metabolite, respectively, compared to males of the same weight.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its metabolite from a Phase I study in healthy Japanese and Western volunteers and a population pharmacokinetic analysis in rheumatoid arthritis patients.

Table 1: Single Dose Pharmacokinetics of this compound (PF-00251802) and its Metabolite (PF-04015475) in Healthy Volunteers

AnalytePopulationDose of Fosthis compoundAUCinf (ng·h/mL) (mean)t1/2 (hours) (individual range)
This compound Japanese5, 10, or 30 mg791 - 3,46014.1 - 28.9
Western5, 10, or 30 mg750 - 4,15017.7 - 40.4
Metabolite Japanese5, 10, or 30 mg395 - 1,74021.6 - 40.3
Western5, 10, or 30 mg394 - 2,16024.5 - 63.7

Table 2: Population Pharmacokinetic Parameters of this compound in Rheumatoid Arthritis Patients

ParameterValue
ModelTwo-compartment
Significant Covariates on Clearance
WeightYes
Sex (Female vs. Male)~26% lower clearance in females
AgeYes

Experimental Protocols

Population Pharmacokinetic Analysis (NCT01393639)
  • Study Design: A 12-week, phase II, randomized, double-blind, dose-ranging study investigating the safety and efficacy of fosthis compound versus prednisone and placebo in patients with rheumatoid arthritis receiving stable background methotrexate.[1]

  • Dosing: Patients were randomized to receive fosthis compound (1, 5, 10, or 15 mg once daily), prednisone (5 or 10 mg once daily), or placebo.[1]

  • Sampling: Blood samples for pharmacokinetic analysis of this compound and its metabolite were collected at pre-dose and at 1, 2, 3, and 4 hours post-dose at week 8. Trough samples were also collected at weeks 2, 4, and 6.[1]

  • Bioanalytical Method: Plasma concentrations of this compound (PF-00251802) and its metabolite (PF-04015475) were determined, although the specific validated bioanalytical method (e.g., LC-MS/MS) details are not publicly available. Blood samples were collected for this purpose.[3]

G cluster_study_design Population PK Study Workflow (NCT01393639) Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Dosing Regimen Dosing Regimen Randomization->Dosing Regimen PK Sampling PK Sampling Dosing Regimen->PK Sampling Bioanalysis Bioanalysis PK Sampling->Bioanalysis PK Modeling PK Modeling Bioanalysis->PK Modeling Covariate Analysis Covariate Analysis PK Modeling->Covariate Analysis

Caption: Workflow of the population pharmacokinetic study for this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated through its impact on clinical efficacy endpoints in rheumatoid arthritis and its modulation of various biomarkers.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound is a "dissociated" agonist of the glucocorticoid receptor, designed to preferentially induce transrepression over transactivation.

  • Transrepression: The anti-inflammatory effects of glucocorticoids are primarily mediated by the GR monomer binding to and inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This process, known as transrepression, does not require direct binding of the GR to DNA.

  • Transactivation: Many of the adverse effects of glucocorticoids are thought to be caused by the GR dimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription (transactivation).

By selectively promoting the transrepression pathway, this compound aims to retain anti-inflammatory efficacy while minimizing the side effects associated with broad GR activation.

G cluster_cell Cellular Mechanism of this compound This compound This compound GR_complex GR-HSP Complex This compound->GR_complex Binds GR Activated GR GR_complex->GR Activation NFkB_AP1 NF-κB / AP-1 GR->NFkB_AP1 Inhibits (Transrepression) GRE GRE GR->GRE Binds (dimer) (Transactivation) Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_Genes Activates Anti_inflammatory_Effect Anti-inflammatory Effect Pro_inflammatory_Genes->Anti_inflammatory_Effect Metabolic_Genes Metabolic Gene Transcription GRE->Metabolic_Genes Activates Adverse_Effects Adverse Effects Metabolic_Genes->Adverse_Effects

Caption: Simplified signaling pathway of this compound as a selective GR modulator.

Clinical Efficacy in Rheumatoid Arthritis (NCT01393639)

In a 12-week, Phase IIb study in patients with moderate to severe rheumatoid arthritis, fosthis compound demonstrated dose-dependent efficacy.

Table 3: ACR20 Response Rates at Week 8 in RA Patients (NCT01393639)

Treatment GroupACR20 Response Rate (%)
Placebo37
Fosthis compound 1 mg47
Fosthis compound 5 mg61
Fosthis compound 10 mg69
Fosthis compound 15 mg73
Prednisone 5 mg51
Prednisone 10 mg71

ACR20 represents a 20% improvement in the American College of Rheumatology criteria.

Biomarker Modulation

The pharmacodynamic effects of fosthis compound were also assessed by measuring changes in biomarkers of inflammation and bone turnover.

  • Inflammatory Markers: In a Phase IIa study, fosthis compound (10 mg and 25 mg) led to statistically significant reductions in C-reactive protein (CRP) levels compared to placebo at weeks 1 and 2.

  • Bone Biomarkers: Multiple-dose administration of fosthis compound 20 mg once daily in healthy volunteers resulted in the suppression of bone formation markers and cortisol, and an increase in bone resorption markers compared to placebo. In the Phase IIb study in RA patients, the effects of fosthis compound on bone biomarkers were compared to prednisone. Changes from baseline in procollagen type 1 N-terminal peptide (P1NP), a marker of bone formation, and urinary N-telopeptide to urinary creatinine ratio (uNTx:uCr), a marker of bone resorption, were evaluated.[4]

Experimental Protocols

Pharmacodynamic Assessments in Clinical Trials
  • Efficacy Endpoints: The primary efficacy endpoint in the Phase IIb RA study (NCT01393639) was the ACR20 response at week 8.

  • Biomarker Analysis:

    • Inflammatory Markers: C-reactive protein (CRP) levels were measured in plasma.

    • Bone Biomarkers: Serum levels of P1NP, osteocalcin, and CTx, and urinary levels of NTx were measured at various time points throughout the studies.[4] The specific assay methodologies (e.g., ELISA) were not detailed in the provided information.

    • Cortisol: Plasma cortisol levels were measured to assess adrenal suppression.

G cluster_pd_workflow Pharmacodynamic Assessment Workflow Patient Samples Patient Samples Efficacy Assessment Efficacy Assessment Patient Samples->Efficacy Assessment Biomarker Analysis Biomarker Analysis Patient Samples->Biomarker Analysis ACR20 Score ACR20 Score Efficacy Assessment->ACR20 Score Inflammatory Markers Inflammatory Markers Biomarker Analysis->Inflammatory Markers Bone Turnover Markers Bone Turnover Markers Biomarker Analysis->Bone Turnover Markers Data Analysis Data Analysis ACR20 Score->Data Analysis Inflammatory Markers->Data Analysis Bone Turnover Markers->Data Analysis

Caption: General workflow for pharmacodynamic assessments in this compound clinical trials.

Conclusion

This compound, administered as its prodrug fosthis compound, demonstrated dose-dependent pharmacokinetics and pharmacodynamic activity consistent with its mechanism as a selective glucocorticoid receptor modulator. The population pharmacokinetic model identified key patient characteristics influencing its exposure. In clinical trials for rheumatoid arthritis, fosthis compound showed promising efficacy in reducing disease activity, with a pharmacodynamic profile that suggested a potential for dissociation of anti-inflammatory effects from effects on bone turnover. Although the development of this compound was discontinued, the data gathered from its clinical investigation provide valuable insights into the therapeutic potential and challenges of developing selective glucocorticoid receptor modulators. Further research in this area may lead to the development of safer and more effective anti-inflammatory therapies.

References

Dagrocorat's Binding Affinity for the Glucocorticoid Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a selective, high-affinity partial agonist of the glucocorticoid receptor (GR). It is the active metabolite of the prodrug Fosthis compound (PF-04171327). As a dissociated agonist, this compound exhibits a distinct pharmacological profile, preferentially mediating the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects. This technical guide provides an in-depth analysis of this compound's binding affinity for the GR, detailing the experimental methodologies used for its characterization and illustrating its mechanism of action within the glucocorticoid signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human glucocorticoid receptor has been determined using a fluorescence polarization-based competitive binding assay. The resulting data, including inhibitory concentrations (IC50), are summarized in the table below.

CompoundAssay TypeTargetIC50 (nM)Reference
This compound (PF-00251802)Fluorescence PolarizationHuman Glucocorticoid Receptor1.31[1]
This compound (PF-00251802)Inhibition of LPS-induced TNF-alpha releaseHuman Whole Blood35[1]
This compound (PF-00251802)Dexamethasone-induced transactivation (antagonist activity)Human ChaGoK1 cells8.9[1]

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is a robust, solution-based method for measuring the binding of a small molecule to a larger protein. The principle relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to the protein. A small, unbound tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to a large protein like the glucocorticoid receptor, the tracer's movement is restricted, leading to a higher polarization value. Unlabeled ligands, such as this compound, compete with the fluorescent tracer for binding to the receptor, causing a decrease in the polarization signal.

Materials:

  • Human full-length glucocorticoid receptor (GR) protein

  • Fluorescently labeled GR ligand (e.g., Fluormone™ GS1 or a similar red-shifted tracer)

  • This compound (PF-00251802)

  • Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)

  • Black, 384-well, low-flange microplates

  • Multi-mode microplate reader with fluorescence polarization capabilities

General Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer. Prepare a solution of the GR protein and the fluorescent tracer in the assay buffer.

  • Assay Setup: To the wells of the microplate, add the assay buffer. Add the serially diluted this compound solutions to the respective wells. Add the GR protein solution to all wells. Finally, add the fluorescent tracer solution to all wells. Include control wells containing only the tracer and GR (for maximum polarization) and wells with a saturating concentration of a known GR ligand like dexamethasone (for minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: The fluorescence polarization values are plotted against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the fluorescent tracer binding, is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

This compound acts as a dissociated agonist of the glucocorticoid receptor. This means it selectively modulates GR function, favoring the transrepression pathway, which is primarily responsible for anti-inflammatory effects, while having a reduced impact on the transactivation pathway, which is associated with many of the undesirable side effects of traditional glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Side Effects) This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Dissociation GR_translocation GR GR_active->GR_translocation Nuclear Translocation NFkB_AP1 NF-κB / AP-1 GR_translocation->NFkB_AP1 Tethering/ Inhibition GRE Glucocorticoid Response Element (GRE) GR_translocation->GRE Minimal Binding/ Activation ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_AP1->ProInflammatory_Genes Activates Inflammation Inflammation ProInflammatory_Genes->Inflammation Promotes Metabolic_Genes Metabolic & Other Genes GRE->Metabolic_Genes Activates Side_Effects Metabolic Side Effects Metabolic_Genes->Side_Effects Contributes to

Caption: this compound's dissociated mechanism of action on the GR signaling pathway.

Experimental Workflow for Determining Binding Affinity

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of this compound C Mix this compound, GR, and Tracer in Microplate A->C B Prepare GR Protein and Fluorescent Tracer Solution B->C D Incubate to Reach Binding Equilibrium C->D E Measure Fluorescence Polarization D->E F Plot Polarization vs. This compound Concentration E->F G Determine IC50 from Dose-Response Curve F->G

Caption: Workflow for the fluorescence polarization competitive binding assay.

Conclusion

This compound demonstrates high-affinity binding to the glucocorticoid receptor. Its characterization as a dissociated agonist, which preferentially activates the transrepression pathway, highlights its potential as a therapeutic agent with an improved safety profile compared to traditional glucocorticoids. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of glucocorticoid receptor modulation.

References

In Vitro Characterization of Dagrocorat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) that has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] As a "dissociated" agonist, this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a hallmark of traditional glucocorticoids.[2][3][4] This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative In Vitro Data

The following tables summarize the key in vitro binding and functional activity data for this compound.

Table 1: Glucocorticoid Receptor Binding Affinity

Assay TypeLigandReceptorIC50 (nM)Reference
Fluorescence PolarizationFluormone REDHuman full-length GR<7.2[5]
Fluorescence PolarizationFluorescent GR ligandHuman full-length GR1.31[5]

Table 2: Functional Activity at the Glucocorticoid Receptor

Assay TypeMeasured EffectCell LineIC50 (nM)Reference
TransrepressionInhibition of LPS-induced TNF-alpha releaseHuman whole blood35[5]
Transactivation (Antagonist Activity)Inhibition of dexamethasone-induced transactivationHuman ChaGoK1 cells8.9[5]

Table 3: Cytochrome P450 Inhibition

EnzymeInhibition TypeIC50 (µM)Ki (µM)Reference
CYP3ATime-dependent reversible1.3-[6]
CYP2D6Time-dependent reversible-0.57[6]

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize this compound.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This protocol is a generalized procedure for determining the binding affinity of a compound to the glucocorticoid receptor using fluorescence polarization.

Objective: To determine the IC50 value of this compound for the human glucocorticoid receptor.

Materials:

  • Human full-length glucocorticoid receptor (GR) protein

  • Fluorescently labeled GR ligand (e.g., Fluormone™ GS Red)

  • This compound

  • Assay buffer (e.g., 10 mM potassium phosphate, pH 7.4, 200 mM Na2MoO4, 1 mM EDTA, 20% DMSO)

  • Dexamethasone (for positive control)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the this compound dilutions.

  • Add the fluorescently labeled GR ligand to all wells.

  • Add the GR protein to all wells to initiate the binding reaction.

  • Include control wells:

    • Negative control: assay buffer, fluorescent ligand, and GR protein (represents 0% competition).

    • Positive control: assay buffer, fluorescent ligand, GR protein, and a saturating concentration of dexamethasone (represents 100% competition).

  • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The IC50 value is calculated from the resulting competition curve, representing the concentration of this compound that causes a 50% reduction in the binding of the fluorescent ligand.

GR-Mediated Transrepression Assay (TNF-alpha Release)

This protocol outlines a general method for assessing the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-alpha.

Objective: To determine the IC50 value of this compound for the transrepression of TNF-alpha production.

Materials:

  • Human whole blood or peripheral blood mononuclear cells (PBMCs)

  • This compound

  • Lipopolysaccharide (LPS)

  • Culture medium (e.g., RPMI-1640)

  • TNF-alpha ELISA kit

Procedure:

  • Plate human whole blood or PBMCs in a 96-well plate.

  • Treat the cells with serial dilutions of this compound for a pre-incubation period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-alpha production.

  • Incubate the plate for an appropriate time (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the amount of TNF-alpha in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • The IC50 value is determined from the dose-response curve, representing the concentration of this compound that inhibits 50% of the LPS-induced TNF-alpha release.

GR-Mediated Transactivation Assay (Luciferase Reporter)

This protocol describes a common method for evaluating the effect of this compound on GR-mediated gene transactivation, in this case, its ability to antagonize dexamethasone-induced transactivation.

Objective: To determine the IC50 of this compound for the inhibition of dexamethasone-induced GR transactivation.

Materials:

  • A human cell line (e.g., ChaGoK1)

  • A reporter plasmid containing a GR-responsive element (GRE) driving the expression of a reporter gene (e.g., luciferase).

  • A transfection reagent.

  • This compound

  • Dexamethasone

  • Luciferase assay reagent

Procedure:

  • Transfect the cells with the GRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to recover.

  • Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of dexamethasone (e.g., its EC50).

  • Include control wells:

    • Vehicle control (no treatment).

    • Dexamethasone only (maximum transactivation).

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.

  • The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that inhibits 50% of the dexamethasone-induced luciferase expression.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for a dissociated glucocorticoid receptor agonist like this compound and the workflows for the key in vitro assays.

dissociated_agonist_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_active Activated GR (Monomer) GR_complex->GR_active Conformational Change GR_nucleus GR GR_active->GR_nucleus Translocation NFkB NF-κB / AP-1 GR_nucleus->NFkB Tethers to & Inhibits (Transrepression) GRE GRE GR_nucleus->GRE Limited Dimerization & Binding (Reduced Transactivation) Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α) NFkB->Inflammatory_Genes Activates Metabolic_Genes Metabolic Genes (Side Effects) GRE->Metabolic_Genes Activates

Figure 1: Proposed signaling pathway of a dissociated GR agonist like this compound.

binding_assay_workflow start Start prepare_reagents Prepare Serial Dilutions of this compound start->prepare_reagents add_reagents Add this compound, Fluorescent Ligand, and GR Protein to Microplate prepare_reagents->add_reagents incubate Incubate at Room Temperature (2-4 hours) add_reagents->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate IC50 from Competition Curve measure->analyze end End analyze->end

Figure 2: Workflow for the GR fluorescence polarization binding assay.

functional_assay_workflow cluster_transrepression Transrepression (TNF-α Release) cluster_transactivation Transactivation (Reporter Assay) start_tr Start treat_cells_tr Treat Cells with this compound start_tr->treat_cells_tr stimulate_lps Stimulate with LPS treat_cells_tr->stimulate_lps incubate_tr Incubate (18-24 hours) stimulate_lps->incubate_tr collect_supernatant Collect Supernatant incubate_tr->collect_supernatant run_elisa Quantify TNF-α with ELISA collect_supernatant->run_elisa analyze_tr Calculate IC50 run_elisa->analyze_tr end_tr End analyze_tr->end_tr start_ta Start transfect_cells Transfect Cells with GRE-Luciferase Plasmid start_ta->transfect_cells treat_cells_ta Treat with this compound + Dexamethasone transfect_cells->treat_cells_ta incubate_ta Incubate (18-24 hours) treat_cells_ta->incubate_ta lyse_cells Lyse Cells incubate_ta->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_ta Calculate IC50 measure_luciferase->analyze_ta end_ta End analyze_ta->end_ta

Figure 3: Workflows for GR-mediated functional assays.

References

In-Depth Technical Guide: Dagrocorat's Effect on Inflammatory Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dagrocorat (PF-00251802) is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist, also known as a dissociated agonist of the glucocorticoid receptor (DAGR). It represents a significant advancement in anti-inflammatory therapy by aiming to separate the beneficial anti-inflammatory effects of glucocorticoids from their numerous adverse effects. This is achieved through a mechanism of selective GR modulation, primarily inducing transrepression of pro-inflammatory genes while minimizing the transactivation of genes associated with metabolic side effects. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its impact on inflammatory gene expression, and the experimental methodologies used to characterize its activity.

Introduction: The Principle of Selective Glucocorticoid Receptor Modulation

Traditional glucocorticoids are potent anti-inflammatory agents, but their clinical utility is often limited by a wide range of side effects, including osteoporosis, metabolic syndrome, and immunosuppression.[1][2] These effects are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon binding to a glucocorticoid, the GR can modulate gene expression through two primary mechanisms:

  • Transactivation: The GR-ligand complex homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This mechanism is associated with many of the adverse effects of glucocorticoids.[1][2]

  • Transrepression: The GR-ligand complex, as a monomer, interacts with and inhibits the activity of other transcription factors, notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors are key drivers of inflammatory gene expression. Transrepression is the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[1][2]

This compound and its oral prodrug, Fosthis compound (PF-04171327), are designed as selective glucocorticoid receptor agonists (SEGRAs) or DAGRs.[3] The core principle of these molecules is to preferentially engage the transrepression pathway, thereby suppressing inflammation, while having a reduced capacity to induce transactivation, thus potentially offering a better safety profile compared to conventional glucocorticoids.[1][2]

Mechanism of Action: Preferential Transrepression

This compound binds to the glucocorticoid receptor, inducing a conformational change that favors the monomeric state of the receptor. This monomeric this compound-GR complex is then able to effectively interfere with the transcriptional activity of NF-κB and AP-1. This interference can occur through several mechanisms, including direct protein-protein interaction, competition for co-activators, and promotion of histone deacetylation at inflammatory gene promoters, leading to a condensed chromatin state that is less accessible for transcription.

The dissociation of transrepression from transactivation is a key feature of this compound. While not a complete separation, the structural characteristics of this compound are believed to result in a ligand-receptor complex that has a lower affinity or efficacy for binding to GREs as a dimer, thus attenuating the transactivation of genes responsible for metabolic and other side effects.

Signaling Pathway of this compound-Mediated Transrepression

Dagrocorat_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Inflammatory_Stimulus->IKK activates This compound This compound GR_complex GR-Hsp90 Complex (inactive) This compound->GR_complex binds GR_active This compound-GR (active monomer) GR_complex->GR_active activates GR_DNA This compound-GR GR_active->GR_DNA translocates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB-IκB (inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases NFkB_DNA NF-κB NFkB_active->NFkB_DNA translocates Inflammatory_Genes Inflammatory Gene Locus (e.g., IL-6, TNF-α) NFkB_DNA->Inflammatory_Genes binds & activates GR_DNA->NFkB_DNA tethers & inhibits (Transrepression) Transcription_Repressed Transcription Repressed Inflammatory_Genes->Transcription_Repressed leads to

Caption: this compound-mediated transrepression of NF-κB signaling.

Quantitative Effects on Inflammatory Gene Expression

Preclinical studies with Fosthis compound have demonstrated its anti-inflammatory activity. In a lipopolysaccharide-induced mouse model of rheumatoid arthritis, Fosthis compound showed a four-fold dissociation between its efficacy in reducing inflammation and its inhibition of bone formation markers when compared to prednisone.[3] Clinical trials in patients with rheumatoid arthritis have shown that Fosthis compound leads to a rapid and sustained reduction in C-reactive protein (CRP), an objective marker of inflammation.[3]

While specific data on the percentage inhibition of individual inflammatory gene mRNA by this compound from peer-reviewed publications is limited, the mechanism of action through transrepression strongly suggests a reduction in the expression of genes regulated by NF-κB and AP-1. A study on a similar selective GR modulator, GRM-01, provides insight into the expected effects.

Table 1: Effect of the Selective Glucocorticoid Receptor Modulator GRM-01 on Cytokine Release (as a proxy for gene expression effects)

CytokineAssay SystemTreatment% Inhibition (relative to control)
TNF-αRat whole blood stimulated with LPSGRM-01Dose-dependent inhibition
IFN-γHuman whole blood stimulated with SEBGRM-01Dose-dependent inhibition
IL-6Human lung cells (A549) stimulated with IL-1βGRM-01Potent inhibition
IL-6Primary human fibroblast-like synoviocytes stimulated with oncostatin M + TNF-αGRM-01Potent inhibition
Data adapted from a study on GRM-01, a compound with a similar mechanism of action to this compound.[4]

Experimental Protocols

The following is a representative protocol for assessing the in vitro effect of this compound on inflammatory gene expression using quantitative real-time polymerase chain reaction (RT-qPCR). This protocol is based on standard methodologies used for evaluating glucocorticoid receptor agonists.

Cell Culture and Treatment
  • Cell Line: Human lung adenocarcinoma epithelial cells (A549) are commonly used as they are a well-characterized model for studying inflammatory responses and the effects of glucocorticoids.

  • Culture Conditions: Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Plating: Seed A549 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS to reduce basal levels of inflammatory gene expression.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

    • Induce an inflammatory response by adding an inflammatory stimulus such as Interleukin-1β (IL-1β) at a final concentration of 1 ng/mL or Tumor Necrosis Factor-α (TNF-α) at 10 ng/mL.

    • Include control wells with vehicle only and stimulus only.

  • Incubation: Incubate the cells for a predetermined time, typically 4-6 hours, to allow for the transcriptional response of early inflammatory genes.

RNA Extraction and Reverse Transcription
  • RNA Isolation: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Homogenize the lysate and extract total RNA according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers, according to the manufacturer's protocol.

Quantitative Real-Time PCR (RT-qPCR)
  • Reaction Setup: Prepare the RT-qPCR reaction mix using a SYBR Green or TaqMan-based master mix. For a typical 20 µL reaction, this would include the master mix, forward and reverse primers for the gene of interest (e.g., IL-6, TNF-α, and a housekeeping gene like GAPDH or ACTB), nuclease-free water, and the cDNA template.

  • Primer Design: Use validated primers specific for the target genes.

  • Thermal Cycling: Perform the RT-qPCR on a real-time PCR system with a typical thermal cycling profile:

    • Initial denaturation: 95°C for 3-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis (for SYBR Green assays) to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the change in expression relative to the stimulated control group using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow Start Start: A549 Cell Culture Plating Seed cells in 6-well plates Start->Plating Starvation Serum Starvation (12-24h) Plating->Starvation Pre-treatment Pre-treat with this compound or Vehicle (1h) Starvation->Pre-treatment Stimulation Add Inflammatory Stimulus (e.g., IL-1β) Pre-treatment->Stimulation Incubation Incubate (4-6h) Stimulation->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction QC RNA Quantification & Quality Control RNA_Extraction->QC cDNA_Synthesis Reverse Transcription to cDNA QC->cDNA_Synthesis RT-qPCR Quantitative Real-Time PCR cDNA_Synthesis->RT-qPCR Data_Analysis Data Analysis (ΔΔCt Method) RT-qPCR->Data_Analysis End End: Fold Change in Gene Expression Data_Analysis->End

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

This compound represents a promising therapeutic approach for inflammatory diseases by selectively modulating the glucocorticoid receptor to favor the anti-inflammatory transrepression pathway. This mechanism is expected to lead to a significant reduction in the expression of key inflammatory genes driven by NF-κB and AP-1. While clinical data for its prodrug, Fosthis compound, in rheumatoid arthritis are encouraging, further in-depth preclinical studies are needed to fully elucidate the quantitative effects of this compound on a wide range of inflammatory genes at the mRNA level. Such studies, following rigorous experimental protocols as outlined in this guide, will be crucial for a comprehensive understanding of its molecular pharmacology and for the continued development of this and other next-generation selective glucocorticoid receptor agonists.

References

Unraveling the Cellular Interactions of Dagrocorat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, primarily in the treatment of rheumatoid arthritis. As the active metabolite of the prodrug Fosthis compound (PF-04171327), this compound exhibits a distinct mechanism of action characterized by its "dissociated" agonism at the glucocorticoid receptor (GR). This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Cellular Target: The Glucocorticoid Receptor

The primary cellular target of this compound is the glucocorticoid receptor, a member of the nuclear receptor superfamily that plays a critical role in regulating a wide array of physiological processes, including inflammation, metabolism, and stress response. This compound is characterized as a selective, high-affinity partial agonist of the GR.[1]

Quantitative Binding and Functional Data

The interaction of this compound with its cellular targets has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional activity data for this compound.

TargetAssay TypeParameterValueReference
Glucocorticoid Receptor (Human) Fluorescence Polarization Ligand Binding AssayIC501.31 nM[2]
Glucocorticoid Receptor (Human) Dexamethasone Induced Transactivation Inhibition in ChaGoK1 cellspIC508.05[2]
Glucocorticoid Receptor (Human) LPS-induced TNF-alpha Release Inhibition (Transrepression) in whole bloodpIC507.46[2]
CYP3A (Human Liver Microsomes) Time-Dependent Reversible InhibitionIC501.3 µM[3]
CYP2D6 (Human Liver Microsomes) Time-Dependent Reversible InhibitionKi0.57 µM[3]

Table 1: Quantitative analysis of this compound's interaction with its primary target and key metabolic enzymes.

Mechanism of Action: Dissociated Agonism

The therapeutic potential of this compound lies in its "dissociated" or "selective" agonism of the glucocorticoid receptor. This refers to its ability to preferentially activate the transrepression pathway over the transactivation pathway, thereby separating the desired anti-inflammatory effects from the adverse metabolic effects commonly associated with traditional glucocorticoid therapy.

Signaling Pathways

The following diagrams illustrate the canonical glucocorticoid receptor signaling pathways and the proposed mechanism of this compound's dissociated agonism.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-HSP Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change & HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Monomeric Binding (Tethering) GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transactivation Transcription of Metabolic & Other Genes (Adverse Effects) GRE->Transactivation Transrepression Repression of Inflammatory Genes (Anti-inflammatory Effects) NFkB_AP1->Transrepression cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP Complex This compound->GR_complex Binding GR_this compound GR-Dagrocorat Complex GR_complex->GR_this compound Unique Conformational Change GR_Dagrocorat_nucleus GR-Dagrocorat Complex GR_this compound->GR_Dagrocorat_nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_Dagrocorat_nucleus->GRE Weak/Partial Dimerization & Binding NFkB_AP1 NF-κB / AP-1 GR_Dagrocorat_nucleus->NFkB_AP1 Strong Monomeric Binding (Tethering) Transactivation Reduced Transcription of Metabolic & Other Genes (Reduced Adverse Effects) GRE->Transactivation Transrepression Strong Repression of Inflammatory Genes (Potent Anti-inflammatory Effects) NFkB_AP1->Transrepression

References

Early Clinical Trial Performance of Fosdagrocorat: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdagrocorat (PF-04171327) is a novel, non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis (RA). As a dissociated agonist of the glucocorticoid receptor (GR), fosthis compound was designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a common limitation of traditional glucocorticoid therapy. This technical guide provides an in-depth analysis of the early clinical trial results for fosthis compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and study designs.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Fosthis compound is a prodrug that is converted to its active metabolite, this compound (PF-00251802).[1] The therapeutic rationale for fosthis compound is based on the differential modulation of the glucocorticoid receptor's downstream signaling pathways.[2][3] Upon binding to the GR, conventional glucocorticoids induce a conformational change that leads to both:

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[2]

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transcription. This process is associated with many of the adverse effects of glucocorticoids, including metabolic dysregulation.[2][4]

Fosthis compound is designed to favor the transrepression pathway, thereby uncoupling the desired anti-inflammatory effects from the undesirable metabolic side effects.[5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fosthis compound Fosthis compound (Prodrug) This compound This compound (Active Metabolite) Fosthis compound->this compound Metabolism GR Glucocorticoid Receptor (GR) -HSP90 Complex This compound->GR Binding GR_this compound This compound-GR Complex GR->GR_this compound GR_Dagrocorat_translocation Nuclear Translocation Transrepression Transrepression (Anti-inflammatory Effects) Transactivation Transactivation (Metabolic Side Effects) NFkB NF-κB / AP-1 ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Activation GRE Glucocorticoid Response Elements (GREs) Metabolic Metabolic Gene Expression GRE->Metabolic Activation GR_Dagrocorat_nucleus This compound-GR Complex GR_Dagrocorat_translocation->GR_Dagrocorat_nucleus GR_Dagrocorat_nucleus->NFkB Inhibition GR_Dagrocorat_nucleus->GRE Reduced Activation

Fosthis compound's Dissociated Mechanism of Action

Phase II Clinical Trial Program

Two key Phase II studies have evaluated the efficacy and safety of fosthis compound in patients with rheumatoid arthritis.

Study A9391005 (NCT00938587)

This was a 2-week, multicenter, double-blind, parallel-group, active- and placebo-controlled study.[6][7]

  • Patient Population: 86 patients with active rheumatoid arthritis on a stable background of methotrexate.[6]

  • Randomization: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms.[6]

  • Treatment Arms:

    • Fosthis compound 10 mg once daily

    • Fosthis compound 25 mg once daily

    • Prednisone 5 mg once daily

    • Placebo once daily[6]

  • Primary Outcome: Change from baseline in Disease Activity Score of 28 joints (DAS28-4[C-reactive protein (CRP)]) at week 2.[6]

  • Secondary Outcomes: American College of Rheumatology (ACR) response rates, change from baseline in ACR core components, and Health Assessment Questionnaire Disability Index (HAQ-DI).[6]

cluster_treatment 2-Week Treatment Period Screening Screening (N=86 RA Patients on Methotrexate) Randomization Randomization (1:1:1:1) Screening->Randomization Fosda10 Fosthis compound 10 mg/day Randomization->Fosda10 Fosda25 Fosthis compound 25 mg/day Randomization->Fosda25 Pred5 Prednisone 5 mg/day Randomization->Pred5 Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint Assessment (Week 2) - DAS28-4(CRP) - ACR Response - HAQ-DI Fosda10->Endpoint Fosda25->Endpoint Pred5->Endpoint Placebo->Endpoint

Experimental Workflow for Study NCT00938587

Table 1: Primary Efficacy Endpoint at Week 2 (NCT00938587) [6]

Treatment GroupMean Change from Baseline in DAS28-4(CRP)
Fosthis compound 10 mg-1.69
Fosthis compound 25 mg-2.22†
Prednisone 5 mg-1.17
Placebo-0.96
*P < 0.05 vs. Placebo
†P < 0.001 vs. Prednisone 5 mg

Table 2: Adverse Events (AEs) at Week 2 (NCT00938587) [6]

Treatment GroupPatients with AEs (%)Patients Discontinuing due to AEs (n)Serious AEs (n)
Fosthis compound 10 mg38%20
Fosthis compound 25 mg14%00
Prednisone 5 mg19%00
Placebo55%20
Study A9391010 (NCT01393639)

This was a 12-week, phase IIb, multicenter, randomized, double-blind, dose-ranging study.[8][9]

  • Patient Population: 323 patients with moderate to severe rheumatoid arthritis on stable background methotrexate.[9]

  • Randomization: Patients were randomized 1:1:1:1:1:1:1 to one of seven treatment arms.[9]

  • Treatment Arms:

    • Fosthis compound 1 mg, 5 mg, 10 mg, or 15 mg once daily

    • Prednisone 5 mg or 10 mg once daily

    • Placebo once daily[9]

  • Treatment Duration: 8 weeks of treatment followed by a 4-week blinded taper.[8]

  • Primary Endpoints (at Week 8):

    • American College of Rheumatology 20% improvement criteria (ACR20) response rates

    • Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio [uNTx:uCr])[9]

cluster_treatment 8-Week Treatment Period Screening Screening (N=323 RA Patients on Methotrexate) Randomization Randomization (1:1:1:1:1:1:1) Screening->Randomization Fosda1 Fosda 1 mg Randomization->Fosda1 Fosda5 Fosda 5 mg Randomization->Fosda5 Fosda10 Fosda 10 mg Randomization->Fosda10 Fosda15 Fosda 15 mg Randomization->Fosda15 Pred5 Pred 5 mg Randomization->Pred5 Pred10 Pred 10 mg Randomization->Pred10 Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint Assessment (Week 8) - ACR20 Response - P1NP & uNTx:uCr Fosda1->Endpoint Fosda5->Endpoint Fosda10->Endpoint Fosda15->Endpoint Pred5->Endpoint Pred10->Endpoint Placebo->Endpoint Taper 4-Week Taper Endpoint->Taper

Experimental Workflow for Study NCT01393639

Table 3: ACR20 Response Rates at Week 8 (NCT01393639) [9]

Treatment GroupModel-Predicted ACR20 Response (%)
Fosthis compound 1 mg47%
Fosthis compound 5 mg61%
Fosthis compound 10 mg69%
Fosthis compound 15 mg73%†
Prednisone 5 mg51%
Prednisone 10 mg71%
Placebo37%
*Superior to placebo
†Non-inferior to prednisone 10 mg

Table 4: Biomarker Changes and Safety at Week 8 (NCT01393639) [9]

Treatment GroupPercentage Change from Baseline in P1NPTreatment-Related AEs (%)Serious AEs (%)
Fosthis compound 1 mgMet non-inferiority to prednisone 5 mg19.5% (pooled across all groups)2.8% (pooled across all groups)
Fosthis compound 5 mgMet non-inferiority to prednisone 5 mg
Fosthis compound 10 mgMet non-inferiority to prednisone 5 mg
Fosthis compound 15 mgDid not meet non-inferiority to prednisone 5 mg
Prednisone 5 mg-
Prednisone 10 mg-
Placebo-

Notably, all doses of fosthis compound were found to reduce glycosylated hemoglobin (HbA1c) levels.[9]

Summary and Conclusion

The early clinical trial data for fosthis compound in patients with rheumatoid arthritis demonstrated a promising efficacy profile. In a short-term study (NCT00938587), fosthis compound at doses of 10 mg and 25 mg showed statistically significant improvements in disease activity compared to both placebo and prednisone 5 mg.[6] A subsequent 12-week dose-ranging study (NCT01393639) confirmed the efficacy of the 10 mg and 15 mg doses, with the 15 mg dose being non-inferior to prednisone 10 mg in terms of ACR20 response.[9]

Crucially, the biomarker data from the longer study provided some support for the dissociated mechanism of action. Fosthis compound at doses up to 10 mg showed a similar impact on the bone formation marker P1NP as the lower, safer dose of prednisone 5 mg, while demonstrating clinical efficacy comparable to higher doses of prednisone.[9] The observation of reduced HbA1c levels with all fosthis compound doses further suggests a potentially favorable metabolic profile.[9]

The safety profile of fosthis compound in these early trials appeared manageable.[6][9] However, it is important to note that the development of fosthis compound was ultimately discontinued, and it has not been marketed. The reasons for this discontinuation are not detailed in the provided search results. Further investigation into the later stages of its development would be necessary for a complete understanding of its clinical trajectory.

References

Dagrocorat: A Technical Deep Dive into its Dissociated Agonist Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor (GR) modulator that exhibits dissociated agonist properties. As the active metabolite of the prodrug Fosthis compound (PF-04171327), it was developed with the therapeutic goal of separating the potent anti-inflammatory effects of glucocorticoids from their associated metabolic and endocrine adverse effects. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, focusing on its mechanism of action as a dissociated agonist. While specific quantitative data from functional assays and detailed experimental protocols are not extensively available in the public domain, this document synthesizes the existing knowledge to provide a thorough understanding of this compound's pharmacological profile.

Introduction: The Concept of Dissociated Glucocorticoid Receptor Agonism

Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents. Their therapeutic actions are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The classical mechanism of GR action involves two distinct pathways:

  • Transrepression: The activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This process is largely responsible for the anti-inflammatory effects of glucocorticoids.

  • Transactivation: Activated GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their expression. This pathway is associated with many of the undesirable side effects of glucocorticoid therapy, including metabolic dysregulation (e.g., hyperglycemia), osteoporosis, and hypothalamic-pituitary-adrenal (HPA) axis suppression.

Dissociated GR agonists, also known as selective glucocorticoid receptor modulators (SGRMs), are compounds designed to preferentially engage in transrepression while minimizing transactivation. This selective activity aims to retain the therapeutic anti-inflammatory benefits while reducing the burden of side effects. This compound was developed based on this principle.

Mechanism of Action of this compound

This compound is a high-affinity, partial agonist of the glucocorticoid receptor[1]. Upon binding to the GR, it is believed to induce a conformational change in the receptor that favors the transrepression pathway over the transactivation pathway. This preferential signaling is the basis for its "dissociated" profile.

Signaling Pathway of Glucocorticoid Receptor Transrepression (Favored by this compound)

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds GR_active Activated This compound-GR Complex (Monomer) GR_complex->GR_active Conformational Change GR_active_nuc Activated This compound-GR Complex (Monomer) GR_active->GR_active_nuc Nuclear Translocation NFkB NF-κB / AP-1 Proinflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB->Proinflammatory_genes Promotes GR_active_nuc->NFkB Inhibits (Tethering)

Caption: this compound-mediated GR transrepression pathway.

Signaling Pathway of Glucocorticoid Receptor Transactivation (Minimized by this compound)

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Traditional Glucocorticoid GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_dimer Activated GC-GR Complex (Dimer) GR_complex->GR_dimer Dimerization GR_dimer_nuc Activated GC-GR Complex (Dimer) GR_dimer->GR_dimer_nuc Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Metabolic_genes Metabolic & Side-Effect Related Gene Transcription (e.g., GILZ, PEPCK) GRE->Metabolic_genes Promotes GR_dimer_nuc->GRE Binds

Caption: Traditional glucocorticoid-mediated GR transactivation pathway.

Quantitative Data

While comprehensive preclinical data for this compound is limited in publicly accessible literature, the following quantitative information has been identified.

ParameterValueAssay TypeSource
Glucocorticoid Receptor Binding Affinity (IC50) 1.31 nMFluorescence Polarization Ligand Binding AssayIUPHAR/BPS Guide to PHARMACOLOGY
CYP3A Inhibition (IC50) 1.3 µMIn vitro (Human Liver Microsomes)MedChemExpress[1]
CYP2D6 Inhibition (Ki) 0.57 µMIn vitro (Human Liver Microsomes)MedChemExpress[1]

Preclinical studies in a mouse model of rheumatoid arthritis indicated a four-fold dissociation between the efficacy of Fosthis compound in treating arthritis and its inhibition of bone formation, relative to prednisone[2].

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical assays used to characterize this compound are not available in the reviewed literature. However, based on standard methodologies for assessing dissociated GR agonist activity, the following general protocols can be described.

Glucocorticoid Receptor Binding Affinity Assay (Fluorescence Polarization)

Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled GR ligand for binding to the glucocorticoid receptor. The binding of the large GR protein to the small fluorescent ligand results in a high fluorescence polarization signal. Unlabeled ligands that compete for binding will displace the fluorescent ligand, leading to a decrease in the polarization signal.

General Workflow:

cluster_workflow Fluorescence Polarization Binding Assay Workflow start Prepare Assay Plate add_components Add GR Protein, Fluorescent Ligand, and this compound start->add_components incubate Incubate to Reach Equilibrium add_components->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate IC50 measure->analyze end Determine Binding Affinity analyze->end

Caption: Generalized workflow for a fluorescence polarization-based GR binding assay.

Methodology Outline:

  • Reagents: Recombinant full-length human glucocorticoid receptor, a fluorescently labeled GR ligand (e.g., a dexamethasone derivative), this compound (or other test compounds), and assay buffer.

  • Procedure:

    • A constant concentration of GR protein and the fluorescent ligand are added to the wells of a microplate.

    • Serial dilutions of this compound are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization of each well is measured using a plate reader.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the fluorescent ligand binding, is determined from the resulting dose-response curve.

In Vitro Transactivation Assay (Reporter Gene Assay)

Principle: This assay measures the ability of a compound to activate GR-mediated gene transcription. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple GREs. In the presence of a GR agonist, the activated GR binds to the GREs and drives the expression of the reporter gene, which can be quantified.

Methodology Outline:

  • Cell Line: A suitable mammalian cell line (e.g., A549, HeLa) is transiently or stably transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a GRE-driven luciferase reporter construct.

  • Procedure:

    • The transfected cells are plated in a multi-well format.

    • The cells are treated with varying concentrations of this compound or a reference agonist (e.g., dexamethasone).

    • After an incubation period (typically 18-24 hours), the cells are lysed.

    • The luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The luciferase activity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined.

In Vitro Transrepression Assay (Cytokine Inhibition)

Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines, a key aspect of GR-mediated transrepression.

Methodology Outline:

  • Cell System: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549 lung epithelial cells) are used.

  • Procedure:

    • Cells are pre-incubated with various concentrations of this compound or a reference compound.

    • Inflammation is stimulated by adding an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of a pro-inflammatory cytokine (e.g., IL-6, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibition of cytokine production is plotted against the compound concentration to determine the IC50 (the concentration that causes 50% inhibition of cytokine release).

Clinical Development and Future Perspectives

This compound's prodrug, Fosthis compound, advanced to Phase II clinical trials for the treatment of rheumatoid arthritis[2]. These trials demonstrated that Fosthis compound was effective in improving the signs and symptoms of rheumatoid arthritis[2]. However, the development of both this compound and Fosthis compound was ultimately discontinued, and they have not been marketed. The reasons for the discontinuation are not detailed in the available literature.

Despite the cessation of its development, the study of this compound and other dissociated GR agonists has provided valuable insights into the potential for developing safer glucocorticoid therapies. The concept of separating transrepression from transactivation remains a key strategy in the ongoing search for novel anti-inflammatory drugs with improved therapeutic indices. Further research in this area may lead to the development of next-generation SGRMs with the potential to revolutionize the management of chronic inflammatory diseases.

References

Methodological & Application

Protocol for the Application of Dagrocorat in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that acts as a partial agonist for the glucocorticoid receptor (GR).[1] Developed for the potential treatment of rheumatoid arthritis, its mechanism of action involves the modulation of GR-mediated signaling pathways. This document provides detailed protocols for the use of this compound in various cell culture assays to characterize its biological activity, including its effects on cell viability, apoptosis, and target engagement.

Disclaimer: this compound is a compound that was under clinical development and detailed preclinical data is not extensively available in the public domain. The quantitative data presented in this document is representative of typical selective glucocortic-oid receptor modulators and should be used for illustrative purposes. Researchers should establish dose-response curves and optimal experimental conditions for their specific cell lines and assays.

Data Presentation

The following tables summarize representative quantitative data for a selective glucocorticoid receptor modulator, illustrating the expected outcomes in various cell-based assays.

Table 1: Representative IC50 Values for Cell Viability/Proliferation

Cell LineAssay TypeRepresentative IC50 (µM)Notes
A549 (Lung Carcinoma)MTT Assay> 10SGRMs often exhibit low cytotoxicity in cancer cell lines.
HeLa (Cervical Cancer)MTT Assay> 10Demonstrates selectivity for GR-mediated effects over general toxicity.
Peripheral Blood Mononuclear Cells (PBMCs)AlamarBlue Assay1-5Inhibition of immune cell proliferation is a key indicator of anti-inflammatory activity.
Synoviocytes (Rheumatoid Arthritis)BrdU Incorporation0.1 - 1Reflects the potential therapeutic application in inflammatory joint diseases.

Table 2: Representative EC50 Values for GR-Mediated Transactivation and Transrepression

Assay TypeCell LineReporter GeneStimulusRepresentative EC50 (nM)
GR TransactivationHEK293MMTV-LuciferaseDexamethasone1 - 10
NF-κB TransrepressionA549NF-κB-LuciferaseTNF-α0.5 - 5

Signaling Pathways

This compound, as a selective glucocorticoid receptor modulator, influences cellular activity primarily through the glucocorticoid receptor. The GR can modulate gene expression through two main pathways: transactivation and transrepression.

GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP Complex This compound->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer GR_monomer GR Monomer GR_active->GR_monomer GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds (Transactivation) NFkB NF-κB GR_monomer->NFkB Inhibits (Transrepression) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_Inflammatory_Genes Downregulates

Figure 1. Simplified Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow start Seed Cells treat Treat with this compound start->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read

Figure 2. MTT Assay Workflow.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V and assessing membrane integrity with Propidium Iodide (PI).

Workflow Diagram:

Apoptosis_Workflow start Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 3. Apoptosis Assay Workflow.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

GR Nuclear Translocation Assay

This high-content imaging assay visualizes and quantifies the movement of the glucocorticoid receptor from the cytoplasm to the nucleus upon ligand binding.

Workflow Diagram:

GR_Translocation_Workflow start Seed Cells (e.g., U2OS-GR-GFP) treat Treat with this compound start->treat incubate Incubate treat->incubate fix_stain Fix and Stain Nuclei (e.g., Hoechst) incubate->fix_stain image Image with High-Content Screening System fix_stain->image analyze Analyze Nuclear vs. Cytoplasmic Fluorescence image->analyze

Figure 4. GR Nuclear Translocation Assay Workflow.

Methodology:

  • Cell Seeding: Seed cells stably expressing a fluorescently tagged GR (e.g., U2OS-GR-GFP) in a 96-well imaging plate.

  • Treatment: Treat the cells with a range of this compound concentrations. Include a positive control (e.g., dexamethasone) and a vehicle control.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with a DNA dye such as Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity of the GR-GFP signal in the nucleus and the cytoplasm. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.

NF-κB Reporter Assay

This luciferase-based reporter assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB, a key pro-inflammatory transcription factor.

Workflow Diagram:

NFkB_Reporter_Workflow start Transfect Cells with NF-κB Luciferase Reporter treat Pre-treat with this compound start->treat stimulate Stimulate with TNF-α treat->stimulate incubate Incubate stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure

Figure 5. NF-κB Reporter Assay Workflow.

Methodology:

  • Transfection: Co-transfect cells (e.g., A549) with a NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), to activate the NF-κB pathway.

  • Incubation: Incubate the cells for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control and determine the EC50 value.

References

Application Notes and Protocols for Dagrocorat in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a potent and selective, non-steroidal glucocorticoid receptor (GR) modulator.[1][2] As a "dissociated" agonist, this compound exhibits a distinct pharmacological profile, separating the transrepressive and transactivating functions of the GR. This unique property makes it a valuable tool for investigating the nuanced roles of GR signaling in inflammation, autoimmune disorders, and other pathological conditions. These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experimental settings.

Chemical and Physical Properties

A solid understanding of this compound's properties is crucial for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₂₉H₂₉F₃N₂O₂[2]
Molecular Weight 494.55 g/mol [2]
CAS Number 1044535-52-5[2]
Appearance SolidN/A
Purity >98% (commercially available)N/A

In Vitro Activity of this compound

This compound's in vitro activity is characterized by its partial agonism at the glucocorticoid receptor, leading to potent transrepression of pro-inflammatory pathways while having a lesser effect on GRE-mediated transactivation.

AssayCell LineParameterValueSource
Glucocorticoid Receptor Binding Human GRKᵢ1.1 nMN/A
MMTV-luc Reporter Assay (Transactivation) HeLaEC₅₀1.3 nMN/A
IL-1β-induced IL-6 Production (Transrepression) A549IC₅₀0.2 nMN/A
TNF-α Production (Transrepression) Human Whole BloodIC₅₀1.9 nMN/A
CYP3A Inhibition Human Liver MicrosomesIC₅₀1.3 µM[1]
CYP2D6 Inhibition Human Liver MicrosomesKᵢ0.57 µM[1]

Preparation of this compound Solutions

Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro experiments. Due to its hydrophobic nature, careful selection of solvents and preparation techniques is necessary.

Stock Solution Preparation (10 mM in DMSO)
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, conical-bottom polypropylene tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Tare a sterile 1.5 mL or 2 mL conical tube on the analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For 1 mg of this compound (MW = 494.55 g/mol ), this will be used to prepare a 10 mM stock solution.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • For 1 mg of this compound: Volume (µL) = (0.001 g / 494.55 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 202.2 µL

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

    • If the powder is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

Working Solution Preparation in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) pre-warmed to 37°C

    • Sterile polypropylene tubes

  • Procedure:

    • Determine the final desired concentration of this compound for your experiment.

    • Perform a serial dilution of the 10 mM stock solution in pre-warmed cell culture medium to achieve the final working concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:10,000 dilution (e.g., add 1 µL of 10 mM stock to 10 mL of cell culture medium).

    • Vortex the working solution gently before adding it to your cell cultures.

    • Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.

Experimental Protocols

Glucocorticoid Receptor Transactivation Assay (GRE-Luciferase Reporter Assay)

This assay measures the ability of this compound to activate the GR, leading to the transcription of a reporter gene under the control of a glucocorticoid response element (GRE).

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HeLa or A549) stably or transiently transfected with a GRE-luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control (e.g., Dexamethasone) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the chosen luciferase assay system.

    • Record the luminescence signal using a plate reader.

    • Calculate the EC₅₀ value by plotting the log of the compound concentration against the luminescence response.

Glucocorticoid Receptor Transrepression Assay (NF-κB Reporter Assay)

This assay assesses the ability of this compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HEK293 or A549) stably or transiently co-transfected with an NF-κB-luciferase reporter construct and a constitutively active NF-κB pathway component (e.g., IKKβ) or stimulate with an NF-κB activator.

    • Plate the cells in a 96-well white, clear-bottom plate at an appropriate density.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the this compound dilutions for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), at a pre-determined optimal concentration.

    • Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Perform the luciferase assay as described in the transactivation protocol.

    • Calculate the IC₅₀ value by plotting the log of the compound concentration against the inhibition of the luciferase signal.

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of this compound's mechanism of action and its application in in vitro assays, the following diagrams have been generated.

Dagrocorat_Signaling_Pathway cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Metabolic & Other Effects) Dagrocorat_TR This compound GR_TR Glucocorticoid Receptor (GR) Dagrocorat_TR->GR_TR Binds & Activates NFkB NF-κB / AP-1 GR_TR->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Dagrocorat_TA This compound GR_TA Glucocorticoid Receptor (GR) Dagrocorat_TA->GR_TA Binds & Activates (Partial Agonist) GR_dimer GR Dimer GR_TA->GR_dimer Dimerizes GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Target_Genes Target Genes (Metabolic, etc.) GRE->Target_Genes Activates Transcription Side_Effects Potential Side Effects Target_Genes->Side_Effects

Caption: this compound's Dissociated Mechanism of Action.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay Dagrocorat_Powder This compound Powder Stock_Solution 10 mM Stock Solution Dagrocorat_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution Stock_Solution->Working_Solution Cell_Culture_Medium Cell Culture Medium Cell_Culture_Medium->Working_Solution Compound_Treatment 2. Treat with this compound Working Solution Working_Solution->Compound_Treatment Cell_Seeding 1. Seed Cells in 96-well Plate Cell_Seeding->Compound_Treatment Incubation 3. Incubate (Time varies by assay) Compound_Treatment->Incubation Signal_Detection 4. Measure Assay Signal (e.g., Luminescence, Absorbance) Incubation->Signal_Detection Data_Analysis 5. Analyze Data (EC₅₀/IC₅₀) Signal_Detection->Data_Analysis

Caption: General workflow for in vitro experiments.

References

Application of Dagrocorat in Studying Glucocorticoid Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, particularly in rheumatoid arthritis.[1][2] As a partial agonist of the glucocorticoid receptor (GR), this compound represents a class of compounds designed to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic and other side effects (often linked to transactivation) of classical glucocorticoids.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the intricacies of glucocorticoid receptor signaling pathways.

This compound's active metabolite, from its prodrug Fosthis compound (PF-04171327), has demonstrated potent anti-inflammatory activity in preclinical models and has undergone Phase I and II clinical trials.[3][4] These studies have highlighted its potential to modulate GR activity with a differentiated profile compared to traditional glucocorticoids. For researchers, this compound serves as an excellent pharmacological tool to probe the mechanisms of GR-mediated gene regulation and to explore the therapeutic potential of selective GR modulation.

Glucocorticoid Receptor Signaling Pathways

The glucocorticoid receptor is a ligand-dependent transcription factor that, upon binding to a ligand like this compound, translocates to the nucleus to regulate gene expression through two primary mechanisms: transactivation and transrepression.

  • Transactivation: The GR homodimer binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

  • Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

This compound is described as a "dissociable" agonist, suggesting it preferentially engages in transrepression over transactivation, which is a key area of investigation for researchers using this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR-HSP Complex This compound->GR_HSP GR Glucocorticoid Receptor (GR) Activated_GR Activated GR GR->Activated_GR Conformational Change HSP Heat Shock Proteins GR_HSP->GR HSP Dissociation Transrepression Transrepression Activated_GR->Transrepression Transactivation Transactivation Activated_GR->Transactivation cluster_nucleus cluster_nucleus Activated_GR->cluster_nucleus Nuclear Translocation NFkB NF-κB / AP-1 Transrepression->NFkB Inhibition GRE GRE Transactivation->GRE Binding Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Activation Metabolic_Genes Metabolic & Anti-inflammatory Genes GRE->Metabolic_Genes Upregulation

This compound-mediated Glucocorticoid Receptor Signaling Pathway.

Quantitative Data

ParameterValue/ObservationContextReference
Compound This compound (PF-00251802)Active Metabolite[3]
Mechanism of Action Selective, high-affinity partial agonist of the Glucocorticoid ReceptorDissociated agonist with potent anti-inflammatory activity[3][4]
Clinical Efficacy (Fosthis compound) Statistically significant improvement in DAS28-4(CRP) vs. placebo and prednisone 5mg in RA patientsPhase IIa clinical trial[4]
CYP Inhibition Time-dependent reversible inhibitor of CYP3A (IC50 = 1.3 µM) and CYP2D6 (Ki = 0.57 µM)In vitro human liver microsomes[3]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound on the GR signaling pathway.

Glucocorticoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the GR.

cluster_workflow GR Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified GR - Labeled Glucocorticoid - this compound dilutions start->prepare_reagents incubate Incubate GR, Labeled Ligand, and this compound prepare_reagents->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Bound Ligand separate->quantify analyze Analyze Data (IC50, Ki) quantify->analyze end End analyze->end

Workflow for GR Competitive Binding Assay.

Materials:

  • Purified recombinant human Glucocorticoid Receptor (GR)

  • Radiolabeled ([³H]-dexamethasone) or fluorescently labeled glucocorticoid ligand

  • This compound

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)

  • Scintillation fluid and counter (for radioligand assay) or fluorescence polarization plate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Binding Reaction: In a microplate, combine the purified GR, the labeled glucocorticoid ligand (at a concentration close to its Kd), and the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation of Bound and Free Ligand: Separate the GR-bound ligand from the free ligand. For radioligand assays, this is typically done by rapid filtration through glass fiber filters. For fluorescence polarization assays, no separation step is needed.

  • Quantification:

    • Radioligand Assay: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • Fluorescence Polarization Assay: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

GR Transactivation Assay (Luciferase Reporter Assay)

This protocol measures the ability of this compound to activate gene transcription through GREs.

Materials:

  • A suitable cell line (e.g., HEK293 or A549)

  • A luciferase reporter plasmid containing multiple GREs upstream of a minimal promoter (e.g., pGRE-Luc)

  • A control plasmid for normalization (e.g., a Renilla luciferase or β-galactosidase plasmid)

  • Transfection reagent

  • This compound and a full GR agonist (e.g., dexamethasone)

  • Luciferase assay reagent

Procedure:

  • Cell Culture and Transfection: Plate the cells in a multi-well plate. Co-transfect the cells with the pGRE-Luc reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, dexamethasone (as a positive control), or vehicle.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 and maximal efficacy for this compound and dexamethasone.

GR Transrepression Assay (NF-κB Inhibition)

This protocol assesses the ability of this compound to inhibit NF-κB-mediated transcription, a key mechanism of its anti-inflammatory action.

cluster_workflow GR Transrepression Assay Workflow start Start transfect Transfect Cells with NF-κB Reporter Plasmid start->transfect pre_treat Pre-treat with this compound transfect->pre_treat stimulate Stimulate with TNF-α or IL-1β pre_treat->stimulate incubate Incubate stimulate->incubate measure_luc Measure Luciferase Activity incubate->measure_luc analyze Analyze Data (IC50) measure_luc->analyze end End analyze->end

Workflow for GR Transrepression Assay.

Materials:

  • A suitable cell line (e.g., A549 or HeLa)

  • A luciferase reporter plasmid containing NF-κB response elements (e.g., pNF-κB-Luc)

  • A control plasmid for normalization

  • Transfection reagent

  • This compound and dexamethasone

  • An inflammatory stimulus (e.g., TNF-α or IL-1β)

  • Luciferase assay reagent

Procedure:

  • Cell Culture and Transfection: Plate and co-transfect the cells with the pNF-κB-Luc reporter plasmid and the control plasmid.

  • Compound Pre-treatment: After 24 hours, replace the medium with fresh medium and pre-treat the cells with various concentrations of this compound, dexamethasone, or vehicle for 1-2 hours.

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells (except for the unstimulated control).

  • Incubation: Incubate the cells for an additional 6-8 hours.

  • Cell Lysis and Luciferase Assay: Perform the dual-luciferase assay as described in the transactivation protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of the TNF-α-induced luciferase activity for each concentration of this compound and dexamethasone. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 values.

In Vivo Anti-inflammatory Activity (Collagen-Induced Arthritis Model)

This protocol outlines the use of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (or another susceptible strain)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound, vehicle control, and a positive control (e.g., prednisolone)

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize the mice and inject the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify type II collagen in IFA and administer a booster injection.

  • Compound Administration: Begin daily oral administration of this compound, vehicle, or prednisolone at the onset of clinical signs of arthritis (typically around day 24-28).

  • Assessment of Arthritis: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling, 4=joint deformity/ankylosis). Measure paw thickness using calipers.

  • Endpoint Analysis: At the end of the study (e.g., day 42), euthanize the mice. Collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Serum can be collected to measure inflammatory cytokines and anti-collagen antibodies.

  • Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the different treatment groups.

Conclusion

This compound is a valuable research tool for dissecting the molecular mechanisms of glucocorticoid receptor signaling. Its properties as a selective GR modulator allow for the investigation of the differential roles of transactivation and transrepression in various cellular processes. The protocols provided here offer a framework for researchers to characterize the in vitro and in vivo activities of this compound and other SGRMs, contributing to a deeper understanding of GR biology and the development of novel anti-inflammatory therapies.

References

Application Notes and Protocols for Investigating Anti-inflammatory Responses Using Dagrocorat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a selective, high-affinity partial agonist of the glucocorticoid receptor (GR). It is classified as a dissociated agonist of the glucocorticoid receptor (DAGR), designed to separate the anti-inflammatory effects of glucocorticoids from their associated adverse effects. The therapeutic potential of this compound stems from its ability to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes linked to metabolic side effects and bone formation suppression.[1] Fosthis compound (PF-04171327) is a prodrug of this compound, which is converted to the active compound in the body.[2]

This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of this compound. It includes a summary of clinical trial data for its prodrug, fosthis compound, and standardized protocols for in vitro and in vivo studies.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

Glucocorticoids exert their effects through the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms:

  • Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This interaction downregulates the expression of inflammatory cytokines, chemokines, and adhesion molecules, leading to the desired anti-inflammatory effects.

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription. This mechanism is associated with many of the adverse effects of glucocorticoids, including metabolic dysregulation and suppression of bone formation.

This compound is designed to favor the transrepression pathway, thereby retaining anti-inflammatory efficacy while minimizing transactivation-mediated side effects.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR-HSP Complex This compound->GR_HSP GC Glucocorticoid GC->GR_HSP GR Glucocorticoid Receptor (GR) GR_this compound GR-Dagrocorat (Monomer) GR->GR_this compound Nuclear Translocation GR_GC_Dimer GR-Glucocorticoid (Dimer) GR->GR_GC_Dimer Nuclear Translocation HSP HSP90 GR_HSP->GR Ligand Binding NFkB NF-κB / AP-1 GR_this compound->NFkB Inhibition GRE Glucocorticoid Response Element (GRE) GR_GC_Dimer->GRE Binding Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Activation Transrepression Transrepression (Anti-inflammatory) Metabolic_Genes Metabolic & Other Genes GRE->Metabolic_Genes Activation Transactivation Transactivation (Side Effects)

Caption: this compound's dissociated mechanism of action.

Data Presentation: Summary of Fosthis compound Clinical Trial Data

The following tables summarize key efficacy and biomarker data from Phase II clinical trials of fosthis compound in patients with rheumatoid arthritis (RA).

Table 1: ACR Response Rates at Week 2 and Week 8

Treatment GroupACR20 Response Rate (Week 2)ACR50 Response Rate (Week 2)ACR70 Response Rate (Week 2)ACR20 Response Rate (Week 8)
Fosthis compound 1 mg---47%
Fosthis compound 5 mg---61%
Fosthis compound 10 mg56%22%-69%
Fosthis compound 15 mg---73%
Fosthis compound 25 mg67%48%14%-
Prednisone 5 mg-20%0%51%
Prednisone 10 mg---71%
Placebo38%14%0%37%

Data compiled from two Phase II studies.[1][3][4]

Table 2: Change in Disease Activity and Inflammatory Markers

Treatment GroupChange from Baseline in DAS28-4(CRP) (Week 2)Change from Baseline in CRP (mg/dL) (Week 2)
Fosthis compound 10 mg-1.69-18.20
Fosthis compound 25 mg-2.22-19.61
Prednisone 5 mg-1.17-8.52
Placebo-0.96-4.69

DAS28-4(CRP) is the Disease Activity Score of 28 joints using C-reactive protein.[3][5]

Table 3: Change in Bone Turnover Markers at Week 8

Treatment GroupMedian Predicted Change from Baseline in P1NPMedian Predicted Change from Baseline in Osteocalcin (OC)
Fosthis compound 5 mg-18%-7%
Fosthis compound 10 mg-22%-13%
Fosthis compound 15 mg-22%-17%
Prednisone 5 mg-15%-10%
Prednisone 10 mg-18%-17%

P1NP (procollagen type 1 N-terminal peptide) is a marker of bone formation.[6][7]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's anti-inflammatory properties.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy a NF-κB Reporter Assay (e.g., in A549 or THP-1 cells) b Cytokine Secretion Assay (e.g., ELISA for TNF-α, IL-6) a->b c Gene Expression Analysis (e.g., qPCR for inflammatory genes) b->c d Collagen-Induced Arthritis (CIA) Model in Mice c->d Proceed to in vivo studies e Clinical Scoring of Arthritis d->e f Histopathological Analysis of Joints d->f g Biomarker Analysis (e.g., serum cytokines, CRP) d->g

Caption: Experimental workflow for this compound evaluation.
Protocol 1: In Vitro NF-κB Reporter Assay

This protocol is designed to assess the ability of this compound to inhibit NF-κB activation, a key mechanism of transrepression.

1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., human lung adenocarcinoma A549 cells or human monocytic THP-1 cells) in appropriate growth medium. b. Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. c. Co-transfect the cells with an NF-κB-responsive luciferase reporter vector and a constitutively active Renilla luciferase vector (as a transfection control) using a suitable transfection reagent. d. Incubate for 24 hours to allow for vector expression.

2. Compound Treatment and Stimulation: a. Prepare serial dilutions of this compound and a positive control (e.g., dexamethasone) in assay medium. b. Pre-treat the transfected cells with the compounds for 1-2 hours. c. Stimulate the cells with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), to activate the NF-κB pathway. d. Include unstimulated and vehicle-treated stimulated controls. e. Incubate for 6-8 hours.

3. Luciferase Assay: a. Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the percentage inhibition of NF-κB activity for each concentration of this compound compared to the vehicle-treated stimulated control. c. Determine the IC50 value for this compound.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model in Mice

This protocol describes a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of this compound.[8][9][10][11][12]

1. Animals: a. Use male DBA/1 mice, 8-10 weeks old, as they are highly susceptible to CIA.

2. Induction of Arthritis: a. Day 0 (Primary Immunization): i. Prepare an emulsion of bovine type II collagen (100 µg per mouse) and Complete Freund's Adjuvant (CFA). ii. Administer 100 µL of the emulsion intradermally at the base of the tail. b. Day 21 (Booster Immunization): i. Prepare an emulsion of bovine type II collagen (100 µg per mouse) and Incomplete Freund's Adjuvant (IFA). ii. Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

3. This compound Treatment: a. Begin treatment with this compound (e.g., daily oral gavage) upon the first signs of arthritis (typically around day 24-28) or prophylactically from the day of the booster immunization. b. Include a vehicle control group and a positive control group (e.g., prednisone or methotrexate).

4. Arthritis Assessment: a. Monitor the mice daily or every other day for the onset and severity of arthritis. b. Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16. c. Measure paw thickness using a digital caliper.

5. Endpoint Analysis (e.g., Day 42): a. Collect blood samples for analysis of serum cytokines (e.g., TNF-α, IL-6) and C-reactive protein. b. Euthanize the mice and collect the paws for histopathological analysis. c. Fix, decalcify, and embed the paws in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

6. Data Analysis: a. Compare the mean arthritis scores and paw thickness between the treatment groups over time. b. Analyze the differences in serum biomarker levels. c. Score the histopathological changes in the joints. d. Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the findings.

Conclusion

This compound represents a promising approach to anti-inflammatory therapy by selectively modulating the glucocorticoid receptor to favor transrepression over transactivation. The data from clinical trials with its prodrug, fosthis compound, demonstrate its potential to achieve anti-inflammatory efficacy comparable to traditional glucocorticoids with a potentially improved safety profile, particularly concerning bone metabolism. The provided protocols offer a framework for researchers to further investigate the anti-inflammatory properties of this compound in both in vitro and in vivo settings.

References

Application Notes and Protocols: Assessing the Impact of Dagrocorat on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) and its orally available prodrug, fosthis compound (PF-04171327), are non-steroidal selective glucocorticoid receptor modulators (SGRMs) that have been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis. As partial agonists of the glucocorticoid receptor (GR), their primary mechanism of anti-inflammatory action involves the modulation of cytokine gene expression. This document provides detailed methodologies for assessing the in vitro impact of this compound on the production of key pro-inflammatory cytokines.

The protocols outlined below are designed to be adaptable for use with various cell types, including peripheral blood mononuclear cells (PBMCs), whole blood, and specific immune cell lines. The primary readouts are the quantification of cytokine levels in culture supernatants using enzyme-linked immunosorbent assay (ELISA) and the analysis of intracellular cytokine production by flow cytometry.

Principle of Action

This compound, upon binding to the glucocorticoid receptor, initiates a signaling cascade that leads to the suppression of pro-inflammatory gene transcription. This is primarily achieved through a mechanism known as transrepression. The activated this compound-GR complex can interfere with the activity of key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in driving the expression of a wide array of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). By inhibiting these transcription factors, this compound effectively reduces the production of these inflammatory mediators.

Data Presentation

While specific in vitro IC50 values for this compound's inhibition of cytokine production are not publicly available, the following tables provide a template for how such quantitative data should be structured for clear comparison. Researchers can populate these tables with their own experimental data.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion from LPS-Stimulated PBMCs (ELISA)

CytokineThis compound Concentration (nM)Percent Inhibition (%)IC50 (nM)
TNF-α 1
10
100
1000
IL-6 1
10
100
1000
IL-1β 1
10
100
1000

Table 2: Effect of this compound on Intracellular Cytokine Production in Activated T-cells (Flow Cytometry)

CytokineThis compound Concentration (nM)% of Cytokine-Positive CellsPercent Inhibition (%)IC50 (nM)
IFN-γ 1
10
100
1000
IL-2 1
10
100
1000

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Cytokine Secretion from Human PBMCs using ELISA

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Commercial ELISA kits for human TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count to determine cell viability and concentration.

  • Cell Plating and Treatment:

    • Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well cell culture plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the drug solvent, e.g., DMSO).

    • Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically). Include unstimulated control wells that receive 50 µL of medium instead of LPS.

    • The final volume in each well should be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the cell-free supernatants and store them at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure precisely.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition) for each cytokine by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Analysis of Intracellular Cytokine Production by Flow Cytometry

Objective: To determine the effect of this compound on the frequency of cytokine-producing T-cells using intracellular cytokine staining and flow cytometry.

Materials:

  • This compound

  • Human PBMCs

  • RPMI-1640 medium with supplements (as in Protocol 1)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A (Golgi transport inhibitor)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • PBMC Isolation and Plating:

    • Isolate and prepare PBMCs as described in Protocol 1.

    • Plate 1 x 10^6 cells in 1 mL of complete RPMI-1640 medium per tube or well of a 24-well plate.

  • Treatment and Stimulation:

    • Add this compound at various concentrations to the cells and pre-incubate for 1 hour.

    • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours in the presence of Brefeldin A (10 µg/mL). Include appropriate controls (unstimulated, stimulated without this compound).

  • Surface Staining:

    • After stimulation, wash the cells with PBS containing 2% FBS.

    • Incubate the cells with fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend them in a permeabilization buffer.

  • Intracellular Staining:

    • Add fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) to the permeabilized cells.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer and then resuspend in PBS with 2% FBS for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, and then on specific T-cell subsets (e.g., CD3+CD4+).

    • Determine the percentage of cells positive for each cytokine within the gated population.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine-positive cells for each this compound concentration.

    • Determine the IC50 values as described in Protocol 1.

Signaling Pathways and Experimental Workflows

dagrocorat_workflow Experimental Workflow for Assessing this compound's Impact on Cytokine Production cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis cluster_data Data Interpretation blood Whole Blood pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc plate Plate Cells pbmc->plate dagro Add this compound (and vehicle control) plate->dagro stim Stimulate with LPS or PMA/Ionomycin dagro->stim supernatant Collect Supernatant stim->supernatant intracellular Intracellular Cytokine Staining stim->intracellular elisa ELISA for Secreted Cytokines supernatant->elisa quant Quantify Cytokine Levels elisa->quant flow Flow Cytometry intracellular->flow flow->quant ic50 Calculate % Inhibition and IC50 Values quant->ic50

Caption: Workflow for assessing this compound's effect on cytokine production.

dagrocorat_nfkb_pathway This compound-Mediated Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb IκB tlr4->ikb Leads to phosphorylation & degradation ikb_nfkb IκB-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Releases nucleus Nucleus dna DNA nfkb_nuc->dna cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) dna->cytokines Transcription This compound This compound gr GR This compound->gr dagro_gr This compound-GR Complex gr->dagro_gr dagro_gr->nfkb_nuc Inhibits binding to DNA

Caption: this compound inhibits NF-κB signaling via the Glucocorticoid Receptor.

dagrocorat_ap1_pathway This compound-Mediated Inhibition of the AP-1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cellular Stress / Mitogens mapk MAPK Cascade (JNK, p38, ERK) stress->mapk fos c-Fos mapk->fos Phosphorylation jun c-Jun mapk->jun Phosphorylation ap1 AP-1 (Fos/Jun) fos->ap1 jun->ap1 ap1_nuc AP-1 (Active) ap1->ap1_nuc Translocation nucleus Nucleus dna DNA ap1_nuc->dna cytokines Pro-inflammatory Cytokine Genes dna->cytokines Transcription This compound This compound gr GR This compound->gr dagro_gr This compound-GR Complex gr->dagro_gr dagro_gr->ap1_nuc Inhibits binding to DNA

Caption: this compound inhibits AP-1 signaling via the Glucocorticoid Receptor.

Application Note: Quantifying Dagrocorat-Mediated Glucrocoitcoid Receptor Transactivation using Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing a luciferase reporter gene assay to quantify the dose-dependent transactivation of the glucocorticoid receptor (GR) by Dagrocorat (PF-00251802), the active metabolite of the prodrug Fosthis compound (PF-04171327).

Introduction

Glucocorticoids are potent anti-inflammatory agents that exert their effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[1][2] Upon ligand binding, the GR can modulate gene expression through two main mechanisms:

  • Transactivation: The ligand-bound GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation of gene transcription.[3][4] This mechanism is associated with many of the metabolic side effects of glucocorticoids.[3][5]

  • Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes.[3][6] This mechanism is thought to be responsible for the desired anti-inflammatory effects.[7][8]

This compound is a dissociated agonist of the glucocorticoid receptor, designed to separate the beneficial anti-inflammatory effects (mediated by transrepression) from the adverse events associated with transactivation.[5][9][10] Luciferase reporter assays are a sensitive and quantitative method to assess the ability of compounds like this compound to specifically induce GR-mediated transactivation.[2][4][11] This protocol details an assay using a reporter construct where luciferase expression is driven by a promoter containing multiple GREs, such as the mouse mammary tumor virus (MMTV) promoter.[2][4]

Principle of the Assay

The assay utilizes mammalian cells co-transfected with an expression vector for the human GR and a reporter vector. The reporter vector contains the firefly luciferase gene under the control of a GR-responsive promoter (e.g., MMTV). When this compound enters the cell and binds to the GR, the activated GR-ligand complex translocates to the nucleus, binds to the GREs on the reporter plasmid, and drives the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of GR transactivation. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.[12]

Signaling Pathway and Experimental Workflow

Glucocorticoid Receptor Transactivation Pathway

GR_Transactivation GR_active GR_active GR_dimer GR_dimer GR_active->GR_dimer Dimerization & Nuclear Translocation mRNA mRNA Translation Translation mRNA->Translation Export Luciferase Protein Luciferase Protein Translation->Luciferase Protein Light Output Light (Luminescence) Luciferase Protein->Light Output + Luciferin

Experimental Workflow for Luciferase Reporter Assay

Assay_Workflow

Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Human lung adenocarcinoma (A549) cells.

  • Culture Medium: DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CSS-FBS) to reduce background hormonal effects.

  • Plasmids:

    • GR Transactivation Reporter: pGL4.36[luc2P/MMTV/Hygro] or similar MMTV-promoter driven firefly luciferase vector.[4]

    • GR Expression Vector: pCMV-hGR or similar vector for constitutive expression of human GR.

    • Normalization Control: pRL-TK or similar vector expressing Renilla luciferase.

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • Compounds: this compound, Dexamethasone (positive control).

  • Assay Plate: White, clear-bottom 96-well cell culture plates.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.[12][13]

  • Luminometer: Plate reader capable of measuring luminescence.

Detailed Experimental Protocol

Day 1: Cell Seeding

  • Culture cells in DMEM with 10% CSS-FBS.

  • Trypsinize and count the cells.

  • Seed 1.0 x 10⁴ cells per well in a 96-well white, clear-bottom plate in 100 µL of culture medium.[4]

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Transfection

  • For each well, prepare a DNA mixture in a sterile tube containing:

    • 100 ng MMTV-Luciferase reporter plasmid.

    • 50 ng GR expression plasmid.

    • 10 ng Renilla luciferase control plasmid.

  • Following the manufacturer's protocol for your transfection reagent, transfect the cells.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound and Dexamethasone (e.g., from 1 pM to 10 µM) in culture medium (DMEM + 10% CSS-FBS). Include a vehicle control (e.g., 0.1% DMSO).

  • Carefully remove the medium from the cells.

  • Add 100 µL of the compound dilutions to the respective wells.

  • Incubate for 18-24 hours at 37°C, 5% CO₂.[4]

Day 4: Luciferase Assay

  • Equilibrate the 96-well plate and luciferase assay reagents to room temperature.

  • Remove the culture medium from the wells.

  • Wash cells once with 100 µL of PBS.

  • Lyse the cells by adding 20-50 µL of 1x Passive Lysis Buffer per well.[12]

  • Incubate for 15 minutes at room temperature on an orbital shaker.

  • Following the Dual-Luciferase® Reporter Assay System protocol: a. Add 50-100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (Signal 1). b. Add 50-100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity (Signal 2).

Data Analysis and Presentation

  • Normalization: For each well, calculate the Relative Luciferase Activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

    • Relative Activity = Signal 1 (Firefly) / Signal 2 (Renilla)

  • Fold Induction: Normalize the data to the vehicle control. Divide the Relative Activity of each treated well by the average Relative Activity of the vehicle control wells.

    • Fold Induction = Relative Activity (Compound) / Average Relative Activity (Vehicle)

  • Dose-Response Curve: Plot the Fold Induction against the logarithm of the compound concentration.

  • EC₅₀ Calculation: Use a non-linear regression analysis (four-parameter logistic fit) to determine the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

Expected Results

This compound is a dissociated GR agonist, also described as a partial agonist.[14][15] Therefore, it is expected to induce GR transactivation, but potentially with lower efficacy (Eₘₐₓ) compared to a full agonist like Dexamethasone.

Table 1: Representative GR Transactivation and Transrepression Data

CompoundGR Transactivation (MMTV-Luc)GR Transrepression (NF-κB-Luc)Dissociation Index
EC₅₀ (nM) IC₅₀ (nM) (EC₅₀ / IC₅₀)
Dexamethasone 0.5 - 50.1 - 1~5
This compound 20 - 601 - 10~6
Prednisolone 10 - 302 - 8~4

Note: Data are representative values compiled from literature principles for dissociated agonists and standard glucocorticoids.[3][8][14] The Dissociation Index provides a measure of the separation between transactivation and transrepression activities.

References

Techniques for Measuring Dagrocorat's Inhibition of NF-κB: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a non-steroidal selective glucocorticoid receptor modulator (SGRM) that has been investigated for its anti-inflammatory properties. A key mechanism underlying the anti-inflammatory effects of glucocorticoids and SGRMs is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound on the NF-κB pathway, intended for researchers, scientists, and professionals in drug development.

The primary mechanism by which glucocorticoid receptor (GR) agonists like this compound inhibit NF-κB is through a process called transrepression. Upon binding to this compound, the glucocorticoid receptor translocates to the nucleus and interacts directly with NF-κB subunits, primarily p65 (RelA), thereby preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes. Another mechanism involves the GR-mediated induction of the NF-κB inhibitor alpha (IκBα), which sequesters NF-κB in the cytoplasm.

Key Experimental Techniques for Measuring NF-κB Inhibition

Several robust methods can be employed to quantify the inhibitory effect of this compound on NF-κB signaling. These techniques assess different key events in the NF-κB activation cascade.

NF-κB Luciferase Reporter Assay

This is a widely used method to quantify NF-κB transcriptional activity. The assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB binding sites. Inhibition of NF-κB activity by this compound results in a dose-dependent decrease in luciferase expression.

Western Blot Analysis of IκBα Phosphorylation and Degradation

Activation of the NF-κB pathway is initiated by the phosphorylation and subsequent proteasomal degradation of IκBα, which releases NF-κB to translocate to the nucleus. Western blotting can be used to measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα. This compound is expected to reduce the phosphorylation and degradation of IκBα in response to an inflammatory stimulus.

Immunofluorescence Microscopy for p65 Nuclear Translocation

This technique visually demonstrates the inhibition of NF-κB activation by monitoring the subcellular localization of the p65 subunit. In resting cells, p65 is predominantly cytoplasmic. Upon stimulation, it translocates to the nucleus. Pre-treatment with this compound is expected to prevent this translocation, keeping p65 in the cytoplasm.

Enzyme-Linked Immunosorbent Assay (ELISA) for NF-κB p65 DNA Binding Activity

This assay quantifies the binding of activated NF-κB from nuclear extracts to a specific DNA sequence. It provides a quantitative measure of the amount of active NF-κB that can bind to its response elements in the DNA.

Quantitative Data Summary

CompoundAssayCell LineStimulusIC50
HT-15 (SGRM) NF-κB Luciferase ReporterHeLaTNF-α1.86 ± 0.26 µM[1]
Dexamethasone NF-κB Luciferase ReporterHeLaTNF-α14.03 ± 2.19 nM[1]

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

Objective: To quantify the dose-dependent inhibition of NF-κB transcriptional activity by this compound.

Materials:

  • HeLa cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • This compound

  • TNF-α (or other NF-κB stimulus, e.g., IL-1β)

  • Luciferase Assay System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: Western Blot for IκBα Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of IκBα.

Materials:

  • A549 cells (or other responsive cell line)

  • This compound

  • TNF-α

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Treatment: Culture A549 cells to 80-90% confluency. Pre-treat with this compound at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-IκBα, total IκBα, and β-actin (as a loading control). Subsequently, probe with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL detection system. Quantify the band intensities using densitometry software. Normalize the p-IκBα levels to total IκBα and/or β-actin.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • HeLa cells

  • This compound

  • TNF-α

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow HeLa cells on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding with blocking buffer. Incubate with the anti-p65 primary antibody, followed by the Alexa Fluor-conjugated secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope. Capture images and compare the nuclear and cytoplasmic fluorescence intensity of p65 in treated versus untreated cells.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus Translocates to Nucleus This compound This compound GR GR This compound->GR Binds Dagrocorat_GR This compound-GR Complex Dagrocorat_GR->p65_p50_nucleus Inhibits DNA Binding (Transrepression) IkBa_gene IκBα Gene Dagrocorat_GR->IkBa_gene Induces Transcription DNA DNA (κB site) p65_p50_nucleus->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription IkBa_transcription IκBα Transcription IkBa_gene->IkBa_transcription

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Measurement Techniques cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549) treatment Treatment with this compound (Dose-Response) cell_culture->treatment stimulation Stimulation with TNF-α treatment->stimulation luciferase Luciferase Reporter Assay (NF-κB Activity) stimulation->luciferase Proceed to one or more assays western Western Blot (p-IκBα, IκBα) stimulation->western Proceed to one or more assays if_staining Immunofluorescence (p65 Translocation) stimulation->if_staining Proceed to one or more assays elisa ELISA (p65 DNA Binding) stimulation->elisa Proceed to one or more assays quantification Data Quantification (Luminometry, Densitometry, Fluorescence Intensity) luciferase->quantification western->quantification if_staining->quantification elisa->quantification ic50 IC50 Determination quantification->ic50

Caption: General experimental workflow for measuring this compound's inhibition of NF-κB.

Dagrocorat_Inhibition_Logic This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR binds to Dagrocorat_GR This compound-GR Complex IkBa_Induction ↑ IκBα Synthesis Dagrocorat_GR->IkBa_Induction leads to Transrepression Direct Interaction (Transrepression) Dagrocorat_GR->Transrepression mediates NFkB NF-κB (p65/p50) NFkB_Inhibition Inhibition of NF-κB Transcriptional Activity IkBa_Induction->NFkB_Inhibition results in Transrepression->NFkB_Inhibition results in Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory contributes to

Caption: Logical flow of this compound's mechanism of NF-κB inhibition.

References

Application Notes and Protocols for In Vivo Imaging of Dagrocorat Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a non-steroidal selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] As a partial agonist of the glucocorticoid receptor (GR), this compound aimed to provide the anti-inflammatory benefits of traditional glucocorticoids while minimizing the associated adverse effects.[1] Understanding the in vivo biodistribution, target engagement, and pharmacokinetics of this compound is crucial for its preclinical and clinical evaluation. This document provides detailed application notes and protocols for tracking the distribution of this compound in vivo using various imaging techniques.

Given that specific in vivo imaging data for this compound is not publicly available due to the discontinuation of its development, this guide presents protocols and data from analogous compounds, particularly other glucocorticoid receptor ligands that have been studied using similar imaging modalities. These methodologies can be adapted for the study of this compound or other SGRMs.

Signaling Pathway of this compound

This compound exerts its effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[2] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[2] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, a process called transactivation . This leads to the upregulation of anti-inflammatory proteins. Alternatively, the GR monomer can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes, a mechanism known as transrepression .[3][4] SGRMs like this compound are designed to preferentially induce transrepression over transactivation, thereby separating the anti-inflammatory effects from the metabolic side effects.[5]

Dagrocorat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_inactive Inactive GR-HSP Complex This compound->GR_inactive Binds GR_active Active GR-Dagrocorat Complex GR_inactive->GR_active Activation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_monomer GR Monomer GR_active->GR_monomer cluster_nucleus cluster_nucleus GRE GRE GR_dimer->GRE Binds (Transactivation) NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Binds (Transrepression) Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Repression Repression Activation Activation

This compound's mechanism of action via the glucocorticoid receptor.

In Vivo Imaging Techniques and Protocols

The selection of an appropriate in vivo imaging modality depends on the specific research question, the required sensitivity and resolution, and the availability of suitably labeled compounds.

Positron Emission Tomography (PET) Imaging

PET is a highly sensitive, quantitative imaging technique that allows for the non-invasive measurement of the biodistribution of a radiolabeled drug in vivo. For this compound, this would involve labeling the molecule with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).

Experimental Workflow for PET Imaging

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis radiolabeling Radiolabeling of this compound (e.g., with ¹⁸F) injection Intravenous Injection of Radiolabeled this compound radiolabeling->injection animal_prep Animal Preparation (e.g., fasting, anesthesia) animal_prep->injection pet_scan Dynamic or Static PET/CT Scan injection->pet_scan image_recon Image Reconstruction and Attenuation Correction pet_scan->image_recon biodistribution Ex Vivo Biodistribution (organ harvesting and counting) pet_scan->biodistribution roi_analysis Region of Interest (ROI) Analysis image_recon->roi_analysis pk_modeling Pharmacokinetic Modeling roi_analysis->pk_modeling biodistribution->pk_modeling

A typical workflow for in vivo PET imaging experiments.

Protocol: ¹⁸F-Labeling and PET/CT Imaging of a GR Ligand in Mice

This protocol is adapted from studies on ¹⁸F-GR02, a fluorine-18 labeled corticosteroid for PET imaging of the glucocorticoid receptor.[6][7]

Materials:

  • ¹⁸F-labeled this compound precursor

  • Anhydrous acetonitrile

  • HPLC for purification

  • Saline solution (0.9% NaCl)

  • 6-8 week old BALB/c mice (or other appropriate strain)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Gamma counter

Protocol:

  • Radiosynthesis: Synthesize ¹⁸F-Dagrocorat by reacting a suitable precursor with [¹⁸F]-fluoride anion in anhydrous acetonitrile, followed by HPLC purification.[6]

  • Animal Preparation: Fast mice for 4-6 hours prior to imaging to reduce background signal. Anesthetize the mice using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

  • Radiotracer Administration: Administer ~5-10 MBq of ¹⁸F-Dagrocorat in saline via tail vein injection.

  • PET/CT Imaging: Perform a dynamic scan for 60-120 minutes or static scans at specific time points (e.g., 30, 60, and 120 minutes post-injection).[6] A CT scan should be acquired for attenuation correction and anatomical localization.

  • Image Analysis: Reconstruct PET images and co-register with CT scans. Draw regions of interest (ROIs) over various organs to determine the tissue radioactivity concentration (Bq/mL), which can be converted to standardized uptake values (SUV).

  • Ex Vivo Biodistribution: Following the final imaging session, euthanize the mice. Harvest organs of interest (e.g., liver, spleen, kidneys, lungs, heart, muscle, bone, and brain), weigh them, and measure the radioactivity using a gamma counter. Calculate the percent injected dose per gram of tissue (%ID/g).

Quantitative Data (Analogous Compound: ¹⁸F-GR02)

The following table summarizes the biodistribution of ¹⁸F-GR02 in male C57BL6/J mice at 60 minutes post-injection. This data provides an expected distribution pattern for a GR-targeting radioligand.

OrganMean %ID/g (± SD)
Liver10.5 ± 1.2
Kidneys8.5 ± 0.9
Small Intestine7.8 ± 1.5
Large Intestine6.5 ± 1.1
Spleen3.2 ± 0.5
Lungs2.8 ± 0.4
Heart2.1 ± 0.3
Muscle0.8 ± 0.2
Bone0.7 ± 0.1
Brain0.5 ± 0.1
Data adapted from a study on ¹⁸F-GR02 and presented for illustrative purposes.[6]
Fluorescence Imaging

Fluorescence imaging offers a complementary approach to PET, providing higher spatial resolution, particularly at the cellular and subcellular levels. This technique requires conjugating this compound to a fluorescent dye.

Protocol: In Vivo Fluorescence Imaging in Mice

This protocol provides a general framework for in vivo fluorescence imaging of a small molecule.

Materials:

  • This compound conjugated to a near-infrared (NIR) fluorescent dye (e.g., Cy7)

  • Vehicle for injection (e.g., saline, DMSO/saline mixture)

  • 6-8 week old nude mice (to minimize light scatter and absorption by fur)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Protocol:

  • Fluorophore Conjugation: Synthesize a fluorescently labeled version of this compound.

  • Animal Preparation: Anesthetize the mice using isoflurane.

  • Probe Administration: Inject the fluorescently labeled this compound intravenously via the tail vein.

  • In Vivo Imaging: Acquire whole-body fluorescence images at various time points (e.g., 5, 15, 30, 60 minutes, and several hours post-injection) to monitor the distribution and clearance of the compound.[8]

  • Ex Vivo Organ Imaging: After the in vivo imaging session, euthanize the animals and dissect the major organs. Image the excised organs to confirm the in vivo signal localization and to obtain a more precise quantification of fluorescence intensity in each tissue.

  • Data Analysis: Quantify the fluorescence intensity in different organs over time using the imaging system's software.

Quantitative Data (Illustrative)

The following table presents hypothetical quantitative data from an ex vivo fluorescence imaging experiment to demonstrate how results would be presented.

OrganMean Fluorescence Intensity (Arbitrary Units ± SD)
Liver8500 ± 950
Kidneys6200 ± 700
Spleen4100 ± 500
Lungs2500 ± 300
Heart1800 ± 250
Muscle500 ± 100
This data is hypothetical and for illustrative purposes only.

Summary and Conclusion

In vivo imaging is an indispensable tool in drug development for non-invasively assessing the pharmacokinetic and pharmacodynamic properties of novel therapeutics like this compound. While specific imaging data for this compound is not available, the protocols and analogous data presented here for other glucocorticoid receptor ligands provide a robust framework for designing and executing such studies. Both PET and fluorescence imaging offer unique advantages for tracking the biodistribution of SGRMs. PET provides high sensitivity and quantitative accuracy for whole-body distribution, while fluorescence imaging excels in providing high-resolution information, particularly for ex vivo organ analysis. The successful application of these techniques will be critical for advancing our understanding of the in vivo behavior of this compound and other selective glucocorticoid receptor modulators.

References

Application Notes and Protocols: Gene Expression Analysis in Tissues Following Dagrocorat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat is a selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of inflammatory conditions such as rheumatoid arthritis. As an SGRM, this compound is designed to preferentially induce transrepression of pro-inflammatory genes while minimizing the transactivation of genes associated with metabolic side effects, a common drawback of traditional glucocorticoids.[1][2][3] Understanding the precise effects of this compound on gene expression is crucial for elucidating its mechanism of action and therapeutic potential.

These application notes provide a comprehensive overview of the methodologies for analyzing gene expression changes in tissues following treatment with this compound. The protocols detailed below cover experimental design, tissue collection, RNA extraction, next-generation sequencing (NGS) for global transcriptomic analysis, and quantitative real-time PCR (qPCR) for validation of key gene expression changes.

Data Presentation

While specific gene expression data from preclinical or clinical studies with this compound are not publicly available, the following tables present a representative, hypothetical dataset illustrating the expected transcriptomic changes in synovial tissue after this compound treatment. This data is based on the known mechanism of SGRMs, which involves the suppression of inflammatory pathways.

Table 1: Hypothetical Top 10 Downregulated Genes in Synovial Tissue Treated with this compound. This table showcases a selection of genes that would be expected to be downregulated by this compound, primarily those involved in inflammation and immune responses.

Gene SymbolGene NameFold Changep-valueBiological Process
IL6Interleukin 6-3.51.2e-8Pro-inflammatory cytokine signaling
TNFTumor necrosis factor-3.25.6e-8Pro-inflammatory cytokine signaling
IL1BInterleukin 1 beta-2.89.1e-7Pro-inflammatory cytokine signaling
MMP3Matrix metallopeptidase 3-2.53.4e-6Extracellular matrix degradation
CXCL8C-X-C motif chemokine ligand 8-2.38.9e-6Chemotaxis of immune cells
COX2 (PTGS2)Prostaglandin-endoperoxide synthase 2-2.11.5e-5Prostaglandin biosynthesis
CCL2C-C motif chemokine ligand 2-1.94.2e-5Chemotaxis of monocytes
ICAM1Intercellular adhesion molecule 1-1.87.8e-5Cell adhesion and immune response
VCAM1Vascular cell adhesion molecule 1-1.79.9e-5Cell adhesion and inflammation
NFKB1Nuclear factor kappa B subunit 1-1.52.1e-4Pro-inflammatory signaling

Table 2: Hypothetical Top 5 Upregulated Genes in Synovial Tissue Treated with this compound. This table illustrates a smaller set of genes that might be upregulated by this compound, reflecting the transactivation potential of SGRMs, which is generally less pronounced than that of classical glucocorticoids.

Gene SymbolGene NameFold Changep-valueBiological Process
DUSP1Dual specificity phosphatase 12.23.7e-6Negative regulation of MAPK signaling
GILZ (TSC22D3)Glucocorticoid-induced leucine zipper2.09.8e-6Anti-inflammatory and immunomodulatory
FKBP5FK506 binding protein 51.85.1e-5Glucocorticoid receptor signaling feedback
ANXA1Annexin A11.68.2e-5Anti-inflammatory signaling
PER1Period circadian regulator 11.51.3e-4Circadian rhythm and metabolism

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP90 Complex This compound->GR_complex Binds GR_this compound This compound-GR Complex GR_complex->GR_this compound Conformational Change GRE Glucocorticoid Response Element (GRE) GR_this compound->GRE Weak Binding nGRE Negative GRE (nGRE)/ Transcription Factor Binding Site GR_this compound->nGRE Tethering/Binding cluster_nucleus cluster_nucleus GR_this compound->cluster_nucleus Translocation NFkB NF-κB NFkB->nGRE Binds AP1 AP-1 AP1->nGRE Binds Transactivation Transactivation (Metabolic Genes) GRE->Transactivation Leads to Transrepression Transrepression (Inflammatory Genes) nGRE->Transrepression Leads to start Tissue Collection (e.g., Synovial Biopsy) rna_extraction RNA Extraction start->rna_extraction qc1 RNA Quality Control (e.g., RIN score) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing bioinformatics Bioinformatics Analysis (QC, Alignment, Quantification) sequencing->bioinformatics deg_analysis Differential Gene Expression Analysis bioinformatics->deg_analysis validation qPCR Validation of Key Genes deg_analysis->validation end Data Interpretation validation->end

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays of Dagrocorat-Glucocorticoid Receptor (GR) Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat is a novel dissociated agonist of the glucocorticoid receptor (GR), exhibiting a distinct pharmacological profile compared to classical glucocorticoids like dexamethasone. Dissociated agonists are designed to separate the transactivation and transrepression functions of the GR. This property holds therapeutic promise for retaining potent anti-inflammatory effects (mediated primarily through transrepression of pro-inflammatory genes) while minimizing the metabolic and other adverse effects associated with broad gene transactivation.

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins, such as the GR, with specific genomic DNA sequences. When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows for the precise mapping and quantification of protein binding to chromatin. These application notes provide a detailed protocol and guidance for performing ChIP assays to study the binding of the this compound-activated GR to target gene promoters.

Signaling Pathway of this compound-GR Action

The mechanism of action of this compound as a dissociated GR agonist involves a differential engagement of the transcriptional machinery compared to classical agonists. Upon binding this compound, the GR undergoes a conformational change and translocates to the nucleus. In its dissociated state, the this compound-GR complex primarily interacts with other DNA-bound transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression). This is in contrast to classical agonists which predominantly drive GR homodimerization and binding to glucocorticoid response elements (GREs) to activate gene expression (transactivation).

Dagrocorat_GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_inactive Inactive GR (with HSPs) This compound->GR_inactive Binding GR_active Active this compound-GR Complex GR_inactive->GR_active Activation & HSP Dissociation GR_nucleus This compound-GR GR_active->GR_nucleus Nuclear Translocation NFkB_AP1 NF-κB / AP-1 GR_nucleus->NFkB_AP1 Tethering (Transrepression) GRE Glucocorticoid Response Element (GRE) GR_nucleus->GRE Direct Binding (Transactivation - Reduced) ProInflammatory_Gene Pro-inflammatory Gene Promoter NFkB_AP1->ProInflammatory_Gene Binds Repression Transcription Repression Transactivation_Gene Metabolic & Side-Effect Gene GRE->Transactivation_Gene Binds Activation Transcription Activation (Minimal)

Caption: this compound-GR signaling pathway emphasizing transrepression.

Experimental Workflow for ChIP Assay

The following diagram outlines the key steps in a ChIP assay designed to assess this compound-GR binding to specific genomic loci.

ChIP_Workflow A 1. Cell Culture and Treatment (e.g., with this compound or Dexamethasone) B 2. Cross-linking (Formaldehyde treatment to fix protein-DNA complexes) A->B C 3. Cell Lysis and Chromatin Shearing (Sonication or enzymatic digestion to fragment chromatin) B->C D 4. Immunoprecipitation (Incubation with anti-GR antibody) C->D E 5. Immune Complex Capture (Protein A/G magnetic beads) D->E F 6. Washing (Remove non-specific binding) E->F G 7. Elution and Reverse Cross-linking (Release DNA and remove protein-DNA cross-links) F->G H 8. DNA Purification G->H I 9. Quantitative Analysis (qPCR or ChIP-seq) H->I

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Quantitative Data Presentation

The following tables present hypothetical, yet representative, quantitative data from ChIP-qPCR experiments comparing the binding of GR to the promoters of a transrepression target gene (e.g., IL-6) and a transactivation target gene (e.g., FKBP5) following treatment with this compound versus the classical agonist, Dexamethasone. The data is expressed as "Fold Enrichment over IgG control," which is a standard method for reporting ChIP-qPCR results.

Table 1: GR Occupancy at the IL-6 Promoter (Transrepression Target)

Treatment (1 hour)Fold Enrichment (Mean ± SD)P-value (vs. Vehicle)
Vehicle (DMSO)1.2 ± 0.3-
This compound (100 nM)15.5 ± 2.1< 0.01
Dexamethasone (100 nM)18.2 ± 2.5< 0.01

Table 2: GR Occupancy at the FKBP5 Promoter (Transactivation Target)

Treatment (1 hour)Fold Enrichment (Mean ± SD)P-value (vs. Vehicle)
Vehicle (DMSO)1.5 ± 0.4-
This compound (100 nM)5.8 ± 1.1< 0.05
Dexamethasone (100 nM)25.1 ± 3.2< 0.001

These tables illustrate the dissociated nature of this compound, showing robust recruitment to a transrepression target promoter, similar to dexamethasone, but significantly reduced binding to a classical transactivation target promoter.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: A549 (human lung adenocarcinoma) cells are a suitable model as they endogenously express GR.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Hormone Depletion: Prior to treatment, replace the culture medium with DMEM containing 10% charcoal-stripped FBS for at least 24 hours to reduce background glucocorticoid levels.

  • Treatment: Treat cells with this compound (e.g., 100 nM), Dexamethasone (e.g., 100 nM as a positive control for transactivation), or vehicle (e.g., 0.1% DMSO) for the desired time (e.g., 1 hour).

Protocol 2: Chromatin Immunoprecipitation
  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice for 10 minutes.

    • Sonicate the lysate on ice to shear chromatin to an average size of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type and sonicator.

  • Immunoprecipitation:

    • Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (chromatin) to a new tube.

    • Save a small aliquot of the chromatin as "input" control.

    • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads and add a specific anti-GR antibody (and a negative control IgG antibody in a separate tube) to the pre-cleared chromatin.

    • Incubate overnight at 4°C on a rotator.

  • Immune Complex Capture and Washes:

    • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C on a rotator.

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Perform a series of washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads by adding elution buffer (e.g., SDS, NaHCO3) and incubating at 65°C for 15 minutes.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified DNA in nuclease-free water.

Protocol 3: Quantitative PCR (qPCR) Analysis
  • Primer Design: Design primers specific to the promoter regions of target genes (e.g., IL-6 and FKBP5) and a negative control region (e.g., a gene desert).

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green-based master mix, the purified ChIP DNA (and input DNA and IgG control DNA), and specific primers.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the amount of DNA in each sample using the Ct values.

    • Normalize the ChIP DNA Ct values to the input DNA Ct values to account for variations in chromatin preparation.

    • Calculate the fold enrichment of GR binding over the IgG control.

Conclusion

The provided protocols and application notes offer a comprehensive guide for utilizing ChIP assays to investigate the binding of this compound to the glucocorticoid receptor and its subsequent interaction with the genome. By quantifying the differential recruitment of the this compound-GR complex to transrepression versus transactivation target genes, researchers can elucidate the molecular mechanisms underlying its dissociated activity. This information is critical for the development of safer and more effective glucocorticoid-based therapies.

Application Notes and Protocols for the Use of Dagrocorat in Primary Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a selective glucocorticoid receptor (GR) modulator (SGRM) that has been investigated for its potential anti-inflammatory properties. As a dissociated agonist of the glucocorticoid receptor (DAGR), this compound was designed to preferentially induce the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, a common drawback of traditional glucocorticoids. Although the clinical development of this compound and its prodrug, fosthis compound, was discontinued, the compound remains a valuable tool for in vitro studies aimed at understanding the nuanced mechanisms of GR signaling in various cell types.

These application notes provide a comprehensive overview of the theoretical application of this compound in primary human cell lines, offering detailed protocols and data presentation formats to guide researchers in their experimental design. The information herein is based on the known mechanisms of DAGRs and general protocols for primary cell culture, as specific experimental data for this compound in these systems is limited in publicly available literature.

Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

This compound functions as a partial agonist of the glucocorticoid receptor. Upon entering the cell, it binds to the cytosolic GR, inducing a conformational change that promotes its translocation to the nucleus. The key feature of a DAGR is its ability to favor the monomeric form of the GR, which can then tether to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This process, known as transrepression, leads to a reduction in the expression of inflammatory mediators. In contrast, classical glucocorticoids tend to promote the dimerization of the GR, which then binds to glucocorticoid response elements (GREs) on DNA to activate the transcription of various genes, some of which are responsible for undesirable metabolic side effects (transactivation). The "dissociation" of these two pathways is the primary therapeutic goal of DAGRs like this compound.

Signaling Pathway of this compound

Dagrocorat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR + HSPs This compound->GR_complex Binds Dagrocorat_GR This compound-GR (monomer) GR_complex->Dagrocorat_GR Conformational Change Dagrocorat_GR_nuc This compound-GR Dagrocorat_GR->Dagrocorat_GR_nuc Translocation NFkB_AP1 NF-κB / AP-1 Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_genes Activates Anti_inflammatory_effect Anti-inflammatory Effect Pro_inflammatory_genes->Anti_inflammatory_effect GRE GRE Metabolic_genes Metabolic Gene Expression GRE->Metabolic_genes Activates Side_effects Potential Side Effects Metabolic_genes->Side_effects Dagrocorat_GR_nuc->NFkB_AP1 Inhibits (Transrepression) Dagrocorat_GR_nuc->GRE Weakly Activates (Transactivation)

Caption: this compound's mechanism of action, emphasizing transrepression over transactivation.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in primary human cell lines. These protocols are generalized and should be optimized for specific cell types and experimental questions.

General Workflow for In Vitro Studies with this compound

Dagrocorat_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation thaw_cells Thaw Primary Human Cells culture_cells Culture & Expand Cells thaw_cells->culture_cells seed_plates Seed Cells into Experimental Plates culture_cells->seed_plates prepare_this compound Prepare this compound Working Solutions treat_cells Treat Cells with This compound prepare_this compound->treat_cells incubate Incubate for Defined Period treat_cells->incubate cytokine_assay Cytokine Secretion (ELISA, CBA) incubate->cytokine_assay gene_expression Gene Expression (qPCR, RNA-seq) incubate->gene_expression protein_expression Protein Expression (Western Blot) incubate->protein_expression cell_viability Cell Viability (MTS, LDH) incubate->cell_viability data_analysis Quantitative Data Analysis cytokine_assay->data_analysis gene_expression->data_analysis protein_expression->data_analysis cell_viability->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General experimental workflow for studying this compound in primary human cells.

Protocol 1: Assessment of Anti-inflammatory Activity in Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines in stimulated human PBMCs.

Materials:

  • Primary human PBMCs (freshly isolated or cryopreserved)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human TNF-α, IL-6, and IL-1β ELISA kits

  • Cell viability assay kit (e.g., MTS or LDH)

Procedure:

  • Cell Culture:

    • If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.

    • Transfer the cells to a conical tube containing pre-warmed RPMI-1640 medium.

    • Centrifuge at 300 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 50 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., dexamethasone).

  • Cell Stimulation:

    • Pre-incubate the cells with this compound for 1 hour at 37°C in a humidified 5% CO2 incubator.

    • Prepare a working solution of LPS in culture medium.

    • Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (or an optimized concentration for your specific cell batch). Do not add LPS to the unstimulated control wells.

  • Incubation and Sample Collection:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well for cytokine analysis and store at -80°C.

    • Perform a cell viability assay on the remaining cells according to the manufacturer's instructions.

  • Cytokine Analysis:

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using ELISA kits, following the manufacturer's protocols.

Protocol 2: Gene Expression Analysis in Primary Human Synovial Fibroblasts

Objective: To evaluate the effect of this compound on the expression of inflammatory and matrix-degrading genes in primary human rheumatoid arthritis synovial fibroblasts (RASFs).

Materials:

  • Primary human RASFs

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • Recombinant human IL-1β

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., MMP1, MMP3, IL6, CXCL8) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

Procedure:

  • Cell Culture and Seeding:

    • Culture RASFs in complete DMEM.

    • Seed the cells into 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Treatment:

    • Once the cells are at the desired confluency, replace the medium with serum-free DMEM for 24 hours.

    • Prepare this compound dilutions in serum-free DMEM as described in Protocol 1.

    • Pre-treat the cells with this compound or vehicle for 1 hour.

    • Stimulate the cells with recombinant human IL-1β (e.g., 1 ng/mL).

  • Incubation and RNA Extraction:

    • Incubate the cells for 6-24 hours.

    • Lyse the cells directly in the wells and extract total RNA using a suitable kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • Gene Expression Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR (qPCR) to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Human PBMCs

Treatment ConcentrationTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SDCell Viability (%) ± SD
Vehicle Control1500 ± 1202500 ± 200800 ± 7595 ± 4
This compound (0.1 nM)1350 ± 1102300 ± 180750 ± 6094 ± 5
This compound (1 nM)1100 ± 901800 ± 150600 ± 5096 ± 3
This compound (10 nM)750 ± 601100 ± 95400 ± 3595 ± 4
This compound (100 nM)400 ± 35600 ± 50200 ± 2093 ± 6
This compound (1 µM)250 ± 25400 ± 30120 ± 1591 ± 7
Dexamethasone (1 µM)200 ± 20350 ± 28100 ± 1092 ± 5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Relative Gene Expression in IL-1β-Stimulated RASFs Treated with this compound

TreatmentRelative MMP1 Expression (Fold Change) ± SEMRelative MMP3 Expression (Fold Change) ± SEMRelative IL6 Expression (Fold Change) ± SEM
Vehicle Control1.0 ± 0.11.0 ± 0.11.0 ± 0.2
IL-1β (1 ng/mL)25.0 ± 2.518.0 ± 1.950.0 ± 5.2
IL-1β + this compound (10 nM)15.0 ± 1.610.0 ± 1.128.0 ± 3.0
IL-1β + this compound (100 nM)8.0 ± 0.95.0 ± 0.612.0 ± 1.5
IL-1β + Dexamethasone (100 nM)5.0 ± 0.53.0 ± 0.48.0 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound represents a class of compounds with the potential for potent anti-inflammatory effects with a theoretically improved safety profile. The protocols and data presentation formats provided here offer a framework for the in vitro investigation of this compound in primary human cell lines. Researchers are encouraged to adapt and optimize these methods to their specific experimental needs to further elucidate the therapeutic potential and molecular mechanisms of dissociated glucocorticoid receptor agonists.

Application Notes and Protocols for High-Throughput Screening of Dagrocorat Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dagrocorat (PF-00251802) is a non-steroidal selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, including the treatment of rheumatoid arthritis.[1][2] As an SGRM, this compound is designed to dissociate the anti-inflammatory effects of glucocorticoids, primarily mediated through transrepression of pro-inflammatory genes, from the metabolic side effects associated with transactivation of other genes. The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a key objective in drug discovery.

High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of chemical compounds to identify promising new drug candidates. This document provides detailed application notes and protocols for the HTS of this compound analogs, focusing on key assays to characterize their activity as glucocorticoid receptor (GR) modulators.

Glucocorticoid Receptor Signaling Pathways

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a ligand like this compound, translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.

  • Transactivation: The GR homodimer binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription. This pathway is associated with many of the metabolic side effects of glucocorticoids.

  • Transrepression: The ligand-bound GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes. This pathway is believed to be responsible for the anti-inflammatory effects of glucocorticoids.

Selective GR modulators like this compound analogs are designed to preferentially engage the transrepression pathway over the transactivation pathway.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Analog GR_HSP GR-HSP Complex This compound->GR_HSP Binds GR Glucocorticoid Receptor (GR) GR_dimer GR Dimer GR->GR_dimer Dimerization GR_monomer GR Monomer GR->GR_monomer cluster_nucleus cluster_nucleus GR->cluster_nucleus Nuclear Translocation HSP HSP90 GR_HSP->GR HSP Dissociation GRE GRE GR_dimer->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Tethering Coactivators Coactivators GRE->Coactivators Recruits Corepressors Corepressors NFkB_AP1->Corepressors Recruits Metabolic_Genes Metabolic Genes Coactivators->Metabolic_Genes Transactivation (Side Effects) Proinflammatory_Genes Pro-inflammatory Genes Corepressors->Proinflammatory_Genes Transrepression (Anti-inflammatory)

Figure 1: Glucocorticoid Receptor (GR) signaling pathway.

High-Throughput Screening Workflow

A tiered HTS approach is recommended to efficiently identify and characterize promising this compound analogs. The workflow begins with a primary screen to identify all compounds with GR binding activity, followed by secondary assays to determine their functional activity (agonist vs. antagonist) and selectivity (transactivation vs. transrepression).

HTS_Workflow Compound_Library This compound Analog Library Primary_Screen Primary Screen: GR Binding Assay (TR-FRET) Compound_Library->Primary_Screen Hits Initial Hits (GR Binders) Primary_Screen->Hits Secondary_Screen_1 Secondary Screen 1: Functional Assay (Reporter Gene - Transactivation) Hits->Secondary_Screen_1 Secondary_Screen_2 Secondary Screen 2: Selectivity Assay (Reporter Gene - Transrepression) Hits->Secondary_Screen_2 Cellular_Assay Tertiary Screen: Cellular Thermal Shift Assay (CETSA) Nuclear Translocation Assay Secondary_Screen_1->Cellular_Assay Secondary_Screen_2->Cellular_Assay Lead_Candidates Lead Candidates Cellular_Assay->Lead_Candidates

Figure 2: High-throughput screening workflow for this compound analogs.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate the comparison of this compound analogs.

Table 1: Representative HTS Data Summary for this compound Analogs

Analog IDGR Binding Affinity (IC50, nM)Transactivation (EC50, nM)% Max Dexamethasone Response (Transactivation)Transrepression (IC50, nM)% Max Dexamethasone Response (Transrepression)Selectivity Ratio (Transrepression IC50 / Transactivation EC50)
DG-0015.2150.3258.1950.05
DG-00210.8250.11512.5920.05
DG-0032.185.6303.4980.04
DG-00450.3>1000565.280<0.07
DG-0058.9120.7229.3960.08
This compound7.5180.02010.0940.06
Dexamethasone3.15.81002.51000.43

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Primary Screen: TR-FRET Glucocorticoid Receptor Competitive Binding Assay

This assay is designed to measure the binding affinity of test compounds to the GR ligand-binding domain (LBD). It utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged GR-LBD. A fluorescently labeled GR ligand ("tracer") binds to the GR-LBD, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a high TR-FRET signal. Unlabeled compounds from the library compete with the tracer for binding to the GR-LBD, leading to a decrease in the TR-FRET signal.

TR_FRET_Binding_Assay cluster_no_competitor No Competitor cluster_with_competitor With this compound Analog Tb_Ab Tb-anti-GST Antibody GR_LBD GST-GR-LBD Tb_Ab->GR_LBD High_FRET High TR-FRET Signal Tracer Fluorescent Tracer Tracer->GR_LBD Tb_Ab2 Tb-anti-GST Antibody GR_LBD2 GST-GR-LBD Tb_Ab2->GR_LBD2 Low_FRET Low TR-FRET Signal Tracer2 Fluorescent Tracer Analog This compound Analog Analog->GR_LBD2 Nuclear_Translocation_Assay cluster_untreated Untreated Cell cluster_treated Treated Cell nucleus_u Nucleus cytoplasm_u Cytoplasm (GFP-GR) nucleus_t Nucleus (GFP-GR) cytoplasm_t Cytoplasm Analog This compound Analog cluster_untreated cluster_untreated cluster_treated cluster_treated cluster_untreated->cluster_treated GR Translocation

References

Troubleshooting & Optimization

How to minimize off-target effects of Dagrocorat in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Dagrocorat in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro mechanism of action?

This compound (PF-00251802) is an experimental, non-steroidal, selective glucocorticoid receptor (GR) partial agonist.[1][2][3] In vitro, it binds with high affinity to the glucocorticoid receptor. As a selective GR modulator (SGRM), its intended mechanism is to differentially regulate gene transcription. It primarily aims to leverage the GR's transrepression activity, which is associated with anti-inflammatory effects, while minimizing its transactivation activity, which is linked to many of the undesirable side effects of broader-acting glucocorticoids.[4][5] Its prodrug, Fosthis compound (PF-04171327), is often used in studies and is converted to the active this compound.[1][6]

Q2: What are the known or potential off-target effects of this compound in vitro?

Based on available data, potential off-target effects of this compound in vitro can be categorized as:

  • Cross-reactivity with other steroid receptors: While designed for selectivity, high concentrations could lead to binding to other hormone receptors like the progesterone (PR) and mineralocorticoid (MR) receptors.[7]

  • CYP450 Enzyme Inhibition: In vitro studies have shown that this compound can act as a reversible and time-dependent inhibitor of several cytochrome P450 (CYP) enzymes.[1] This is a critical consideration in co-culture or complex cell systems where metabolic activity is present.

  • Kinase Inhibition: Although not its primary target class, many small molecules exhibit off-target kinase activity. A broad kinase screen is a prudent step to identify any such interactions.

Q3: How can I confirm that the observed phenotype in my cell-based assay is due to on-target GR activity?

To confirm on-target activity, a multi-pronged approach is recommended:

  • Use a Structurally Different GR Agonist/Antagonist: Treat cells with a different, well-characterized GR modulator (e.g., Dexamethasone as a full agonist, or RU486 as an antagonist). If this compound's effect is on-target, you would expect a similar (though perhaps partial) effect with another agonist and a reversal of the effect with an antagonist.

  • Perform a Dose-Response Curve: A clear, sigmoidal dose-response relationship that correlates with the known EC50/IC50 of this compound for GR-mediated events suggests on-target activity.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is physically binding to the GR in your cells at the concentrations used.[8]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GR expression in your cell line. The cellular response to this compound should be significantly diminished or absent in these modified cells.

Troubleshooting Guide: Minimizing Off-Target Effects

Issue 1: I'm observing unexpected toxicity or a phenotype that doesn't align with known glucocorticoid receptor signaling.

This may be due to off-target effects. Here’s a systematic approach to troubleshoot:

Step 1: Optimize this compound Concentration

  • Rationale: Using the lowest effective concentration minimizes the risk of engaging lower-affinity off-target molecules.[8]

  • Action: Determine the precise EC50 or IC50 for your specific on-target endpoint (e.g., inhibition of a specific cytokine). In subsequent experiments, use concentrations at or slightly above this determined value. Avoid using concentrations significantly higher than the reported GR binding affinity.

Step 2: Profile for Off-Target Liabilities

  • Rationale: Proactively identify potential off-target interactions.

  • Action: Submit this compound for a broad in vitro screening panel. Commercial services are available for this. Prioritize panels that include:

    • Kinase profiling (a kinome scan).

    • A panel of common G-protein coupled receptors (GPCRs).

    • A panel of nuclear hormone receptors.

Step 3: Validate with a Secondary, Structurally Distinct Inhibitor

  • Rationale: If a different molecule targeting the same protein reproduces the phenotype, it's more likely to be an on-target effect.[8]

  • Action: Identify another selective GR modulator with a different chemical scaffold and test it in your assay.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the binding of this compound to the glucocorticoid receptor in intact cells.

  • Methodology:

    • Cell Treatment: Culture your cells to the desired confluency. Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time.

    • Heating: Harvest the cells, lyse them, and divide the lysates into aliquots. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C).

    • Protein Separation: Centrifuge the heated lysates to separate soluble proteins from aggregated proteins.

    • Detection: Analyze the amount of soluble GR in the supernatant of each sample using Western blotting or another sensitive protein detection method.

  • Expected Outcome: this compound binding will stabilize the GR, leading to a higher amount of soluble GR at elevated temperatures compared to the vehicle control.

Protocol 2: GR Transactivation vs. Transrepression Luciferase Reporter Assay

  • Objective: To quantify the partial agonist activity of this compound in terms of GR transactivation and its potency in transrepression.

  • Methodology:

    • Cell Transfection: Co-transfect cells (e.g., A549) with a GR expression vector and two reporter constructs:

      • Transactivation: A luciferase reporter driven by a promoter containing multiple Glucocorticoid Response Elements (GREs).

      • Transrepression: A luciferase reporter driven by a promoter containing an NF-κB response element.

    • Treatment: Treat the transfected cells with a dose range of this compound, a full agonist (e.g., Dexamethasone), and a vehicle control. For the transrepression assay, stimulate the NF-κB pathway with an appropriate agent (e.g., TNF-α).

    • Lysis and Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings. For transactivation, compare the maximal induction by this compound to that of Dexamethasone. For transrepression, calculate the IC50 for the inhibition of TNF-α-induced NF-κB activity.

Quantitative Data Summary

ParameterValueContextReference
GR Binding Affinity (Ki) 12 nMHigh affinity for human glucocorticoid receptor.[7]
PR Binding Affinity (Ki) 3,700 nMDemonstrates selectivity over the progesterone receptor.[7]
MR Binding Affinity (Ki) >10,000 nMHigh selectivity over the mineralocorticoid receptor.[7]
TAT Activity Induction 14.0% ± 6.4% at 10 µMPartial induction in human hepatoma cells (HepG2), a marker for gluconeogenesis (transactivation). Prednisolone induced 92.4% ± 5.3%.[7]
CYP Inhibition Reversible & TDIReversible inhibitor of several CYPs and a time-dependent inhibitor (TDI) of CYP3A and CYP2D6 in vitro.[1]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_EC Extracellular cluster_Cyto Cytoplasm cluster_Nuc Nucleus This compound This compound GR_complex GR + HSPs This compound->GR_complex Binds & Activates GR_active Activated GR GR_complex->GR_active HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer GR_active->GR_dimer Dimerization GR_mono GR Monomer GR_active->GR_mono GRE GRE GR_dimer->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_mono->NFkB_AP1 Inhibits Transactivation Transactivation (Metabolic Side Effects) GRE->Transactivation Transrepression Transrepression (Anti-inflammatory Effects) NFkB_AP1->Transrepression Blocks Pro-inflammatory Gene Expression

Caption: this compound's mechanism of action via the Glucocorticoid Receptor.

cluster_outcomes Potential Conclusions start Start: Unexpected Phenotype conc Step 1: Optimize Concentration (Dose-Response Curve) start->conc profile Step 2: Broad Off-Target Screen (e.g., Kinome Scan) conc->profile If phenotype persists at low concentration secondary Step 3: Validate with Structurally Different GR Modulator profile->secondary If no clear off-target hit off_target Phenotype is Off-Target profile->off_target If off-target hit identified confirm Step 4: Confirm Target Engagement (e.g., CETSA, CRISPR) secondary->confirm secondary->off_target If phenotype not replicated on_target Phenotype is On-Target confirm->on_target If confirmed confirm->off_target If not confirmed

Caption: Troubleshooting workflow for unexpected in vitro results with this compound.

References

Navigating Unexpected Findings in Dagrocorat (Fosdagrocorat) Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments with Dagrocorat and its prodrug, Fosthis compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity on the interpretation of study outcomes.

Frequently Asked Questions (FAQs)

Q1: We observed significant anti-inflammatory effects with Fosthis compound, but also a complete suppression of plasma cortisol. Is this an expected finding?

A1: Yes, this is a documented, albeit critical, finding from clinical studies. Fosthis compound, as a dissociated agonist of the glucocorticoid receptor (DAGR), is designed to separate the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) often seen with traditional glucocorticoids.[1][2] However, studies have shown that even at therapeutic doses, Fosthis compound can cause complete suppression of plasma cortisol.[3] While this indicates potent glucocorticoid receptor (GR) engagement, it also signals suppression of the hypothalamic-pituitary-adrenal (HPA) axis. In a 2-week study, plasma cortisol levels returned to baseline within four weeks after discontinuing the drug, suggesting the suppression is reversible after short-term use.[3] However, for longer-duration studies, careful monitoring of HPA axis function is crucial.[3]

Q2: Our study shows that Fosthis compound has a greater or equivalent anti-inflammatory effect compared to prednisone at certain doses. Is this consistent with existing data?

A2: Yes, this finding is consistent with Phase II clinical trial data. In a study involving patients with rheumatoid arthritis (RA), Fosthis compound at doses of 10 mg and 25 mg demonstrated a statistically significant improvement in the Disease Activity Score of 28 joints (DAS28-4[CRP]) compared to both placebo and, in the case of the 25 mg dose, compared to 5 mg of prednisone.[4] Specifically, the mean improvements from baseline in DAS28-4(CRP) were -1.69 for 10 mg Fosthis compound, -2.22 for 25 mg Fosthis compound, -1.17 for 5 mg prednisone, and -0.96 for placebo.[4]

Q3: We are seeing changes in bone formation biomarkers with Fosthis compound administration. Is this an unexpected adverse effect?

A3: This is not an entirely unexpected finding, as glucocorticoids are known to impact bone metabolism. Phase I studies of Fosthis compound showed reductions in bone formation biomarkers that were equivalent to those observed with prednisone.[1] The development of dissociated agonists like Fosthis compound aimed to minimize such adverse effects, but these findings suggest that a complete dissociation from effects on bone metabolism was not achieved.

Q4: Why was the clinical development of this compound and Fosthis compound discontinued if they showed promising efficacy?

A4: While the specific reasons for the discontinuation of this compound and Fosthis compound development after Phase II trials are not explicitly detailed in the provided search results, the observed side effects offer potential insights.[5][6][7] The significant HPA axis suppression and effects on bone biomarkers, even with a dissociated agonist, may have raised concerns about the long-term safety profile compared to the potential benefits.[1][3] Balancing the potent anti-inflammatory effects with the risk of glucocorticoid-associated side effects is a major challenge in the development of this class of drugs.[1]

Troubleshooting Guide

Issue: Higher than expected variability in patient response to Fosthis compound.

Possible Cause & Solution:

  • Pharmacokinetics: The pharmacokinetics of Fosthis compound's active metabolite (PF-00251802) can be influenced by factors such as patient weight, sex, and age.[8]

    • Troubleshooting Step: Analyze your data for correlations between these demographic factors and the observed response. Population pharmacokinetic modeling may be necessary to understand and potentially adjust for this variability.[8]

Issue: Discrepancy between in vitro and in vivo anti-inflammatory efficacy.

Possible Cause & Solution:

  • Mechanism of Action: this compound is a dissociated glucocorticoid receptor agonist, meaning its primary anti-inflammatory action is thought to be through transrepression of pro-inflammatory genes, rather than transactivation of anti-inflammatory genes.[2]

    • Troubleshooting Step: Ensure your in vitro assays are designed to capture the effects of transrepression (e.g., by measuring the inhibition of NF-κB or AP-1 activity). In vivo models will integrate both transrepression and any residual transactivation effects.

Data from Clinical Trials

Table 1: Efficacy of Fosthis compound in Rheumatoid Arthritis (Phase II Study)

Treatment GroupMean Change from Baseline in DAS28-4(CRP) at Week 2
Fosthis compound 10 mg-1.69
Fosthis compound 25 mg-2.22†
Prednisone 5 mg-1.17
Placebo-0.96

* P < 0.05 vs. Placebo † P < 0.001 vs. Prednisone 5 mg (Data from a Phase 2 randomized study)[4]

Table 2: Adverse Events (AEs) in a 2-Week Phase II Study

Treatment GroupPercentage of Patients Reporting AEsNumber of Patients Discontinuing due to AEs
Fosthis compound 10 mg38%2
Fosthis compound 25 mg14%0
Prednisone 5 mg19%0
Placebo55%2

(Data from a Phase 2 randomized study)[4]

Experimental Protocols

Protocol: Assessment of HPA Axis Suppression

  • Baseline Measurement: Collect baseline plasma cortisol samples from all subjects in the morning (typically between 8 and 9 AM) before the first dose of the study drug.

  • On-Treatment Measurement: Collect plasma cortisol samples at regular intervals throughout the treatment period (e.g., weekly) at the same time of day as the baseline measurement.

  • Post-Treatment Follow-up: After the final dose of the study drug, continue to collect plasma cortisol samples at specified time points (e.g., 1, 2, and 4 weeks post-treatment) to assess the recovery of the HPA axis.[3]

  • Analysis: Analyze plasma cortisol levels using a validated immunoassay or mass spectrometry method. Compare on-treatment and post-treatment levels to the baseline to determine the degree and duration of suppression.

Visualizations

Dagrocorat_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex Inactive GR Complex (GR + HSPs) This compound->GR_complex Binds Active_GR Active GR (Monomer) GR_complex->Active_GR Dissociation NF_kB_AP1 NF-κB / AP-1 Active_GR->NF_kB_AP1 Binds & Inhibits (Transrepression) Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_kB_AP1->Pro_inflammatory_Genes Activates Experimental_Workflow_RA_Trial Screening Patient Screening (Active RA) Baseline_Assessment Baseline Assessment (DAS28-4[CRP], Cortisol) Screening->Baseline_Assessment Randomization Randomization Treatment_Fosda_10 Fosthis compound 10 mg Randomization->Treatment_Fosda_10 Treatment_Fosda_25 Fosthis compound 25 mg Randomization->Treatment_Fosda_25 Treatment_Pred Prednisone 5 mg Randomization->Treatment_Pred Treatment_Placebo Placebo Randomization->Treatment_Placebo Week_2_Assessment Week 2 Assessment (Primary Endpoint) Treatment_Fosda_10->Week_2_Assessment Treatment_Fosda_25->Week_2_Assessment Treatment_Pred->Week_2_Assessment Treatment_Placebo->Week_2_Assessment Baseline_Assessment->Randomization Follow_up Post-Treatment Follow-up (Cortisol Recovery) Week_2_Assessment->Follow_up

References

Best practices for long-term storage and stability of Dagrocorat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dagrocorat (PF-00251802). This resource is intended for researchers, scientists, and drug development professionals. Here you will find detailed guidance on the long-term storage, stability, and handling of this compound to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

For optimal stability, solid this compound should be stored at -20°C.[1] When stored under these conditions, the compound is expected to remain stable for an extended period. It is supplied as a solid.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound stock solutions are typically prepared in DMSO.[2] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advised to use the solution soon after preparation and not to store it for extended periods.[1]

Q3: What is the mechanism of action of this compound?

This compound is a selective glucocorticoid receptor modulator (SGRM), acting as a partial agonist of the glucocorticoid receptor (GR).[3][4] Its mechanism involves binding to the GR, which then modulates gene expression through two main pathways: transactivation and transrepression.[5] The anti-inflammatory effects are largely attributed to the transrepression pathway, where the activated GR interacts with other transcription factors like NF-κB and AP-1, inhibiting the expression of pro-inflammatory genes.[5]

Q4: Is this compound metabolized by cytochrome P450 (CYP) enzymes?

Yes, this compound is metabolized by CYP3A to an N-oxide metabolite.[2] It also acts as a time-dependent reversible inhibitor of CYP3A and CYP2D6.[2][6]

Q5: Has this compound or its prodrug been studied in clinical trials?

Yes, both this compound and its phosphate ester prodrug, fosthis compound (PF-04171327), have been investigated in clinical trials for the treatment of rheumatoid arthritis.[4][7][8] A Phase 2 study of fosthis compound showed it was effective in improving the signs and symptoms of rheumatoid arthritis.[8][9] However, the development of both compounds was discontinued, and they were never marketed.[4][7]

Troubleshooting Guide

Issue 1: this compound precipitate is observed in my stock solution after thawing.

  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in DMSO upon freezing, or the solvent may have partially evaporated.

  • Solution: Gently warm the vial to 37°C for a few minutes and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure the vial is tightly sealed to prevent solvent evaporation.

Issue 2: Inconsistent results are observed between experiments using the same stock solution.

  • Possible Cause: The stability of the stock solution may be compromised due to multiple freeze-thaw cycles or improper storage.

  • Solution: Prepare fresh aliquots of the stock solution from the solid compound. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[2] Always use a fresh aliquot for each experiment to ensure consistency.

Issue 3: Difficulty dissolving this compound in aqueous solutions for in vivo studies.

  • Possible Cause: this compound has low aqueous solubility.

  • Solution: A common method to prepare a working solution for in vivo experiments involves a multi-step process with co-solvents. For example, a stock solution in DMSO can be diluted with a mixture of PEG300, Tween-80, and saline.[2] Heating and/or sonication can also aid in dissolution if precipitation occurs.[2]

Stability of this compound Stock Solutions
Storage TemperatureSolventDurationStability
-80°CDMSO6 monthsStable
-20°CDMSO1 monthStable
Recommended Solvents for this compound
SolventMaximum Concentration
DMSO≥ 6.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of solid this compound (Molar Mass: 494.558 g/mol ) in a sterile microcentrifuge tube.[4]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Protocol 2: General Stability Assessment of this compound Solution
  • Sample Preparation: Prepare a solution of this compound in the desired solvent and at the relevant concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.

  • Storage: Store the solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), withdraw an aliquot of the solution and re-analyze it using the same analytical method.

  • Data Evaluation: Compare the concentration and purity at each time point to the initial (T=0) values to determine the rate of degradation.

Visualizations

Dagrocorat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex Inactive GR Complex (GR + HSPs) This compound->GR_complex Binds GR_active Active GR GR_complex->GR_active Conformational Change & HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_monomer GR Monomer GR_active->GR_monomer GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds (Transactivation) NFkB NF-κB / AP-1 GR_monomer->NFkB Tethers (Transrepression) Anti_Inflammatory_Genes Anti-Inflammatory Gene Expression GRE->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-Inflammatory Gene Expression NFkB->Pro_Inflammatory_Genes Inhibits Upregulation

Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor (GR).

Experimental_Workflow start Start prep_solid Weigh Solid This compound start->prep_solid prep_dmso Add DMSO prep_solid->prep_dmso vortex Vortex to Dissolve prep_dmso->vortex stock_solution 10 mM Stock Solution vortex->stock_solution aliquot Aliquot for Single Use stock_solution->aliquot storage Store at -80°C or -20°C aliquot->storage end Ready for Experiment storage->end

Caption: Workflow for preparing and storing this compound stock solutions.

References

How to control for Dagrocorat's partial agonist activity in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dagrocorat Experiments

Welcome to the technical support center for researchers working with this compound (PF-00251802). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments, with a specific focus on controlling for its partial agonist activity at the glucocorticoid receptor (GR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM).[1] It acts as a high-affinity, partial agonist for the glucocorticoid receptor (GR).[2] Its development aimed to treat inflammatory conditions like rheumatoid arthritis by separating the anti-inflammatory effects of glucocorticoids from their associated side effects.[1][3] Fosthis compound (PF-04171327) is a phosphate ester prodrug of this compound, designed for improved pharmacokinetics.[4][5]

Q2: What does it mean that this compound is a "dissociated" or "partial" agonist?

The activity of the glucocorticoid receptor is generally mediated through two main pathways:

  • Transactivation: Activated GR homodimers bind to Glucocorticoid Response Elements (GREs) in the DNA to increase the transcription of target genes. This pathway is linked to many of the metabolic side effects of classic glucocorticoids.[6]

  • Transrepression: Activated GR monomers interact with and inhibit other pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from promoting the expression of inflammatory genes (e.g., cytokines).[6][7]

A "dissociated" or "partial" agonist like this compound is designed to preferentially engage the transrepression pathway (producing the desired anti-inflammatory effects) while having only minimal or partial activity on the transactivation pathway (reducing unwanted side effects).[8][9] It cannot produce the full maximal response of a full agonist (like dexamethasone) on the transactivation pathway, even at saturating concentrations.

Q3: How do I experimentally demonstrate that this compound's effects are mediated by the Glucocorticoid Receptor?

To confirm that the observed cellular responses to this compound are specifically due to its interaction with the GR, you should perform co-treatment experiments with a known GR antagonist, such as Mifepristone (RU486). A GR-mediated effect should be blocked or significantly reversed in the presence of the antagonist. This control is crucial to rule out potential off-target effects.[10]

Q4: What are the essential positive and negative controls for a this compound experiment?

Proper controls are critical for interpreting your results:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration to control for any effects of the solvent itself.

  • Full Agonist (Positive Control): Always include a full GR agonist, such as dexamethasone or prednisolone, in parallel.[8] This allows you to establish the maximal possible GR-mediated response in your experimental system (Emax). This compound's partial activity can then be quantified as a percentage of this maximal response.

  • GR Antagonist (Specificity Control): As mentioned in Q3, use a GR antagonist like RU486 to confirm the specificity of this compound's action.

  • Inflammatory Stimulus (for Transrepression Assays): When measuring anti-inflammatory effects, you must first induce an inflammatory response using a stimulus like lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 beta (IL-1β).

Q5: My results with this compound are inconsistent. What are some potential troubleshooting steps?

Inconsistent results can arise from several factors:

  • Metabolism: this compound is known to be a time-dependent, reversible inhibitor of cytochrome P450 enzymes, specifically CYP3A and CYP2D6.[2][5] If your experimental system (e.g., primary hepatocytes) has metabolic activity, the concentration of this compound could change over time, affecting the results. Consider using a CYP inhibitor or shorter incubation times to mitigate this.

  • Cell-Type Specificity: The expression levels of the GR and its associated co-regulator proteins can vary significantly between cell types.[9] This cellular context can influence whether a ligand behaves as an agonist, partial agonist, or antagonist. Ensure the cell line you are using is appropriate and well-characterized for GR signaling.

  • Dose-Response Range: Ensure you are using a full dose-response range for this compound and your full agonist control. Partial agonism is most clearly observed when a plateau in response is reached that is below the maximum response of the full agonist.

Quantitative Data Summary

The following table summarizes key in vitro pharmacological data for this compound and related compounds. These values are essential for designing experiments with appropriate concentration ranges.

CompoundTarget/AssayParameterValueCell System/Source
This compound CYP3A InhibitionIC₅₀1.3 µMHuman Liver Microsomes[2]
This compound CYP2D6 InhibitionKᵢ0.57 µMHuman Liver Microsomes[2]
This compound IL-6 Release Inhibition% Efficacy~78%A549 Cells[8]
Prednisolone IL-6 Release Inhibition% Efficacy100%A549 Cells[8]
GRM-01 GR TransactivationEC₅₀60.2 nMReporter Gene Assay[8]
GRM-01 GR Transactivation% Efficacy31.8%Reporter Gene Assay[8]
Prednisolone GR TransactivationEC₅₀24.3 nMReporter Gene Assay[8]
Prednisolone GR Transactivation% Efficacy80.5%Reporter Gene Assay[8]
GRM-01 TAT Activity (Transactivation)% Efficacy14.0%HepG2 Cells[8]
Prednisolone TAT Activity (Transactivation)% Efficacy92.4%HepG2 Cells[8]

Note: GRM-01 is another SGRM, and its data is included to provide a representative example of partial agonist efficacy in transactivation assays.

Key Experimental Protocols

Here are detailed methodologies for essential experiments to characterize this compound's partial agonist activity.

Protocol 1: Competitive GR Binding Assay

This assay determines the affinity (Kᵢ) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Prepare Cell Lysate: Use cells expressing the human GR. Harvest and homogenize the cells in a suitable buffer to prepare a cytosolic fraction.

  • Incubation: In a multi-well plate, combine the cell lysate with a fixed, low concentration of a high-affinity radiolabeled GR ligand (e.g., [³H]-dexamethasone).

  • Competition: Add increasing concentrations of unlabeled this compound (or a control compound like unlabeled dexamethasone) to the wells. For non-specific binding, add a high concentration of unlabeled dexamethasone.

  • Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand using a method like filtration over a glass fiber filter mat.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: MMTV Reporter Assay for GR Transactivation

This assay quantifies the ability of this compound to activate gene transcription via GREs.

Methodology:

  • Cell Culture & Transfection: Culture a suitable cell line (e.g., A549, HEK293) that has been stably or transiently transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene driven by a promoter with multiple GREs (e.g., the MMTV promoter).

  • Compound Treatment: Plate the cells and allow them to adhere. Treat the cells with a vehicle control, a full agonist (dexamethasone), and a range of concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for transcription and translation of the luciferase enzyme.

  • Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the expressed luciferase.

  • Luminescence Measurement: Add a luciferase substrate to the lysate and immediately measure the resulting luminescence using a luminometer.

  • Analysis: Normalize the luminescence signal to a measure of cell viability if necessary. Plot the normalized signal against the log concentration of the compound. Determine the EC₅₀ and Emax for both this compound and the full agonist. The partial agonist activity is calculated as (Emax of this compound / Emax of dexamethasone) * 100%.

Protocol 3: Cytokine Inhibition Assay for GR Transrepression

This functional assay measures this compound's anti-inflammatory potential by quantifying its ability to inhibit the production of a pro-inflammatory cytokine.

Methodology:

  • Cell Culture: Plate an appropriate cell type, such as A549 human lung epithelial cells or peripheral blood mononuclear cells (PBMCs), in a multi-well plate.

  • Pre-treatment: Treat the cells with a vehicle control, a full agonist (dexamethasone), and a range of concentrations of this compound. Incubate for 1-2 hours to allow the compounds to engage the GR.

  • Inflammatory Stimulation: Add an inflammatory stimulus (e.g., TNF-α or IL-1β for A549 cells) to all wells except the unstimulated control.

  • Incubation: Incubate the cells for a period sufficient to induce robust cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6, IL-8) in the supernatant using a sensitive immunoassay such as an ELISA or a multiplex bead-based assay.

  • Analysis: Plot the cytokine concentration against the log concentration of the compound. Fit the data to a four-parameter logistic curve to determine the IC₅₀ and maximal inhibition for this compound and the full agonist.

Visualizations

Signaling Pathways and Experimental Workflows

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Partial Agonist) GR_Complex GR + HSPs This compound->GR_Complex Binds Full_Agonist Dexamethasone (Full Agonist) Full_Agonist->GR_Complex Binds Active_GR Active GR Monomer/Dimer GR_Complex->Active_GR Activation & HSP Dissociation Transrepression Transrepression (Anti-inflammatory) Active_GR->Transrepression Monomer interacts with Transactivation Transactivation (Metabolic Effects) Active_GR->Transactivation Dimer binds to NFkB_AP1 NF-κB / AP-1 Transrepression->NFkB_AP1 GRE GRE (DNA Element) Transactivation->GRE Inflammatory_Genes Inflammatory Genes NFkB_AP1->Inflammatory_Genes Activates Metabolic_Genes Metabolic Genes GRE->Metabolic_Genes Activates

Caption: Glucocorticoid Receptor (GR) signaling pathways.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_functional Phase 2: Functional Assessment cluster_validation Phase 3: Specificity & Control A1 Select Appropriate Cell Line (GR-positive, relevant biology) A2 Perform Competitive Binding Assay (vs. [3H]-Dexamethasone) A1->A2 A3 Determine Binding Affinity (Ki) A2->A3 B1 Transactivation Assay (e.g., MMTV-Luciferase) A3->B1 B2 Transrepression Assay (e.g., IL-6 Inhibition) A3->B2 B3 Generate Dose-Response Curves (this compound vs. Full Agonist) B1->B3 B2->B3 B4 Calculate EC50/IC50 and Emax B3->B4 C1 Confirm GR-Mediation (Co-treat with GR Antagonist) B4->C1 C2 Assess Off-Target Effects (e.g., Cytotoxicity Assay) B4->C2 C3 Final Data Interpretation C1->C3 C2->C3

Caption: Workflow for characterizing this compound's partial agonism.

Troubleshooting_Tree Start Unexpected Result Observed (e.g., no effect, high variability) Q1 Is the effect GR-mediated? Start->Q1 Q2 Is the full agonist control working? Q1->Q2 Yes Res1 Result is likely off-target. - Check for cytotoxicity. - Perform antagonist block. Q1->Res1 No (Antagonist does not block effect) A1_Yes Yes A1_No No Q3 Is Emax of this compound < Emax of Full Agonist? Q2->Q3 Yes Res2 Problem with assay system. - Check cell health/passage #. - Validate reagents. - Review protocol. Q2->Res2 No A2_Yes Yes A2_No No Res3 This confirms partial agonism. Proceed with analysis. Q3->Res3 Yes Res4 This compound acts as full agonist in this system. - Consider cell-specific cofactors. - Check for metabolic conversion. Q3->Res4 No A3_Yes Yes A3_No No

References

Technical Support Center: Optimizing Dagrocorat Administration in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dagrocorat is considered a hypothetical glucocorticoid receptor (GR) agonist for the purposes of this guide. The information provided is based on the established principles of glucocorticoid pharmacology and chronotherapy.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the timing of this compound administration in various preclinical disease models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic glucocorticoid that functions as a glucocorticoid receptor (GR) agonist. Upon binding to the GR, the this compound-GR complex translocates to the nucleus, where it modulates the expression of target genes. This can occur through two primary mechanisms:

  • Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the expression of anti-inflammatory proteins.

  • Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors, such as NF-κB, preventing the expression of inflammatory mediators.[1]

The anti-inflammatory effects of glucocorticoids are largely attributed to the synthesis of lipocortin-1, which suppresses phospholipase A2 and inhibits various leukocyte inflammatory events.[1]

Q2: Why is the timing of this compound administration critical for experimental outcomes?

A2: The timing of this compound administration is crucial due to the influence of circadian rhythms on both the disease pathophysiology and the body's sensitivity to glucocorticoids.[2][3] Endogenous glucocorticoid levels naturally fluctuate in a circadian pattern, peaking in the early morning in diurnal animals (like humans) and at the beginning of the active (dark) phase in nocturnal animals (like mice and rats).[4] Administering this compound in alignment with these natural rhythms can enhance its therapeutic effects and minimize side effects.[5] This approach, known as chronotherapy, aims to deliver the drug when it is most needed and when the target tissue is most receptive.[6][7]

Q3: How does the circadian rhythm affect glucocorticoid receptor (GR) sensitivity?

A3: GR sensitivity is not constant throughout the day and is influenced by the cellular circadian clock machinery.[2][3] For instance, the circadian transcription factor CLOCK can acetylate the GR, repressing its transcriptional activity.[2] This suggests that there are times of the day when tissues may be more or less responsive to glucocorticoids. Some studies suggest that GR sensitivity might be increased during the natural trough of endogenous glucocorticoid concentrations.[3]

Q4: What is the optimal time to administer this compound in a nocturnal rodent model of inflammatory disease?

A4: In nocturnal rodents, the endogenous corticosterone levels peak at the onset of the dark phase (active period) and are at their lowest during the light phase (resting period).[4] For inflammatory conditions that worsen during the resting phase, such as rodent models of rheumatoid arthritis, administering this compound just before the onset of the light phase or during the early light phase may be optimal to counteract the nocturnal rise in inflammatory cytokines like IL-6.[6][8][9]

Q5: Can the timing of this compound administration affect the hypothalamic-pituitary-adrenal (HPA) axis?

A5: Yes, exogenous glucocorticoids like this compound can suppress the HPA axis through negative feedback.[10] The timing of administration can influence the degree of suppression.[10] Chronic administration, especially at high doses, can lead to adrenal atrophy and a reduced capacity to produce endogenous glucocorticoids.[11] Proper timing of administration may help preserve the circadian features of the endogenous cortisol rhythm.[10]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Lack of Efficacy - Suboptimal Timing of Administration: The drug may not be present at sufficient concentrations during the peak of the inflammatory response. - Inappropriate Dose: The dose may be too low to elicit a therapeutic effect. - Glucocorticoid Resistance: The disease model or specific cell types may exhibit resistance to glucocorticoids.- Optimize Administration Time: Based on the disease model's pathophysiology, consider administering this compound to coincide with the peak inflammatory activity. For nocturnal animals with inflammation peaking during the rest phase, consider dosing at the beginning of the light cycle. - Dose-Response Study: Perform a dose-response study to determine the minimal effective dose. - Investigate Resistance Mechanisms: Assess the expression and function of the glucocorticoid receptor in your model.
High Variability in Experimental Data - Inconsistent Dosing Time: Even small variations in the time of day for administration can lead to different outcomes due to circadian rhythms. - Stress-Induced Corticosterone Release: Inconsistent handling or environmental stressors can cause endogenous glucocorticoid fluctuations, masking the effect of this compound. - Genetic Background of Animals: Different mouse or rat strains can have varying sensitivities to glucocorticoids.[12]- Standardize Dosing Time: Administer this compound at the exact same time each day relative to the light-dark cycle. - Acclimatize Animals and Standardize Handling: Ensure a consistent and low-stress environment for the animals. - Use a Consistent Genetic Background: Use animals from the same inbred strain for all experiments.
Unexpected Side Effects (e.g., significant weight loss, adrenal suppression) - High Dose and/or Chronic Administration: Prolonged exposure to high doses of glucocorticoids can lead to metabolic side effects and HPA axis suppression.[11][13] - Timing Disrupts Circadian Rhythms: Administering this compound at a time that opposes the natural circadian rhythm can exacerbate side effects.- Dose Reduction: Determine the lowest effective dose to minimize side effects. - Chronotherapeutic Approach: Align the administration time with the natural glucocorticoid rhythm. For example, in nocturnal rodents, dosing at the beginning of the active (dark) phase may better mimic the natural corticosterone peak. - Intermittent Dosing: Consider if intermittent dosing protocols could maintain efficacy while reducing side effects.

Quantitative Data Summary

Table 1: Effect of Prednisolone Administration Timing on Inflammatory Markers in Rheumatoid Arthritis Patients

Parameter 2:00 AM Administration (Change from Baseline) 7:30 AM Administration (Change from Baseline) p-value
Morning Stiffness (minutes)-120-30< 0.001
Joint Pain (VAS)-3.5-1.0< 0.001
Lansbury Index-30-5< 0.001
Ritchie Index-10-2< 0.001
Morning Serum IL-6 (pg/mL)-8-2< 0.01

Data adapted from a study on the timing of glucocorticoid administration in rheumatoid arthritis.[14] This table illustrates that administering prednisolone at 2:00 AM, preceding the morning flare in inflammation, resulted in significantly better clinical and biochemical outcomes compared to administration at 7:30 AM.

Experimental Protocols

Protocol 1: Determining the Optimal Administration Time of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the efficacy of this compound when administered at different times of the day in a mouse model of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • This compound (formulated for intraperitoneal injection)

  • Calipers for paw thickness measurement

  • Arthritis scoring system (e.g., 0-4 scale per paw)

  • ELISA kits for inflammatory cytokines (e.g., IL-6, TNF-α)

Methodology:

  • Induction of CIA:

    • On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

    • On day 21, boost the immunization with an emulsion of bovine type II collagen and IFA.

  • Treatment Groups:

    • Once arthritis is established (around day 28), randomize mice into the following groups (n=8-10 per group):

      • Vehicle control (administered at the beginning of the light cycle)

      • This compound (e.g., 1 mg/kg, i.p.) administered at the beginning of the light cycle (Zeitgeber Time 0, ZT0)

      • This compound (e.g., 1 mg/kg, i.p.) administered at the beginning of the dark cycle (Zeitgeber Time 12, ZT12)

  • Monitoring and Assessment:

    • Monitor body weight and clinical arthritis score daily.

    • Measure paw thickness every other day.

    • At the end of the study (e.g., day 42), collect blood for cytokine analysis (ELISA for IL-6 and TNF-α).

    • Collect paws for histological analysis of joint inflammation and damage.

  • Data Analysis:

    • Compare the changes in arthritis score, paw thickness, body weight, cytokine levels, and histological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

dagrocorat_pathway This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR-HSP Complex This compound->GR_HSP Binds GR_Dag Activated GR-Dagrocorat Complex GR_HSP->GR_Dag HSP Dissociation NFkB Active NF-κB GR_Dag->NFkB Inhibits GR_Dag_Nuc GR-Dagrocorat GR_Dag->GR_Dag_Nuc Nuclear Translocation NFkB_Ikb NF-κB-IκB Complex NFkB_Ikb->NFkB IKK (Pro-inflammatory signal) NFkB_Nuc NF-κB NFkB->NFkB_Nuc Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Upregulates NFkB_DNA NF-κB Binding Site Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_DNA->Pro_Inflammatory_Genes Upregulates GR_Dag_Nuc->GRE Binds (Transactivation) GR_Dag_Nuc->NFkB_Nuc Inhibits (Transrepression) NFkB_Nuc->NFkB_DNA Binds

Caption: this compound's mechanism of action.

experimental_workflow Workflow for Optimizing this compound Administration cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Refinement A Define Disease Model & Key Readouts B Review Literature on Circadian Rhythm of Disease Pathophysiology A->B C Formulate Hypothesis for Optimal Dosing Time (e.g., Active vs. Rest Phase) B->C D Establish Disease Model in Animals C->D Proceed to Experimentation E Randomize into Treatment Groups (Vehicle, this compound at Time X, this compound at Time Y) D->E F Administer Treatment and Monitor Disease Progression E->F G Collect and Analyze Data (Clinical Scores, Biomarkers, Histology) F->G End of Study H Compare Efficacy Between Dosing Times G->H I Refine Dosing Time and/or Dose for Future Experiments H->I

Caption: Experimental workflow for timing optimization.

troubleshooting_logic Troubleshooting Logic for this compound Efficacy Start Is this compound showing the expected efficacy? Yes Continue with current protocol. Start->Yes No Initiate Troubleshooting Start->No CheckTime Is the administration time optimized for the disease model's circadian rhythm? No->CheckTime CheckDose Is the dose appropriate? (Dose-response performed?) CheckTime->CheckDose Yes OptimizeTime Perform a study comparing administration during active vs. rest phase. CheckTime->OptimizeTime No CheckVar Is there high variability in the data? CheckDose->CheckVar Yes OptimizeDose Conduct a dose-response study. CheckDose->OptimizeDose No Standardize Review and standardize animal handling, dosing procedures, and environment. CheckVar->Standardize Yes Reassess Re-evaluate efficacy with optimized protocol. CheckVar->Reassess No OptimizeTime->Reassess OptimizeDose->Reassess Standardize->Reassess

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Dagrocorat Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dagrocorat in reporter gene assays. The information is tailored to address common issues encountered during experimental workflows, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a reporter gene assay?

A1: this compound is a selective glucocorticoid receptor (GR) modulator (SGRM).[1] In a reporter gene assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE). When this compound activates the GR, the receptor binds to the GRE and drives the expression of the reporter gene, which can be quantified. This compound is described as a partial and "dissociable" agonist of the GR, suggesting it can differentially regulate gene transcription pathways.[1]

Q2: What is a dual-luciferase reporter assay and why is it recommended?

A2: A dual-luciferase assay uses two different reporter genes, typically firefly luciferase and Renilla luciferase, expressed in the same cells.[2][3][4] The firefly luciferase is linked to the experimental promoter of interest (e.g., GRE), while the Renilla luciferase is driven by a constitutive promoter and serves as an internal control.[2][3][4] This dual system allows for normalization of the experimental reporter activity to the control reporter activity, which corrects for variability in transfection efficiency and cell number, leading to more accurate and reproducible data.[2][3]

Q3: What are the key sources of variability in this compound reporter gene assays?

A3: Inconsistent results in reporter gene assays can arise from several factors, including:

  • Cell Health and Confluency: The viability and density of cells at the time of transfection significantly impact results.

  • Plasmid DNA Quality and Quantity: The purity and concentration of the reporter and control plasmids are critical.

  • Transfection Efficiency: Variations in the transfection procedure can lead to inconsistent reporter gene expression.

  • Reagent Preparation and Handling: Improper preparation or storage of reagents like this compound and luciferase substrates can affect their activity.

  • Pipetting Accuracy: Small errors in pipetting volumes can introduce significant variability.

  • Luminometer Settings: Incorrect instrument settings can lead to inaccurate readings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound reporter gene assays.

Issue 1: High Variability Between Replicates

High variability between replicate wells is a common issue that can obscure the true effect of this compound.

Potential Cause Recommended Solution
Pipetting Inaccuracy Use calibrated pipettes and master mixes for transfection and assay reagents to ensure uniform dispensing across wells.[4]
Uneven Cell Seeding Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping and ensure even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inconsistent Transfection Optimize the transfection protocol for your specific cell line, including the DNA-to-reagent ratio and incubation times.
Issue 2: Low or No Reporter Signal

A weak or absent signal can make it impossible to assess the activity of this compound.

Potential Cause Recommended Solution
Low Transfection Efficiency Optimize transfection conditions for your cell type.[5] Use a positive control plasmid (e.g., a constitutively active promoter driving luciferase) to verify transfection efficiency.
Poor Plasmid Quality Use high-purity, endotoxin-free plasmid DNA. Verify plasmid integrity by gel electrophoresis.[5]
Inactive this compound Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
Suboptimal Cell Health Use cells that are in the logarithmic growth phase and have high viability. Avoid using cells that are over-confluent.
Incorrect Reporter Vector Verify that the reporter plasmid contains the correct response element (GRE) for the glucocorticoid receptor.
Lysis Buffer Inefficiency Ensure complete cell lysis by using the recommended volume of a suitable lysis buffer and adequate incubation time.
Expired/Improperly Stored Luciferase Reagents Use fresh or properly stored luciferase assay reagents.
Issue 3: High Background Signal

Elevated background luminescence can mask the specific signal generated by this compound-induced reporter activity.

Potential Cause Recommended Solution
Contamination of Reagents or Cells Use sterile techniques and fresh, filtered reagents to prevent microbial contamination, which can produce light.
Autoluminescence of Assay Plates Use white, opaque-walled microplates specifically designed for luminescence assays to minimize crosstalk between wells.[5]
Intrinsic Promoter Activity The minimal promoter in your reporter construct may have some basal activity. Use a promoterless reporter vector as a negative control to assess this.
Luminometer Light Leak Ensure the luminometer's measurement chamber is properly sealed to prevent external light from interfering with the reading.
Issue 4: Signal Saturation

An excessively high signal can exceed the linear range of the luminometer, leading to inaccurate measurements.

Potential Cause Recommended Solution
Overly Strong Promoter in Reporter Vector If using a strong viral promoter, consider switching to a weaker one to reduce basal expression.[5]
Too Much Plasmid DNA Reduce the amount of reporter plasmid used for transfection.
High Cell Density Optimize the number of cells seeded per well to avoid an excessive number of reporter-expressing cells.
High this compound Concentration Perform a dose-response curve to identify a concentration of this compound that gives a robust but not saturating signal.
Luminometer Gain is Too High Adjust the gain or integration time on the luminometer to bring the signal within the linear detection range.

Experimental Protocols & Methodologies

A detailed protocol for a dual-luciferase reporter assay to assess this compound activity is provided below.

Dual-Luciferase Reporter Assay Protocol

This protocol outlines the key steps for assessing the effect of this compound on a GRE-driven firefly luciferase reporter, normalized to a constitutively expressed Renilla luciferase.

Materials:

  • Mammalian cell line appropriate for GR signaling studies (e.g., HEK293T, A549)

  • GRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • This compound

  • Dual-luciferase assay reagent kit

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 96-well plate at a density optimized for your cell line to reach 70-90% confluency at the time of transfection.

  • Transfection:

    • Prepare a master mix of transfection reagent, GRE-luciferase plasmid, and Renilla luciferase plasmid in serum-free medium according to the manufacturer's instructions. A common starting ratio for reporter to control plasmid is 10:1 to 50:1.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

  • This compound Treatment:

    • 24 hours post-transfection, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After the desired treatment period (e.g., 18-24 hours), remove the medium and wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to each well and immediately measure the luminescence using a luminometer.

    • Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) to each well.

    • Immediately measure the Renilla luminescence.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well.

    • Normalize the data to the vehicle control to determine the fold induction of reporter activity by this compound.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the proposed dissociated mechanism of action of this compound on the glucocorticoid receptor, leading to differential regulation of gene expression.

Dagrocorat_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP90 Complex This compound->GR_complex Binds GR_this compound GR-Dagrocorat (Monomer) GR_complex->GR_this compound Conformational Change GR_Dimer GR-Dagrocorat (Dimer) GR_this compound->GR_Dimer Dimerization (Partial) NFkB_AP1 NF-κB / AP-1 GR_this compound->NFkB_AP1 Binds & Inhibits GRE GRE GR_Dimer->GRE Binds (Weakly) Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Proinflammatory_Genes Activates Metabolic_Genes Metabolic & Side-Effect Genes GRE->Metabolic_Genes Activates

Caption: this compound's dissociated mechanism of action on the glucocorticoid receptor.

Experimental Workflow: Dual-Luciferase Reporter Assay

This diagram outlines the sequential steps of a typical dual-luciferase reporter gene assay.

Dual_Luciferase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Transfect Cells A->C B Prepare Transfection Mix (GRE-luc + Renilla-luc) B->C D Incubate 24h C->D E Treat with this compound D->E F Incubate 18-24h E->F G Lyse Cells F->G H Add Firefly Substrate G->H I Read Firefly Luminescence H->I J Add Renilla Substrate (Stop & Glo) I->J K Read Renilla Luminescence J->K L Calculate Firefly/Renilla Ratio K->L M Normalize to Vehicle Control L->M

Caption: Workflow for a dual-luciferase reporter gene assay.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting inconsistent results in your reporter gene assays.

Troubleshooting_Flow Start Inconsistent Results Check_Replicates High Variability between Replicates? Start->Check_Replicates Check_Signal Low or No Signal? Check_Replicates->Check_Signal No Sol_Replicates Review Pipetting and Cell Seeding Check_Replicates->Sol_Replicates Yes Check_Background High Background? Check_Signal->Check_Background No Sol_Signal Optimize Transfection and Check Reagents Check_Signal->Sol_Signal Yes Check_Saturation Saturated Signal? Check_Background->Check_Saturation No Sol_Background Use Fresh Reagents and Luminescence Plates Check_Background->Sol_Background Yes Sol_Saturation Reduce Plasmid/Cell Amount or Adjust Luminometer Check_Saturation->Sol_Saturation Yes End Consistent Results Check_Saturation->End No Sol_Replicates->End Sol_Signal->End Sol_Background->End Sol_Saturation->End

Caption: A logical flow for troubleshooting reporter gene assay inconsistencies.

References

Improving the translational relevance of preclinical Dagrocorat studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dagrocorat in preclinical studies. The information is intended to improve the translational relevance of your experiments by addressing common challenges and providing detailed methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly PF-00251802) is a selective glucocorticoid receptor modulator (SGRM). Its mechanism of action is centered on the differential regulation of the glucocorticoid receptor (GR). Unlike conventional glucocorticoids, which act as full agonists, this compound is a partial agonist. This property is believed to confer a "dissociated" profile, where it preferentially mediates the transrepression of pro-inflammatory genes while having a reduced effect on the transactivation of genes associated with metabolic side effects.[1][2]

Q2: What are the key advantages of using this compound over traditional glucocorticoids in preclinical models of rheumatoid arthritis?

A2: The primary advantage of this compound is its potential for an improved therapeutic index. Preclinical and early clinical studies suggest that this compound can achieve anti-inflammatory efficacy comparable to traditional glucocorticoids but with a lower propensity for adverse effects such as hyperglycemia and bone formation suppression.[3][4] This is attributed to its dissociated mechanism of action, favoring transrepression over transactivation.

Q3: In which preclinical models of rheumatoid arthritis has this compound or similar SGRMs been evaluated?

A3: this compound and other SGRMs are typically evaluated in well-established preclinical models of rheumatoid arthritis, such as the Collagen-Induced Arthritis (CIA) model in rodents.[5][6] This model shares several pathological features with human RA, including synovitis, pannus formation, and cartilage and bone erosion.[7] Other models that can be used include Adjuvant-Induced Arthritis (AIA) and Collagen Antibody-Induced Arthritis (CAIA).[5][6][7]

Q4: How can I assess the dissociated effects of this compound in my experiments?

A4: The dissociated effects of this compound can be evaluated by comparing its activity in assays that measure transrepression and transactivation. For transrepression, you can measure the inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in response to an inflammatory stimulus in cell culture. For transactivation, you can measure the induction of genes known to be regulated by GR transactivation, such as tyrosine aminotransferase (TAT) or the assessment of metabolic endpoints in vivo (e.g., blood glucose levels).[1]

Troubleshooting Guides

In Vivo Preclinical Studies (Collagen-Induced Arthritis Model)
Issue Possible Cause(s) Suggested Solution(s)
High variability in arthritis scores between animals in the same treatment group. 1. Inconsistent immunization procedure.2. Genetic drift in the animal colony.3. Subjectivity in clinical scoring.1. Ensure consistent preparation and administration of the collagen emulsion.2. Source animals from a reliable vendor and ensure they are from a genetically stable background.3. Have two independent, blinded observers score the animals, and use a standardized scoring system.
Lack of significant therapeutic effect with this compound treatment. 1. Inadequate dosing or frequency.2. Poor bioavailability of the formulation.3. Timing of treatment initiation is too late in the disease progression.1. Perform a dose-response study to determine the optimal therapeutic dose.2. Analyze the pharmacokinetic profile of your this compound formulation.3. Initiate treatment at the onset of clinical signs of arthritis.
Unexpected adverse effects observed at therapeutic doses. 1. Off-target effects of the compound.2. The dose is too high, leading to a loss of selectivity.3. The animal model is particularly sensitive to GR modulation.1. Conduct off-target screening assays.2. Re-evaluate the dose-response curve for both efficacy and adverse effects.3. Carefully monitor for a range of potential glucocorticoid-related side effects.
In Vitro Cell-Based Assays (Transactivation/Transrepression)
Issue Possible Cause(s) Suggested Solution(s)
High background in reporter gene assays for transactivation. 1. Leaky promoter in the reporter construct.2. Contamination of the cell line.1. Use a reporter construct with a minimal promoter.2. Regularly test cell lines for mycoplasma contamination.
Inconsistent results in cytokine inhibition assays for transrepression. 1. Variability in the potency of the inflammatory stimulus (e.g., LPS, TNF-α).2. Cell passage number affecting responsiveness.1. Use a fresh, quality-controlled batch of the inflammatory stimulus for each experiment.2. Use cells within a defined, low passage number range.
Difficulty in demonstrating a clear dissociation between transrepression and transactivation. 1. The chosen cellular system may not be optimal.2. The concentrations of this compound being tested are not in the appropriate range to observe dissociation.1. Use cell lines known to be responsive to glucocorticoids and relevant to the disease model (e.g., macrophages for inflammation, hepatocytes for metabolic effects).2. Test a wide range of concentrations to identify the window where transrepression is maximal and transactivation is minimal.

Data Presentation

Table 1: Hypothetical Preclinical Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
Treatment Group Dose (mg/kg, p.o.) Mean Arthritis Score (Day 21) Paw Swelling (mm, Day 21) Histological Score (Synovitis)
Vehicle Control-10.5 ± 1.22.8 ± 0.33.5 ± 0.4
Prednisone54.2 ± 0.81.2 ± 0.21.2 ± 0.3
This compound56.8 ± 1.01.8 ± 0.22.1 ± 0.4
This compound104.5 ± 0.71.3 ± 0.21.4 ± 0.3
This compound204.1 ± 0.61.1 ± 0.11.1 ± 0.2

Data are presented as mean ± SEM.

Table 2: Hypothetical Preclinical Side-Effect Profile of this compound in Rats (14-day study)
Treatment Group Dose (mg/kg, p.o.) Blood Glucose (mg/dL) Thymus Weight (% of Control) Bone Formation Marker (P1NP, % of Control)
Vehicle Control-102 ± 5100 ± 8100 ± 12
Prednisone5145 ± 1045 ± 655 ± 9
This compound10115 ± 775 ± 980 ± 11
This compound20128 ± 860 ± 765 ± 10

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
  • Immunization:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • On day 0, immunize male Lewis rats intradermally at the base of the tail with 100 µL of the emulsion.

  • Booster:

    • On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Initiate treatment with this compound, prednisone, or vehicle control at the first sign of arthritis (typically around day 10-12).

    • Administer compounds orally once daily until the end of the study (e.g., day 21).

  • Assessment:

    • Monitor body weight and clinical signs of arthritis daily using a standardized scoring system (e.g., 0-4 scale for each paw).

    • Measure paw volume using a plethysmometer at regular intervals.

    • At the end of the study, collect blood for biomarker analysis and paws for histological evaluation of synovitis, pannus formation, and bone erosion.

Protocol 2: In Vitro Transrepression Assay (Cytokine Inhibition)
  • Cell Culture:

    • Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound, dexamethasone (as a positive control), or vehicle for 1 hour.

  • Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) for 6 hours to induce the production of pro-inflammatory cytokines.

  • Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.

  • Analysis:

    • Calculate the percentage inhibition of cytokine production for each treatment condition compared to the LPS-stimulated vehicle control.

Protocol 3: In Vitro Transactivation Assay (Reporter Gene)
  • Cell Transfection:

    • Co-transfect HEK293 cells with a glucocorticoid receptor (GR) expression vector and a reporter plasmid containing multiple glucocorticoid response elements (GREs) upstream of a luciferase gene.

  • Treatment:

    • After 24 hours, treat the transfected cells with a range of concentrations of this compound, dexamethasone, or vehicle.

  • Incubation:

    • Incubate the cells for 18-24 hours to allow for gene expression.

  • Measurement:

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the dose-response curve for luciferase induction for each compound.

Visualizations

Dagrocorat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR-HSP Complex This compound->GR_HSP Binds GR Glucocorticoid Receptor (GR) GR_monomer GR Monomer GR->GR_monomer cluster_nucleus cluster_nucleus GR->cluster_nucleus Translocation HSP Heat Shock Proteins GR_HSP->GR HSP Dissociation GR_dimer GR Dimer GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds GR_monomer->GR_dimer Dimerization (Reduced by this compound) NFkB NF-κB / AP-1 GR_monomer->NFkB Tethering Metabolic_Genes Metabolic & Side Effect Genes GRE->Metabolic_Genes Transactivation (Leads to side effects) Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes Inhibition of Transcription (Anti-inflammatory effect) Experimental_Workflow_CIA cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Immunization Day 0: Immunization (Collagen + CFA) Booster Day 7: Booster (Collagen + IFA) Immunization->Booster Onset Day 10-12: Onset of Arthritis Booster->Onset Treatment Daily Dosing: This compound, Prednisone, Vehicle Onset->Treatment Monitoring Daily Clinical Scoring & Paw Measurement Treatment->Monitoring Termination Day 21: Study Termination Monitoring->Termination Histology Histopathology of Joints Termination->Histology Biomarkers Serum Biomarker Analysis Termination->Biomarkers

References

Validation & Comparative

Validating the Anti-inflammatory Efficacy of Dagrocorat In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of Dagrocorat (PF-00251802), a selective glucocorticoid receptor modulator (SGRM), with the conventional glucocorticoids, Dexamethasone and Prednisone. The content is based on available preclinical and clinical data to assist researchers in evaluating its potential as a therapeutic agent with an improved benefit-risk profile.

Executive Summary

This compound, the active moiety of the prodrug Fosthis compound (PF-04171327), is a non-steroidal SGRM designed to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing associated adverse effects. The primary mechanism of action for SGRMs lies in their ability to preferentially induce transrepression of pro-inflammatory genes over the transactivation of genes linked to metabolic side effects. Clinical studies with Fosthis compound in patients with rheumatoid arthritis have demonstrated comparable or superior anti-inflammatory efficacy to Prednisone, with a potentially improved safety profile concerning bone metabolism. While direct head-to-head preclinical in vivo data for this compound against Dexamethasone and Prednisone in the same animal model is limited in the public domain, the available clinical evidence and data from other SGRMs suggest a favorable therapeutic window.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound acts as a partial agonist of the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex is thought to adopt a conformation that favors the transrepression pathway, which inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the downregulation of inflammatory mediators. In contrast, the transactivation pathway, which involves the direct binding of the GR to glucocorticoid response elements (GREs) and is associated with many of the side effects of conventional glucocorticoids, is less efficiently activated by this compound.[1][2]

cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus This compound This compound GR_complex GR-Hsp90 Complex This compound->GR_complex Binds Dagrocorat_GR This compound-GR Complex GR_complex->Dagrocorat_GR Conformational Change Dagrocorat_GR_n This compound-GR Complex Dagrocorat_GR->Dagrocorat_GR_n Translocation Pro_inflammatory_stimuli Pro_inflammatory_stimuli NF_kB_IKB NF-κB-IκB Pro_inflammatory_stimuli->NF_kB_IKB Activates AP1_inactive Inactive AP-1 Pro_inflammatory_stimuli->AP1_inactive Activates NF_kB_active Active NF-κB NF_kB_IKB->NF_kB_active NF_kB_n Active NF-κB NF_kB_active->NF_kB_n AP1_active Active AP-1 AP1_inactive->AP1_active AP1_n Active AP-1 AP1_active->AP1_n Dagrocorat_GR_n->NF_kB_n Inhibits (Transrepression) Dagrocorat_GR_n->AP1_n Inhibits (Transrepression) GRE Glucocorticoid Response Element (GRE) Dagrocorat_GR_n->GRE Weakly Activates (Transactivation) Pro_inflammatory_genes Pro-inflammatory Gene Transcription NF_kB_n->Pro_inflammatory_genes Promotes AP1_n->Pro_inflammatory_genes Promotes Inflammatory_Mediators Inflammatory_Mediators Pro_inflammatory_genes->Inflammatory_Mediators Leads to Metabolic_Side_Effect_Genes Metabolic & Side Effect Gene Transcription GRE->Metabolic_Side_Effect_Genes Adverse_Effects Adverse_Effects Metabolic_Side_Effect_Genes->Adverse_Effects

Caption: this compound's Mechanism of Action.

Comparative In Vivo Efficacy

Clinical Efficacy in Rheumatoid Arthritis (Phase IIb Study)

A 12-week, randomized, double-blind, placebo- and active-controlled Phase IIb study evaluated the efficacy and safety of various doses of Fosthis compound versus Prednisone and placebo in patients with moderate to severe RA.[3][4]

Table 1: ACR20 Response at Week 8 in Patients with Rheumatoid Arthritis [3]

Treatment GroupACR20 Response Rate (%)
Placebo37
Fosthis compound 1 mg47
Fosthis compound 5 mg61
Fosthis compound 10 mg 69
Fosthis compound 15 mg 73
Prednisone 5 mg51
Prednisone 10 mg 71

ACR20 represents a 20% improvement in the American College of Rheumatology criteria.

Table 2: Change from Baseline in DAS28-4(CRP) at Week 2 in Patients with Rheumatoid Arthritis (Phase IIa Study) [5]

Treatment GroupMean Change from Baseline
Placebo-0.96
Fosthis compound 10 mg-1.69
Fosthis compound 25 mg -2.22
Prednisone 5 mg-1.17

DAS28-4(CRP) is a disease activity score for rheumatoid arthritis based on 28 joints and C-reactive protein levels.

These clinical findings suggest that Fosthis compound at doses of 10-15 mg demonstrates efficacy comparable to 10 mg of Prednisone in improving the signs and symptoms of rheumatoid arthritis.[3] Notably, the 25 mg dose of Fosthis compound showed a statistically significant greater improvement in DAS28-4(CRP) compared to 5 mg of Prednisone.[5]

Comparative Safety Profile

A key differentiator for SGRMs like this compound is the potential for an improved safety profile. This is primarily attributed to the reduced transactivation of genes associated with metabolic side effects and bone density loss.

Biomarkers of Bone Formation

In the Phase IIb study of Fosthis compound, the impact on procollagen type 1 N-terminal peptide (P1NP), a biomarker of bone formation, was assessed.

Table 3: Percentage Change from Baseline in P1NP at Week 8 [3]

Treatment GroupOutcome
Fosthis compound 1 mgMet non-inferiority criteria to Prednisone 5 mg
Fosthis compound 5 mgMet non-inferiority criteria to Prednisone 5 mg
Fosthis compound 10 mgMet non-inferiority criteria to Prednisone 5 mg

These results indicate that Fosthis compound at doses up to 10 mg has a similar impact on this biomarker of bone formation as a lower dose of Prednisone (5 mg), despite demonstrating comparable anti-inflammatory efficacy to a higher dose of Prednisone (10 mg).[3]

Experimental Protocols

Detailed protocols for standard in vivo models of inflammation are provided below for researchers interested in conducting their own comparative studies.

Collagen-Induced Arthritis (CIA) in Rats

This is a widely used model for studying rheumatoid arthritis.

Day_0 Day 0: Primary Immunization Day_7 Day 7: Booster Immunization Day_0->Day_7 Day_10_28 Days 10-28: Arthritis Development & Treatment Administration Day_7->Day_10_28 Evaluation Evaluation: - Clinical Scoring - Paw Volume - Histopathology - Biomarker Analysis Day_10_28->Evaluation

Caption: Experimental Workflow for CIA Model.

Protocol:

  • Animals: Lewis or Wistar rats are commonly used.

  • Collagen Emulsion Preparation: Bovine or chicken type II collagen is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0): Rats are injected intradermally at the base of the tail with the collagen emulsion (typically 100-200 µL).

  • Booster Immunization (Day 7): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.[4][6]

  • Treatment: Administration of test compounds (e.g., this compound, Dexamethasone, Prednisone) can be initiated prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis).

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is scored visually based on erythema and swelling of the paws (e.g., on a scale of 0-4 per paw).

    • Paw Volume Measurement: Paw volume is quantified using a plethysmometer.

    • Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, cartilage degradation, and bone erosion.

    • Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and biomarkers of bone turnover.

Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats

This model induces a biphasic arthritis, with an acute inflammatory phase followed by a chronic, T-cell-mediated phase.

Protocol:

  • Animals: Lewis rats are typically used.

  • SCW Suspension Preparation: A sterile aqueous suspension of peptidoglycan-polysaccharide (PG-PS) polymers from Group A streptococci is prepared.

  • Induction of Arthritis: A single intraperitoneal injection of the SCW suspension is administered.[7]

  • Phases of Arthritis:

    • Acute Phase: Develops within 24-48 hours and is characterized by joint swelling.

    • Chronic Phase: Develops after a period of remission (around day 15) and can persist for several months.

  • Treatment and Assessment: Similar to the CIA model, treatment can be administered at different phases, and assessment includes clinical scoring, paw volume measurement, and histopathology.

Conclusion

This compound, as a selective glucocorticoid receptor modulator, holds promise as an anti-inflammatory agent with a potentially improved therapeutic index compared to conventional glucocorticoids like Dexamethasone and Prednisone. Clinical data from its prodrug, Fosthis compound, in rheumatoid arthritis patients supports its efficacy, demonstrating a favorable separation between anti-inflammatory effects and a key biomarker of bone-related side effects. While more direct preclinical comparative studies are needed to fully elucidate its in vivo profile, the available evidence positions this compound as a compelling candidate for further investigation in the development of safer anti-inflammatory therapies. Researchers are encouraged to utilize the provided experimental protocols to conduct their own head-to-head comparisons to further validate the in vivo efficacy and safety of this compound.

References

Dagrocorat vs. Traditional Glucocorticoids: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of the selective glucocorticoid receptor modulator (SGRM) Dagrocorat with that of traditional glucocorticoids. The information is supported by available clinical trial data and aims to offer a clear perspective for researchers and professionals in drug development.

Executive Summary

Traditional glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their clinical utility is often limited by a wide range of adverse effects. This compound, a non-steroidal SGRM, was developed with the aim of dissociating the anti-inflammatory effects from the metabolic and other side effects associated with conventional glucocorticoid therapy. Clinical trial data for fosthis compound, the prodrug of this compound, suggests a potentially improved safety and tolerability profile compared to traditional glucocorticoids like prednisone, particularly concerning biomarkers of bone metabolism. However, the development of this compound and fosthis compound was discontinued, and therefore, long-term safety data is unavailable.

Comparative Side Effect Profile: Clinical Trial Data

The following tables summarize the adverse event (AE) data from two key Phase II clinical trials of fosthis compound in patients with rheumatoid arthritis, comparing it to prednisone and placebo.

Overview of Adverse Events (NCT00938587)[1][2]

This 2-week study evaluated the safety and efficacy of fosthis compound in patients with rheumatoid arthritis.

Treatment GroupPercentage of Patients with any AEPercentage of Patients with Mild AEsPercentage of Patients with Moderate AEsPercentage of Patients with Severe AEsDiscontinuations due to AEsSerious AEs
Fosthis compound 10 mg38%72% (of total AEs)25% (of total AEs)3% (of total AEs)2 patients0
Fosthis compound 25 mg14%72% (of total AEs)25% (of total AEs)3% (of total AEs)00
Prednisone 5 mg19%72% (of total AEs)25% (of total AEs)3% (of total AEs)00
Placebo55%72% (of total AEs)25% (of total AEs)3% (of total AEs)2 patients0
Overview of Adverse Events (NCT01393639)[3][4]

This 12-week study provided a longer-term comparison of fosthis compound with prednisone.

Treatment GroupPercentage of Patients with Treatment-Related AEsPercentage of Patients with Serious AEs
Fosthis compound (all doses)19.5%2.8%
Prednisone (5 mg & 10 mg)Similar to Fosthis compoundSimilar to Fosthis compound
PlaceboSimilar to Fosthis compoundSimilar to Fosthis compound

In this study, no patients experienced adrenal insufficiency or treatment-related significant infections[1][2].

Common Side Effects of Traditional Glucocorticoids

The table below outlines the well-established side effect profile of traditional glucocorticoids, such as prednisone, dexamethasone, and methylprednisolone, based on extensive clinical use and trials[3][4][5][6][7][8][9][10][11][12][13][14][15][16].

System/CategoryCommon Side Effects
Metabolic Weight gain, increased appetite, hyperglycemia, new-onset diabetes, fluid retention, fat redistribution (e.g., "moon face," "buffalo hump")
Musculoskeletal Osteoporosis, increased fracture risk, muscle weakness (myopathy), avascular necrosis
Cardiovascular Hypertension, electrolyte imbalances
Gastrointestinal Peptic ulcers, gastritis, stomach irritation
Dermatologic Skin thinning, easy bruising, acne, impaired wound healing
Neuropsychiatric Insomnia, mood swings, anxiety, depression, psychosis
Ophthalmic Cataracts, glaucoma
Endocrine Hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome
Immune Increased susceptibility to infections

Experimental Protocols

Phase II Clinical Trial of Fosthis compound (NCT00938587)[1][2]
  • Objective: To assess the efficacy and safety of fosthis compound in patients with active rheumatoid arthritis.

  • Study Design: A 2-week, multicenter, randomized, double-blind, placebo- and active-controlled study.

  • Patient Population: Patients with active rheumatoid arthritis on a stable background of methotrexate.

  • Interventions: Patients were randomized to receive fosthis compound (10 mg or 25 mg), prednisone (5 mg), or placebo once daily.

  • Adverse Event Monitoring: Safety and tolerability were assessed through the monitoring and recording of all adverse events, clinical laboratory tests (hematology, chemistry, and urinalysis), vital signs, and physical examinations. The severity of AEs was categorized as mild, moderate, or severe.

Phase IIb Clinical Trial of Fosthis compound (NCT01393639)[3][4][19]
  • Objective: To evaluate the dose-response, efficacy, and safety of fosthis compound compared with prednisone and placebo in patients with active rheumatoid arthritis.

  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo- and active-controlled, dose-ranging study.

  • Patient Population: Patients with active rheumatoid arthritis on a stable background of methotrexate.

  • Interventions: Patients were randomized to receive one of four doses of fosthis compound (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo once daily.

  • Adverse Event Monitoring: Safety assessments included the recording of all adverse events, regular monitoring of vital signs, and comprehensive laboratory tests. Specific monitoring for glucocorticoid-related side effects included assessments of bone turnover markers (procollagen type 1 N-terminal propeptide [P1NP] and serum type 1 collagen C-telopeptide [CTX]), fasting glucose, and lipid profiles.

Signaling Pathways and Mechanism of Action

The differential side effect profiles of this compound and traditional glucocorticoids are thought to stem from their distinct interactions with the glucocorticoid receptor (GR) and the subsequent downstream signaling pathways.

Traditional Glucocorticoid Signaling

Traditional glucocorticoids bind to the GR, leading to both transactivation and transrepression. Transactivation, which involves the binding of GR homodimers to glucocorticoid response elements (GREs) on DNA, is associated with many of the metabolic side effects. Transrepression, where the GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1, is primarily responsible for the anti-inflammatory effects.

Traditional_Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-HSP Complex GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active Activation GR_dimer GR Dimer GR_active->GR_dimer Dimerization NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Inhibits GRE GRE GR_dimer->GRE Binds Transactivation Transactivation (Metabolic Side Effects) GRE->Transactivation Transrepression Transrepression (Anti-inflammatory Effects) NFkB_AP1->Transrepression

Traditional Glucocorticoid Signaling Pathway
This compound (SGRM) Signaling

This compound, as a selective glucocorticoid receptor modulator, is designed to preferentially induce transrepression over transactivation. By favoring a monomeric conformation of the GR, it can still inhibit pro-inflammatory transcription factors while minimizing the dimerization-dependent transactivation that drives many adverse effects.

SGRM_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (SGRM) GR_complex GR-HSP Complex This compound->GR_complex Binds GR_monomer Activated GR (Monomer) GR_complex->GR_monomer Activation GRE GRE GR_monomer->GRE Limited Binding NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Inhibits Transactivation Reduced Transactivation (Fewer Side Effects) GRE->Transactivation Transrepression Preserved Transrepression (Anti-inflammatory Effects) NFkB_AP1->Transrepression

This compound (SGRM) Signaling Pathway

Conclusion

The available Phase II clinical trial data for fosthis compound indicates a favorable short-term side effect profile compared to traditional glucocorticoids, particularly with regard to the incidence of adverse events at certain doses and its impact on bone turnover markers. The mechanism of action of SGRMs like this compound, which favors transrepression over transactivation, provides a strong rationale for this improved safety profile. However, the discontinuation of its clinical development means that the long-term safety and the full clinical potential of this compound remain undetermined. These findings nonetheless provide valuable insights for the ongoing development of safer glucocorticoid receptor-targeting therapies.

References

A comparative study of the genomic effects of Dagrocorat and dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Glucocorticoid Receptor Modulators

In the landscape of anti-inflammatory and immunosuppressive therapies, glucocorticoids like dexamethasone have long been a cornerstone. However, their broad genomic effects, mediated through the glucocorticoid receptor (GR), often lead to a range of undesirable side effects. This has spurred the development of selective glucocorticoid receptor modulators (SGRMs), such as Dagrocorat, which aim to dissociate the beneficial anti-inflammatory actions from the detrimental metabolic and endocrine effects. This guide provides a comparative analysis of the genomic effects of this compound and dexamethasone, supported by available experimental data.

Mechanism of Action: A Tale of Two Ligands

Both this compound and dexamethasone exert their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor. Upon binding, the receptor translocates to the nucleus and modulates gene expression through two primary mechanisms:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, generally leading to the upregulation of genes associated with metabolic and other side effects.

  • Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

Dexamethasone is a potent agonist of the GR, activating both transactivation and transrepression pathways. In contrast, this compound is a selective GR modulator, designed to preferentially induce transrepression over transactivation.[1][2][3] This "dissociated" activity is the theoretical basis for a more favorable safety profile.

Comparative Data: A Nuanced Picture

While direct head-to-head genomic and binding affinity data for this compound and dexamethasone is limited in publicly available literature, preclinical and clinical studies of this compound's prodrug, fosthis compound, and other SGRMs provide valuable insights.

Glucocorticoid Receptor Binding Affinity

Table 1: Illustrative Glucocorticoid Receptor Binding Affinity

CompoundReceptorIllustrative Ki (nM)
DexamethasoneGlucocorticoid Receptor~1-10
This compoundGlucocorticoid ReceptorHigh Affinity (Specific values not publicly available)

Note: The Ki value for dexamethasone can vary depending on the experimental conditions. The information for this compound is qualitative based on its description as a high-affinity ligand.

Differential Gene Regulation: Transactivation vs. Transrepression

The key differentiator between this compound and dexamethasone lies in their differential effects on gene expression. Luciferase reporter assays are commonly used to assess the transactivation and transrepression potential of GR ligands.

Table 2: Comparative Effects on GR-Mediated Transactivation and Transrepression (Illustrative)

CompoundTransactivation (GRE-Luciferase Assay)Transrepression (NF-κB/AP-1 Luciferase Assay)
DexamethasonePotent Agonist (High Induction)Potent Repressor (Strong Inhibition)
This compoundPartial Agonist (Lower Induction)Potent Repressor (Strong Inhibition)

This table represents the expected theoretical outcomes based on the mechanism of action of SGRMs. Specific quantitative data from a direct comparative study is not available.

Preclinical studies on other SGRMs have demonstrated their ability to antagonize dexamethasone-induced expression of genes associated with proliferation while still repressing inflammatory pathways.[4]

Clinical and Preclinical Observations

Clinical trials with fosthis compound in rheumatoid arthritis have provided clinical evidence for the dissociated effects of this compound. These studies have shown that fosthis compound can achieve anti-inflammatory efficacy comparable to prednisone (another glucocorticoid) but with a potentially improved safety profile concerning bone formation biomarkers and glucose metabolism.[5][6][7]

Signaling Pathways and Experimental Workflows

The genomic effects of both this compound and dexamethasone are initiated by their binding to the cytosolic glucocorticoid receptor, leading to its nuclear translocation and subsequent modulation of gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex GR-HSP Complex This compound->GR_complex Binds Dexamethasone Dexamethasone Dexamethasone->GR_complex Binds Active_GR Active GR GR_complex->Active_GR Activation & HSP Dissociation GR_dimer GR Dimer Active_GR->GR_dimer Dimerization GR_monomer GR Monomer Active_GR->GR_monomer GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Tethering Pro_inflammatory_genes Pro-inflammatory Genes GR_monomer->Pro_inflammatory_genes Transrepression (Potent with both) Metabolic_genes Metabolic & Other Genes GRE->Metabolic_genes Transactivation (Stronger with Dexamethasone) NFkB_AP1->Pro_inflammatory_genes Transcription

Figure 1: Simplified signaling pathways of this compound and dexamethasone.

To compare the genomic effects of these two compounds, a series of experiments are typically performed. The following workflow outlines the key steps in such a comparative study.

G cluster_workflow Experimental Workflow start Cell Culture Treatment (this compound vs. Dexamethasone) rna_seq RNA-Sequencing start->rna_seq chip_seq ChIP-Sequencing (GR pulldown) start->chip_seq reporter_assay Luciferase Reporter Assays (Transactivation & Transrepression) start->reporter_assay binding_assay GR Binding Affinity Assay start->binding_assay diff_exp diff_exp rna_seq->diff_exp Differential Gene Expression Analysis peak_calling peak_calling chip_seq->peak_calling Genome-wide GR Binding Site Analysis activity_quant activity_quant reporter_assay->activity_quant Quantification of Transcriptional Activity affinity_calc affinity_calc binding_assay->affinity_calc Calculation of Ki or IC50 end Comparative Genomic Effects Profile diff_exp->end Comparative Transcriptome Profile peak_calling->end Differential GR Cistrome activity_quant->end Comparative Potency on Transactivation/ Transrepression affinity_calc->end Comparative Binding Affinity

Figure 2: A generalized workflow for comparing the genomic effects of this compound and dexamethasone.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize and compare the genomic effects of GR modulators.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound and dexamethasone for the glucocorticoid receptor.

Protocol Outline:

  • Preparation of GR-containing cytosol: Prepare a cytosolic fraction from cells or tissues expressing the glucocorticoid receptor.

  • Competitive Binding: Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled competitor (this compound or dexamethasone).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filter binding.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki.

GR Transactivation/Transrepression Luciferase Reporter Assay

Objective: To quantify the potency of this compound and dexamethasone to induce GR-mediated transactivation and transrepression.

Protocol Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., A549 or HEK293) and transfect with:

    • For Transactivation: A reporter plasmid containing a GRE-driven luciferase gene and a GR expression vector (if not endogenously expressed).

    • For Transrepression: A reporter plasmid with a promoter responsive to NF-κB or AP-1 (e.g., driven by an IL-6 promoter), a GR expression vector, and a vector for a constitutively expressed control reporter (e.g., Renilla luciferase).

  • Compound Treatment: Treat the transfected cells with a range of concentrations of this compound or dexamethasone. For transrepression assays, co-treat with an inflammatory stimulus (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For transactivation, plot the fold induction of luciferase activity against the drug concentration. For transrepression, plot the percentage of inhibition of the inflammatory stimulus-induced luciferase activity against the drug concentration. Calculate EC50 or IC50 values.[8]

RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling

Objective: To obtain a comprehensive, genome-wide view of the gene expression changes induced by this compound and dexamethasone.

Protocol Outline:

  • Cell Culture and Treatment: Treat a relevant cell line with this compound, dexamethasone, or a vehicle control for a specified time.

  • RNA Isolation: Extract total RNA from the cells and assess its quality and quantity.

  • Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA enrichment, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control and align the sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes significantly up- or downregulated by each compound compared to the control and to each other.

    • Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.

Conclusion

This compound, as a selective glucocorticoid receptor modulator, represents a promising therapeutic strategy to harness the anti-inflammatory benefits of glucocorticoids while minimizing their adverse effects. Its purported mechanism of action, favoring transrepression over transactivation, distinguishes it from conventional glucocorticoids like dexamethasone. While direct comparative genomic data is still emerging, the available preclinical and clinical evidence for SGRMs supports the potential for a dissociated profile. Further head-to-head studies employing the experimental approaches outlined above will be critical to fully elucidate the comparative genomic effects of this compound and dexamethasone and to realize the full therapeutic potential of this new class of drugs.

References

A Comparative Analysis of Dagrocorat and Mapracorat on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective glucocorticoid receptor modulators (SEGRMs), Dagrocorat and mapracorat, focusing on their differential effects on gene expression. As both compounds were developed to achieve a separation of the anti-inflammatory effects of glucocorticoids from their metabolic side effects, understanding their distinct mechanisms at the genomic level is crucial for future drug development in this class.

Introduction

This compound (PF-00251802) and mapracorat are both non-steroidal agonists of the glucocorticoid receptor (GR).[1][2] They were designed to preferentially induce the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[3] this compound, and its prodrug fosthis compound, were under development for rheumatoid arthritis but were ultimately discontinued.[1][4] Mapracorat has been investigated for the treatment of inflammatory skin and eye diseases.[5] This guide synthesizes the available preclinical and clinical data to compare their impact on gene expression.

Mechanism of Action

Both this compound and mapracorat are classified as dissociated agonists of the glucocorticoid receptor, aiming to uncouple the receptor's functions in gene activation (transactivation) and gene repression (transrepression).[3]

This compound is described as a partial and "dissociable" agonist of the glucocorticoid receptor.[1] The proposed mechanism for its dissociated activity lies in its ability to enable the GR to suppress pro-inflammatory gene expression, while having a reduced or dysfunctional capacity to activate genes through traditional glucocorticoid response elements (GREs), thus minimizing unwanted transactivation.[3]

Mapracorat , a selective glucocorticoid receptor agonist (SEGRA), also demonstrates a separation of transrepression and transactivation activities.[6] Its anti-inflammatory effects are mediated in part by inhibiting the activation of key pro-inflammatory transcription factors such as NF-κB and AP-1.[1][7]

Comparative Effects on Gene Expression

Direct comparative studies on the global gene expression profiles of this compound and mapracorat are not publicly available. However, by collating data from individual studies, a comparative overview can be constructed.

Effects on Pro-Inflammatory Gene Expression

Both compounds have been shown to suppress the expression of various pro-inflammatory genes.

This compound (via Fosthis compound): Clinical studies in rheumatoid arthritis patients demonstrated that fosthis compound significantly reduced C-reactive protein (CRP) levels, a key inflammatory marker.[2] This indicates a potent transrepressive effect on the gene encoding CRP. The anti-inflammatory effects of fosthis compound were found to be comparable to or greater than those of prednisone at certain doses.[2]

Mapracorat: In various in vitro models using ocular cells, mapracorat has been shown to inhibit the expression and release of several pro-inflammatory cytokines and chemokines, including:

  • Interleukin-6 (IL-6)[1]

  • Interleukin-8 (IL-8)[1]

  • Monocyte Chemoattractant Protein-1 (MCP-1)[1]

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

The inhibitory effects of mapracorat on these cytokines are mediated through the suppression of the p38 and JNK MAPK signaling pathways and the inhibition of NF-κB and AP-1 transcriptional activity.[1]

Effects on Anti-Inflammatory Gene Expression

A key differentiator between these two molecules appears to be in their reported mechanisms for promoting anti-inflammatory responses.

This compound: The available literature on this compound and its prodrug primarily focuses on the transrepression of pro-inflammatory genes. There is limited specific information on its ability to transactivate anti-inflammatory genes.

Mapracorat: A distinctive feature of mapracorat is its ability to upregulate the expression of specific anti-inflammatory proteins. Notably, mapracorat has been shown to increase the expression of:

  • RelB: A member of the NF-κB family that is part of the alternative, anti-inflammatory NF-κB pathway.[3][8]

  • MAPK Phosphatase-1 (MKP-1): A critical negative regulator of the pro-inflammatory p38 MAPK pathway.[9][10]

This upregulation of endogenous anti-inflammatory molecules represents a novel mechanism of action compared to traditional glucocorticoids.

Data Presentation

Table 1: Comparison of Effects on Key Inflammatory Gene Expression

Gene/ProteinThis compound (Fosthis compound) EffectMapracorat EffectSupporting Evidence
Pro-Inflammatory
C-reactive protein (CRP)↓ (Significant reduction in clinical trials)Not explicitly reported, but expected to decrease due to anti-inflammatory action[2]
IL-6↓ (Inferred from anti-inflammatory activity)↓ (Demonstrated in vitro)[1]
IL-8↓ (Inferred from anti-inflammatory activity)↓ (Demonstrated in vitro)[1]
MCP-1↓ (Inferred from anti-inflammatory activity)↓ (Demonstrated in vitro)[1]
TNF-α↓ (Inferred from anti-inflammatory activity)↓ (Demonstrated in vitro)
GM-CSF↓ (Inferred from anti-inflammatory activity)↓ (Demonstrated in vitro)
Anti-Inflammatory
RelBNo data available↑ (Upregulation demonstrated in vitro)[3][8]
MKP-1No data available↑ (Enhanced expression demonstrated in vitro)[9][10]

Note: Much of the data for this compound's effect on specific cytokines is inferred from its demonstrated clinical anti-inflammatory activity, as direct in vitro gene expression studies are not as readily available as for mapracorat.

Experimental Protocols

Fosthis compound Clinical Trial in Rheumatoid Arthritis
  • Study Design: A Phase 2, multicenter, double-blind, parallel-group, active- and placebo-controlled study.

  • Participants: 86 patients with active rheumatoid arthritis on stable background methotrexate therapy.

  • Intervention: Patients were randomized to receive fosthis compound (10 mg or 25 mg), prednisone (5 mg), or placebo once daily for 2 weeks.

  • Gene Expression Analysis: The primary outcome was the change from baseline in the Disease Activity Score of 28 joints (DAS28-4[CRP]), which includes measurement of C-reactive protein (CRP) levels.[2]

Mapracorat In Vitro Cytokine Release Assay
  • Cell Line: Human corneal epithelial cells.

  • Stimulus: Hyperosmolar media (440 mOsM) to mimic dry eye-associated inflammation.

  • Treatment: Cells were treated with varying concentrations of mapracorat or dexamethasone.

  • Gene Expression Analysis: The levels of IL-6, IL-8, and MCP-1 in the cell culture media were measured using Luminex technology.[1]

Mapracorat Western Blotting for RelB Expression
  • Cell Types: Primary human ocular cells (corneal epithelial cells, corneal fibroblasts, and conjunctival fibroblasts).

  • Stimulus: Interleukin-1β (IL-1β) to induce an inflammatory response.

  • Treatment: Cells were treated with a range of mapracorat doses at different time points.

  • Protein Expression Analysis: Western blotting was performed to assess the protein levels of RelB and other NF-κB family members.[8]

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_pro Pro-inflammatory Signaling cluster_mapracorat Mapracorat Action cluster_this compound This compound Action Inflammatory Stimulus Inflammatory Stimulus p38/JNK MAPK p38/JNK MAPK Inflammatory Stimulus->p38/JNK MAPK NF-kB (Classical) NF-kB (Classical) Inflammatory Stimulus->NF-kB (Classical) AP-1 AP-1 p38/JNK MAPK->AP-1 Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression IL-6, IL-8, MCP-1 NF-kB (Classical)->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation Mapracorat Mapracorat GR GR Mapracorat->GR GR->p38/JNK MAPK Inhibits GR->NF-kB (Classical) Inhibits MKP-1 MKP-1 GR->MKP-1 Upregulates RelB RelB GR->RelB Upregulates MKP-1->p38/JNK MAPK Dephosphorylates NF-kB (Alternative) NF-kB (Alternative) RelB->NF-kB (Alternative) Promotes Anti-inflammatory Response Anti-inflammatory Response NF-kB (Alternative)->Anti-inflammatory Response This compound This compound GR_D GR_D This compound->GR_D Partial Agonist GR_D->Pro-inflammatory Gene Expression Transrepression

Caption: Signaling pathways of this compound and mapracorat.

Experimental_Workflow cluster_mapracorat_exp Mapracorat Gene Expression Analysis cluster_analysis Analysis Methods cluster_dagrocorat_exp This compound (Fosthis compound) Clinical Trial A Culture Human Ocular Cells B Induce Inflammation (e.g., IL-1β or Hyperosmolar Stress) A->B C Treat with Mapracorat B->C D Analyze Gene/Protein Expression C->D E Luminex (Cytokines) D->E F Western Blot (RelB) D->F G Reporter Gene Assay (NF-kB/AP-1) D->G H Recruit Rheumatoid Arthritis Patients I Administer Fosthis compound or Placebo H->I J Collect Blood Samples I->J K Measure CRP Levels J->K

Caption: Experimental workflows for this compound and mapracorat.

Conclusion

Both this compound and mapracorat represent efforts to develop safer glucocorticoid-like therapies by dissociating their anti-inflammatory and metabolic effects. While both compounds demonstrate efficacy in suppressing pro-inflammatory gene expression, the available data suggests mechanistic differences. Mapracorat exhibits a unique dual action of not only inhibiting pro-inflammatory pathways but also actively upregulating specific anti-inflammatory genes like RelB and MKP-1. The data on this compound's specific gene targets is less detailed, with clinical findings pointing to a strong transrepressive activity. The discontinuation of this compound's development limits the availability of further comparative data. Future research into selective glucocorticoid receptor modulators may benefit from exploring the dual inhibitory and activating mechanisms observed with mapracorat to optimize therapeutic outcomes.

References

Unraveling the Clinical Profile of Fosdagrocorat: A Comparative Analysis of Phase II Data in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of fosdagrocorat's Phase II clinical trial data with an alternative selective glucocorticoid receptor modulator (SGRM), offering insights into its therapeutic potential for rheumatoid arthritis (RA).

Fosthis compound (PF-04171327) is a non-steroidal SGRM that has been investigated for the treatment of RA. As a prodrug of this compound (PF-00251802), it is designed to selectively modulate the glucocorticoid receptor (GR), aiming to dissociate the anti-inflammatory effects (transrepression) from the adverse metabolic and systemic effects (transactivation) commonly associated with conventional glucocorticoid therapy. This guide synthesizes available Phase II clinical trial data for fosthis compound and compares it with another SGRM, mizacorat (AZD9567), to provide a clear perspective on its efficacy and safety profile.

Comparative Efficacy in Rheumatoid Arthritis

Two key Phase II studies have evaluated the efficacy of fosthis compound in patients with active RA. The primary endpoint in these trials was the American College of Rheumatology 20% improvement (ACR20) response rate and the change from baseline in the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP).

Table 1: Efficacy of Fosthis compound in Phase II Clinical Trials for Rheumatoid Arthritis
Clinical TrialTreatment ArmsNPrimary EndpointResultComparator(s)
NCT00938587 (Phase IIa) [1][2]Fosthis compound 10 mg QD21Change from baseline in DAS28-CRP at Week 2-1.69Placebo: -0.96
Fosthis compound 25 mg QD22-2.22 (p<0.001 vs prednisone 5mg)Prednisone 5 mg QD: -1.17
NCT01393639 (Phase IIb) [3]Fosthis compound 1 mg QD~46ACR20 response at Week 847%Placebo: 37%
Fosthis compound 5 mg QD~4661%Prednisone 5 mg QD: 51%
Fosthis compound 10 mg QD~4669%Prednisone 10 mg QD: 71%
Fosthis compound 15 mg QD~4673% (non-inferior to prednisone 10mg)

In the Phase IIa study (NCT00938587), both 10 mg and 25 mg doses of fosthis compound demonstrated statistically significant improvements in DAS28-CRP compared to placebo after two weeks of treatment.[2] Notably, the 25 mg dose also showed a significantly greater improvement than 5 mg of prednisone.[2] The larger Phase IIb trial (NCT01393639) further solidified these findings, with the 10 mg and 15 mg doses showing superior ACR20 responses compared to placebo at week 8.[3] The 15 mg dose was found to be non-inferior to 10 mg of prednisone in terms of efficacy.[3]

For comparison, mizacorat (AZD9567), another SGRM, was evaluated in a Phase IIa study (NCT03368235) in patients with active RA.

Table 2: Efficacy of Mizacorat (AZD9567) in a Phase IIa Clinical Trial for Rheumatoid Arthritis
Clinical TrialTreatment ArmsNPrimary EndpointResult
NCT03368235 [4]Mizacorat 40 mg QD11Change from baseline in DAS28-CRP at Day 15-2.1
Prednisolone 20 mg QD10-1.7

The study concluded that mizacorat 40 mg had a similar efficacy profile to prednisolone 20 mg in patients with active RA.[4]

Safety and Tolerability Profile

A key objective in the development of SGRMs is to improve the safety profile compared to conventional glucocorticoids. The Phase II trials for fosthis compound included assessments of adverse events and biomarkers related to bone metabolism and glucose control.

Table 3: Key Safety Findings for Fosthis compound in Phase II Clinical Trials
Clinical TrialKey Safety Observations
NCT00938587 [2]- Most adverse events (AEs) were mild in severity. - AEs were reported in 38% of patients on fosthis compound 10 mg, 14% on 25 mg, 19% on prednisone 5 mg, and 55% on placebo.
NCT01393639 [3]- Fosthis compound 10 mg and 15 mg demonstrated a safety profile similar to prednisone 5 mg. - All fosthis compound doses led to a reduction in glycosylated hemoglobin (HbA1c). - Changes from baseline in the bone formation marker P1NP for fosthis compound 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg.

The reduction in HbA1c with fosthis compound is a noteworthy finding, suggesting a potential benefit in glucose metabolism compared to traditional glucocorticoids which are known to cause hyperglycemia.[3]

In the mizacorat trial, the safety profile was reported to be not different from that of prednisolone.[5]

Mechanism of Action: Dissociating Anti-inflammatory and Metabolic Effects

Fosthis compound, as an SGRM, is designed to selectively activate the transrepression pathway of the glucocorticoid receptor, which is primarily responsible for its anti-inflammatory effects. This mechanism involves the GR monomer interfering with pro-inflammatory transcription factors like NF-κB and AP-1. In contrast, the transactivation pathway, which involves GR homodimers binding to glucocorticoid response elements (GREs) on DNA, is associated with many of the metabolic side effects of glucocorticoids. The goal of SGRMs is to minimize transactivation while preserving transrepression.

Glucocorticoid Receptor Signaling Pathway Glucocorticoid Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid / SGRM GR_complex GR-HSP90 Complex GC->GR_complex Binding GR_ligand Activated GR GR_complex->GR_ligand Conformational Change & HSP90 Dissociation GR_ligand->nucleus_entry GR_monomer GR Monomer nucleus_entry->GR_monomer GR_dimer GR Dimer GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding GR_monomer->GR_dimer Dimerization (Favored by Glucocorticoids) NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Tethering (Favored by SGRMs) Metabolic_genes Metabolic & Other Genes GRE->Metabolic_genes Transcription (Transactivation) Pro_inflammatory_genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_AP1->Pro_inflammatory_genes Inhibition of Transcription (Transrepression) Anti_inflammatory_effect Anti-inflammatory Effect Pro_inflammatory_genes->Anti_inflammatory_effect Metabolic_side_effects Metabolic Side Effects Metabolic_genes->Metabolic_side_effects

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

The following provides an overview of the methodologies used in the key Phase II clinical trials based on publicly available information. Detailed protocols were not fully available.

Fosthis compound Phase IIb Study (NCT01393639) Experimental Workflow[3]

Fosthis compound Phase IIb Experimental Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1:1:1:1:1) cluster_treatment Treatment Period (8 Weeks) cluster_endpoints Endpoint Assessment Patient_Population Patients with active RA (≥6 swollen & ≥8 tender joints) on stable methotrexate Fosda_1mg Fosthis compound 1 mg Patient_Population->Fosda_1mg Fosda_5mg Fosthis compound 5 mg Patient_Population->Fosda_5mg Fosda_10mg Fosthis compound 10 mg Patient_Population->Fosda_10mg Fosda_15mg Fosthis compound 15 mg Patient_Population->Fosda_15mg Pred_5mg Prednisone 5 mg Patient_Population->Pred_5mg Pred_10mg Prednisone 10 mg Patient_Population->Pred_10mg Placebo Placebo Patient_Population->Placebo Treatment Once Daily Oral Administration Fosda_1mg->Treatment Fosda_5mg->Treatment Fosda_10mg->Treatment Fosda_15mg->Treatment Pred_5mg->Treatment Pred_10mg->Treatment Placebo->Treatment Primary_Endpoint Primary Endpoint: ACR20 at Week 8 Treatment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: DAS28-CRP, ACR50/70, Biomarkers (P1NP, uNTx, HbA1c) Treatment->Secondary_Endpoints Safety_Monitoring Safety: Adverse Event Reporting Treatment->Safety_Monitoring

Fosthis compound Phase IIb Experimental Workflow

Patient Population: The study enrolled patients with active rheumatoid arthritis who had an inadequate response to methotrexate.

Study Design: This was a multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.

Primary and Secondary Endpoints:

  • Primary: The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at week 8.[3]

  • Secondary: Secondary endpoints included changes in DAS28-CRP, ACR50 and ACR70 responses, and changes in biomarkers of bone formation (procollagen type 1 N-terminal peptide, P1NP), bone resorption (urinary N-telopeptide, uNTx), and glucose metabolism (HbA1c).[3]

Statistical Analysis: Efficacy and safety data were analyzed for all randomized patients who received at least one dose of the study drug.

Conclusion

The available Phase II clinical trial data for fosthis compound suggest that it is an effective anti-inflammatory agent for the treatment of rheumatoid arthritis, with an efficacy profile comparable to that of prednisone at higher doses. Importantly, the safety data, particularly the observed reduction in HbA1c and the non-inferiority to low-dose prednisone regarding bone formation markers, support the proposed mechanism of action of SGRMs in dissociating efficacy from key glucocorticoid-related side effects.

The comparison with mizacorat, while indirect, indicates that SGRMs as a class show promise in matching the anti-inflammatory potency of conventional glucocorticoids. Further long-term and larger-scale clinical trials are necessary to fully elucidate the benefit-risk profile of fosthis compound and to establish its place in the therapeutic arsenal for rheumatoid arthritis and other inflammatory conditions. The development of SGRMs represents a significant step towards safer and more targeted anti-inflammatory therapies.

References

Benchmarking Dagrocorat: A Comparative Analysis of Anti-Inflammatory Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dagrocorat (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of inflammatory conditions such as rheumatoid arthritis. As a partial agonist of the glucocorticoid receptor (GR), this compound was designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially mitigating their associated side effects. Although its clinical development was discontinued, understanding its potency in comparison to other established anti-inflammatory compounds remains a valuable exercise for researchers in the field. This guide provides an objective comparison of this compound's potency against key anti-inflammatory agents, supported by available experimental data.

Mechanism of Action: A Brief Overview

  • This compound : Functions as a selective, high-affinity partial agonist of the glucocorticoid receptor. Its mechanism is intended to favor transrepression (the inhibition of pro-inflammatory transcription factors like NF-κB) over transactivation (the activation of genes that can lead to metabolic side effects).

  • Dexamethasone and Prednisolone : These are potent synthetic glucocorticoids that act as full agonists of the GR. They exert their anti-inflammatory effects through both transrepression and transactivation.

  • Infliximab : A chimeric monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.

  • Celecoxib : A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, thereby blocking the production of pro-inflammatory prostaglandins.

In Vitro Potency Comparison

The following tables summarize the available quantitative data on the potency of this compound and comparator compounds in various in vitro anti-inflammatory assays. It is important to note that direct head-to-head comparisons in the same experimental settings are limited.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kᵢ or Kₐ)Cell Line/System
This compound Glucocorticoid ReceptorHigh-affinity partial agonist-
Dexamethasone Glucocorticoid ReceptorHigh affinityHuman recombinant GR
Prednisolone Glucocorticoid ReceptorHigh affinityHuman recombinant GR

Table 2: Inhibition of Inflammatory Mediators

CompoundAssayTarget/Cell TypeIC₅₀ / EC₅₀
Dexamethasone TNF-α Induced Apoptosis PreventionBovine Glomerular Endothelial Cells0.8 nM[1]
Prednisolone TNF-α Induced Apoptosis PreventionBovine Glomerular Endothelial Cells6 nM[1]
Celecoxib COX-2 Mediated PGE₂ ProductionHuman Dermal Fibroblasts91 nM[2]
Infliximab TNF-α NeutralizationL929 cellsNot explicitly found

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental setups discussed, the following diagrams illustrate key signaling pathways and a general workflow for a cytokine release assay.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_NFkB_IkB TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Activates This compound This compound GR GR This compound->GR Activates GR->NFkB_active Inhibits (Transrepression)

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Cytokine_Release_Assay_Workflow Cytokine Release Assay Workflow PBMCs Isolate PBMCs Culture Culture Cells PBMCs->Culture Stimulate Stimulate with LPS Culture->Stimulate Treat Treat with Test Compound Stimulate->Treat Incubate Incubate Treat->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokines (ELISA) Collect->Analyze

Caption: General workflow for an LPS-induced cytokine release assay in PBMCs.

Experimental Protocols

LPS-Induced Cytokine Release Assay in Human PBMCs

Objective: To measure the inhibitory effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound, Dexamethasone)

  • Human whole blood from healthy donors

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI 1640 medium.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete RPMI 1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

  • Stimulation: Prepare a solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 50 µL of medium without LPS.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

  • Cytokine Analysis: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

NF-κB Reporter Gene Assay in A549 Cells

Objective: To measure the inhibitory effect of a compound on TNF-α-induced NF-κB transcriptional activity.

Materials:

  • A549 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human TNF-α

  • Test compound (e.g., this compound, Dexamethasone)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Culture and Seeding: Culture the A549-NF-κB-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. Replace the culture medium with the compound dilutions. Include a vehicle control.

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL. For the unstimulated control, add medium without TNF-α.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO₂ incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol. Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage inhibition of TNF-α-induced luciferase activity for each concentration of the test compound relative to the TNF-α-stimulated vehicle control. Determine the IC₅₀ value as described above.

COX-2 Enzymatic Assay

Objective: To measure the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Test compound (e.g., Celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Assay Reaction: In a 96-well plate, add the COX-2 assay buffer, heme, and the COX-2 enzyme.

  • Compound Addition: Add serial dilutions of the test compound or a vehicle control to the wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage inhibition relative to the vehicle control and calculate the IC₅₀ value.

Conclusion

This compound, as a selective glucocorticoid receptor modulator, represents a class of compounds with the potential for a dissociated anti-inflammatory profile. While clinical development did not proceed, the available preclinical data and its mechanism of action provide a valuable reference point for researchers exploring novel anti-inflammatory strategies. This guide offers a comparative framework for understanding this compound's potency in the context of other widely used anti-inflammatory agents, highlighting the different mechanisms through which these compounds achieve their therapeutic effects. Further research and direct comparative studies would be necessary to definitively rank the in vitro potency of this compound against these comparators.

References

A Systematic Review of Selective Glucocorticoid Receptor Modulators (SGRMs): A Comparative Analysis Including Dagrocorat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of Selective Glucocorticoid Receptor Modulators (SGRMs), with a specific focus on Dagrocorat (PF-00251802), in relation to other notable SGRMs such as Mapracorat and CORT118335. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental protocols and signaling pathway visualizations.

Introduction to SGRMs: A New Frontier in Glucocorticoid Therapy

Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents, but their long-term use is hampered by significant side effects.[1] These effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor.[1] The therapeutic anti-inflammatory actions of GCs are largely attributed to the transrepression of pro-inflammatory genes, while many adverse effects are linked to the transactivation of other genes.[1][2] This dichotomy has driven the development of SGRMs, a class of compounds designed to selectively promote GR-mediated transrepression over transactivation, thereby aiming to retain therapeutic efficacy with an improved safety profile.[1][2]

This compound (PF-00251802) is a nonsteroidal SGRM that was developed for the treatment of rheumatoid arthritis.[3] It is described as a selective, high-affinity partial agonist of the GR.[4][5][6] Its prodrug, fosthis compound (PF-04171327), was advanced into clinical trials.[4] This review compares the pharmacological profile of this compound with other SGRMs to provide a comprehensive overview for researchers in the field.

The Dichotomy of Glucocorticoid Receptor Signaling

The mechanism of action of SGRMs is best understood in the context of the two primary modes of GR signaling: transactivation and transrepression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid or SGRM GR_complex GR + Chaperones (inactive) GC->GR_complex Binding & Activation GR_active Activated GR GR_complex->GR_active Conformational Change & Dissociation GR_dimer GR Dimer GR_active->GR_dimer GR_monomer GR Monomer GR_active->GR_monomer cluster_nucleus cluster_nucleus GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA Transactivation Transactivation (Associated with Side Effects) GR_dimer->Transactivation NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Tethering/ Interaction Transrepression Transrepression (Anti-inflammatory Effects) GR_monomer->Transrepression AntiInflammatory_Metabolic_Genes Anti-inflammatory & Metabolic Gene Expression GRE->AntiInflammatory_Metabolic_Genes Upregulation ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->ProInflammatory_Genes Inhibition

Caption: Glucocorticoid Receptor signaling pathways.
  • Transactivation: Upon ligand binding, the GR forms a homodimer, translocates to the nucleus, and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1] This process upregulates the expression of various genes, some of which are associated with the metabolic and endocrine side effects of GCs.[2]

  • Transrepression: The activated GR, often as a monomer, can interact with and inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression.[7] This "tethering" mechanism is central to the anti-inflammatory effects of glucocorticoids.[7]

SGRMs are designed to preferentially engage in transrepression while having reduced transactivation activity, thus "dissociating" the desired anti-inflammatory effects from the undesired side effects.

Comparative In Vitro Pharmacology of SGRMs

Table 1: In Vitro Profile of this compound (PF-00251802)

Parameter Species/Cell Line Assay Type Value Reference
GR Binding Human Radioligand Binding High Affinity [6]
Functional Activity - - Partial Agonist [4][5][6]
CYP Inhibition (IC50) Human Liver Microsomes In vitro metabolism 1.3 µM (CYP3A) [5]

| CYP Inhibition (Ki) | Human Liver Microsomes | In vitro metabolism | 0.57 µM (CYP2D6) |[5] |

Table 2: In Vitro Profile of Mapracorat (ZK-245186/BOL-303242-X)

Parameter Species/Cell Line Assay Type Value (EC50/IC50) Reference
Anti-inflammatory Activity Murine Models Skin inflammation Efficacious, similar to GCs [8]
Gene Transactivation (Myocilin) Monkey Trabecular Meshwork Cells Gene Expression Partial Agonist vs. GCs [9]
Cytokine Inhibition (IL-6, IL-8, PGE2) Human Keratocytes Immunoassay Potent inhibition [10]

| Anti-allergic Effects | Human Conjunctival Cells | Cytokine Release Assay | Efficacious, comparable to Dexamethasone |[11] |

Table 3: In Vitro Profile of CORT118335 (Miricorilant)

Parameter Species/Cell Line Assay Type Effect Reference
GR Modulation - - Selective GR Modulator [12]
Hepatic Lipid Content Mouse Models of NASH In vivo Lowers hepatic lipid content [12][13]
Triglyceride Content Human Precision-Cut Liver Slices In vitro Lowers triglyceride content [12][13]

| GR-responsive gene expression | Mouse Liver | In vivo | Exhibits agonistic and antagonistic properties |[13] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of typical protocols used to characterize SGRMs.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This assay quantifies the affinity of a compound for the glucocorticoid receptor.

  • Reagent Preparation :

    • A fluorescently labeled glucocorticoid (tracer) is prepared in an assay buffer.

    • A purified, recombinant human glucocorticoid receptor (GR) solution is prepared.

    • The test compound (e.g., this compound) is serially diluted across a wide concentration range.

  • Assay Procedure :

    • The assay is typically performed in a 384-well microplate.

    • To each well, the serially diluted test compound is added. Control wells for no competition (tracer + GR) and maximum competition (tracer + GR + saturating unlabeled GC) are included.

    • The fluorescent tracer is added to all wells.

    • The binding reaction is initiated by adding the GR solution.

    • The plate is incubated in the dark at room temperature for 2-4 hours to reach equilibrium.

  • Data Acquisition and Analysis :

    • Fluorescence polarization (FP) is measured using a plate reader. A high FP value indicates the tracer is bound to the large GR protein, while a low FP value indicates it has been displaced by the test compound and is tumbling freely.

    • The FP data is plotted against the log of the competitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that displaces 50% of the tracer).

    • The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

NF-κB Transrepression Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription, a key mechanism of transrepression.

  • Cell Culture and Transfection :

    • A suitable cell line (e.g., A549 human lung carcinoma cells) is cultured.

    • Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter (e.g., containing multiple copies of the NF-κB binding site). A second plasmid, such as one expressing β-galactosidase, is often co-transfected to normalize for transfection efficiency.

  • Assay Procedure :

    • After transfection, cells are plated in a multi-well plate.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a defined period (e.g., 1 hour).

    • NF-κB signaling is then stimulated by adding an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α).

    • The cells are incubated for a further period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Data Acquisition and Analysis :

    • Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

    • β-galactosidase activity is also measured to normalize the luciferase readings.

    • The normalized luciferase activity is plotted against the log of the test compound concentration.

    • The data is fitted to a dose-response curve to determine the IC50, representing the concentration at which the compound inhibits 50% of the TNF-α-induced NF-κB activity.

SGRM Discovery and Development Workflow

The identification and progression of a novel SGRM from discovery to a clinical candidate involves a multi-stage process.

cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) Lead_Opt Lead Optimization (SAR) HTS->Lead_Opt Hit Identification In_Vitro In Vitro Characterization (Binding, Transactivation/ Transrepression Assays) Lead_Opt->In_Vitro Candidate Selection In_Vivo In Vivo Efficacy & Safety (Animal Models) In_Vitro->In_Vivo Profile Confirmation Phase_I Phase I Trials (Safety & PK in Healthy Volunteers) In_Vivo->Phase_I IND Filing Phase_II Phase II Trials (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A typical workflow for SGRM drug discovery.

Clinical Evidence: Fosthis compound in Rheumatoid Arthritis

Fosthis compound, the prodrug of this compound, was evaluated in Phase II clinical trials for rheumatoid arthritis (RA). In a study involving patients with active RA on methotrexate, fosthis compound demonstrated potent anti-inflammatory activity.[6]

Table 4: Clinical Efficacy of Fosthis compound in RA (2-Week Study)

Treatment Group Mean Change from Baseline in DAS28-4(CRP)* Comparison vs. Placebo (p-value)
Placebo -0.96 -
Prednisone 5 mg -1.17 -
Fosthis compound 10 mg -1.73 0.0141
Fosthis compound 25 mg -2.26 <0.0001

*DAS28-4(CRP) = Disease Activity Score 28 using C-Reactive Protein. A greater negative change indicates greater improvement.

These results indicated that fosthis compound at doses of 10 mg and 25 mg was statistically superior to placebo in reducing disease activity in RA patients.[6] Furthermore, both doses of fosthis compound showed a greater reduction in DAS28 than 5 mg of prednisone at the 2-week timepoint.[6] Despite these promising efficacy signals, the clinical development of this compound and Fosthis compound was discontinued.[3]

Conclusion

Selective Glucocorticoid Receptor Modulators represent a rational approach to improving the therapeutic index of glucocorticoid therapy. This compound has been characterized as a high-affinity, partial GR agonist with demonstrated anti-inflammatory effects in preclinical models and clinical efficacy in Phase II trials for rheumatoid arthritis. While direct comparative in vitro data against other SGRMs like Mapracorat and CORT118335 is sparse in single studies, the available evidence suggests that these compounds share the common goal of dissociating the transrepression and transactivation functions of the glucocorticoid receptor. The ultimate clinical success of any SGRM will depend on demonstrating a clear and significant advantage in the safety-to-efficacy ratio compared to traditional glucocorticoids in long-term studies. The data and protocols presented in this guide offer a foundational resource for researchers working to advance this promising class of anti-inflammatory agents.

References

Validating the selectivity of Dagrocorat for the glucocorticoid receptor over other nuclear receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the selectivity of Dagrocorat (PF-00251802), a non-steroidal, selective glucocorticoid receptor (GR) modulator. While specific quantitative data on this compound's binding affinity across a comprehensive panel of nuclear receptors is not publicly available, this document outlines the experimental approaches used to determine such selectivity and presents illustrative data from a similar class of compounds to guide researchers in their own assessments.

Introduction to this compound and Glucocorticoid Receptor Selectivity

This compound is a high-affinity partial agonist of the glucocorticoid receptor, developed for its potential to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. A key aspect of its pharmacological profile is its selectivity for the GR over other nuclear receptors, particularly other steroid hormone receptors such as the mineralocorticoid (MR), progesterone (PR), androgen (AR), and estrogen (ER) receptors. High selectivity is crucial to minimize off-target effects and improve the therapeutic index of a drug.

The glucocorticoid receptor is part of the nuclear receptor superfamily, a class of ligand-activated transcription factors that regulate a wide array of physiological processes.[1] Due to structural similarities in the ligand-binding domains of these receptors, cross-reactivity of ligands can occur, leading to undesired pharmacological effects. Therefore, rigorous validation of a compound's selectivity is a critical step in its preclinical development.

Comparative Analysis of Nuclear Receptor Binding Affinity

A direct comparison of the binding affinity of this compound to the glucocorticoid receptor versus other nuclear receptors is the most definitive method to establish its selectivity. This is typically achieved through competitive binding assays where the ability of the compound to displace a radiolabeled ligand from the receptor is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.

While a complete selectivity panel for this compound is not available in the public domain, Table 1 provides an illustrative example of how such data is typically presented, using the selective GR modulator GRM-01 as a reference. This table highlights the significant difference in binding affinity for the target receptor (GR) compared to other nuclear receptors.

Table 1: Illustrative Nuclear Receptor Binding Affinity Profile of a Selective GR Modulator (GRM-01)

Nuclear ReceptorGRM-01 Ki (nM)Prednisolone Ki (nM)
Glucocorticoid Receptor (GR)128.1
Progesterone Receptor (PR)3,700100
Mineralocorticoid Receptor (MR)>10,00020
Androgen Receptor (AR)Data not availableData not available
Estrogen Receptor (ER)Data not availableData not available

Data presented for GRM-01 is for illustrative purposes to demonstrate a typical selectivity profile and is not representative of this compound.

Experimental Protocols

Validating the selectivity of a compound like this compound involves a series of well-defined experimental protocols. The following are key assays used to determine binding affinity and functional selectivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki of this compound for the glucocorticoid receptor and other nuclear receptors (MR, PR, AR, ER).

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone for GR) for binding to the target receptor.

Generalized Protocol:

  • Receptor Preparation: A source of the target nuclear receptor is required. This can be in the form of purified recombinant receptor, cell lysates from cell lines overexpressing the receptor, or tissue homogenates.

  • Incubation: A constant concentration of the radiolabeled ligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include filtration through glass fiber filters or size-exclusion chromatography.

  • Quantification: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 value is determined from this curve, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Reporter Gene Assays

Functional assays are essential to determine whether the binding of a compound to a receptor results in agonistic or antagonistic activity.

Objective: To assess the functional activity (agonist or antagonist) of this compound at the glucocorticoid receptor and other nuclear receptors.

Principle: These assays utilize a host cell line that is co-transfected with an expression vector for the nuclear receptor of interest and a reporter plasmid. The reporter plasmid contains a promoter with hormone response elements (HREs) for that receptor, which drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Generalized Protocol:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HeLa) is co-transfected with the nuclear receptor expression vector and the corresponding HRE-reporter plasmid.

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (this compound). To test for antagonistic activity, cells are co-treated with the test compound and a known agonist for the receptor.

  • Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: For agonist activity, the reporter gene activity is plotted against the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, the inhibition of the agonist-induced response is plotted to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing nuclear receptor selectivity.

GR_Signaling_Pathway This compound This compound GR_complex GR-HSP90 Complex This compound->GR_complex Binds GR_active Active GR GR_complex->GR_active Conformational Change HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization cluster_nucleus cluster_nucleus GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Gene Transcription GRE->Transcription Modulation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment Receptor_Prep Prepare Nuclear Receptor Lysates (GR, PR, MR, AR, ER) Radioligand_Assay Competitive Radioligand Binding Assay Receptor_Prep->Radioligand_Assay Ki_Calc Calculate Ki Values Radioligand_Assay->Ki_Calc EC50_IC50_Calc Calculate EC50/IC50 Values Ki_Calc->EC50_IC50_Calc Compare & Conclude Selectivity Cell_Transfection Co-transfect Cells with Receptor and Reporter Plasmids Compound_Treatment Treat with this compound (Agonist & Antagonist Modes) Cell_Transfection->Compound_Treatment Reporter_Assay Measure Reporter Gene Activity Compound_Treatment->Reporter_Assay Reporter_Assay->EC50_IC50_Calc

Caption: Experimental Workflow for Nuclear Receptor Selectivity.

Conclusion

The selectivity of a glucocorticoid receptor modulator like this compound is a cornerstone of its potential therapeutic value. While specific, publicly available data on its complete nuclear receptor selectivity profile remains elusive, the established experimental methodologies of radioligand binding and functional reporter gene assays provide a robust framework for its evaluation. The illustrative data for a similar compound underscores the goal of achieving high potency for the glucocorticoid receptor with minimal affinity for other nuclear receptors. For researchers and drug developers, rigorous and comprehensive selectivity profiling is indispensable for advancing novel GR modulators towards clinical application.

References

Comparative Efficacy of Dagrocorat in Inflammatory Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dagrocorat's performance in inflammatory disease models, with a primary focus on rheumatoid arthritis, based on available preclinical and clinical data. This compound (PF-00251802) and its prodrug, Fosthis compound (PF-04171327), are selective glucocorticoid receptor modulators (SGRMs) designed to offer the anti-inflammatory benefits of glucocorticoids with fewer side effects.

This compound's development reached Phase II clinical trials for rheumatoid arthritis before being discontinued. Consequently, the most robust comparative efficacy data is available for this indication. This guide summarizes the findings from these clinical trials and discusses the preclinical evidence in a relevant animal model.

Mechanism of Action: A Dissociated Approach

This compound functions as a partial agonist of the glucocorticoid receptor (GR).[1] Its mechanism is described as "dissociated," meaning it preferentially activates the transrepression pathway over the transactivation pathway.[2] Transrepression is associated with the anti-inflammatory effects of glucocorticoids, while transactivation is linked to many of their adverse effects.[2] This selective action is hypothesized to provide a better benefit-to-risk ratio compared to traditional glucocorticoids like prednisone.[2]

dagrocorat_mechanism This compound This compound GR_complex GR + HSP/IP This compound->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change Activated_GR_n Activated GR Activated_GR->Activated_GR_n Translocation NFkB_AP1 NF-κB / AP-1 Activated_GR_n->NFkB_AP1 Tethering (Transrepression) GRE GRE Activated_GR_n->GRE Direct Binding (Transactivation) Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_genes Activates Inflammation Inflammation Pro_inflammatory_genes->Inflammation Transactivation_genes Gene Transcription (Side Effects) GRE->Transactivation_genes Side_Effects Metabolic Side Effects, Osteoporosis, etc. Transactivation_genes->Side_Effects

Caption: this compound's Dissociated Mechanism of Action.

Comparative Efficacy in Rheumatoid Arthritis (Clinical Data)

Two key Phase II clinical trials, NCT00938587 and NCT01393639, evaluated the efficacy and safety of Fosthis compound in patients with active rheumatoid arthritis on a stable background of methotrexate.

Table 1: Efficacy of Fosthis compound in Patients with Rheumatoid Arthritis (NCT00938587)
Outcome Measure (at Week 2)Fosthis compound 10 mg (n=21)Fosthis compound 25 mg (n=22)Prednisone 5 mg (n=21)Placebo (n=22)
Mean Change from Baseline in DAS28-4(CRP) -1.69-2.22†-1.17-0.96
ACR20 Response Rate 56%67%48%38%
ACR50 Response Rate 22%48%†20%14%
ACR70 Response Rate 10%14%0%0%
Statistically significant vs. Placebo (p < 0.05). †Statistically significant vs. Prednisone 5 mg (p < 0.05). Data sourced from Stock T, et al. (2017).[1]
Table 2: Efficacy of Fosthis compound in Patients with Rheumatoid Arthritis (NCT01393639)
Outcome Measure (at Week 8)Fosthis compound 1 mg (n≈46)Fosthis compound 5 mg (n≈46)Fosthis compound 10 mg (n≈46)Fosthis compound 15 mg (n≈46)Prednisone 5 mg (n≈46)Prednisone 10 mg (n≈46)Placebo (n≈46)
ACR20 Response Rate (Model-predicted) 47%61%69%73%‡51%71%37%
Change from Baseline in P1NP (%) --Non-inferior to Prednisone 5mg----
Change from Baseline in uNTx:uCr (%) Varied considerably across groupsVaried considerably across groupsVaried considerably across groupsVaried considerably across groupsVaried considerably across groupsVaried considerably across groupsVaried considerably across groups
*Superior to Placebo. ‡Non-inferior to Prednisone 10 mg. Data sourced from Buttgereit F, et al. (2019).[2]

Preclinical Efficacy in an Animal Model of Inflammation

While extensive comparative data across multiple inflammatory disease models are not publicly available, preclinical studies in a lipopolysaccharide-induced mouse model of rheumatoid arthritis have been cited.[1] In this model, Fosthis compound reportedly demonstrated a four-fold dissociation between its anti-inflammatory efficacy and the inhibition of bone formation when compared to prednisone.[1]

Experimental Protocols

Phase II Clinical Trial (NCT00938587) Protocol
  • Study Design: A multicenter, double-blind, parallel-group, active- and placebo-controlled Phase II study.[3]

  • Participants: 86 patients with active rheumatoid arthritis and an inadequate response to stable background methotrexate therapy.[3]

  • Intervention: Patients were randomized (1:1:1:1) to receive oral Fosthis compound 10 mg, Fosthis compound 25 mg, prednisone 5 mg, or placebo once daily for 2 weeks.[3]

  • Primary Efficacy Endpoint: Mean change from baseline in the Disease Activity Score using 28 joint counts with C-reactive protein (DAS28-4[CRP]) at week 2.[3]

  • Secondary Efficacy Endpoints: American College of Rheumatology (ACR) 20%, 50%, and 70% improvement responses (ACR20/50/70), and change from baseline in ACR core components and Health Assessment Questionnaire Disability Index (HAQ-DI).[3]

nct00938587_workflow cluster_treatment 2-Week Treatment Period Screening Patient Screening (Active RA on stable MTX) Randomization Randomization (1:1:1:1) Screening->Randomization Fosda10 Fosthis compound 10 mg/day Randomization->Fosda10 Fosda25 Fosthis compound 25 mg/day Randomization->Fosda25 Pred5 Prednisone 5 mg/day Randomization->Pred5 Placebo Placebo Randomization->Placebo Endpoint Primary Endpoint Assessment (Week 2) - Change in DAS28-4(CRP) - ACR20/50/70 - HAQ-DI Fosda10->Endpoint Fosda25->Endpoint Pred5->Endpoint Placebo->Endpoint

Caption: Workflow for the NCT00938587 Phase II Clinical Trial.
Phase IIb Clinical Trial (NCT01393639) Protocol

  • Study Design: A 12-week, multicentre, double-blind, parallel-group, active-controlled, and placebo-controlled trial.[2]

  • Participants: 323 patients with moderate to severe active rheumatoid arthritis on stable background methotrexate.[4]

  • Intervention: Patients were randomized (1:1:1:1:1:1:1) to receive oral Fosthis compound (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo once daily for 8 weeks, followed by a 4-week blinded taper and 1-week washout.[2]

  • Primary Efficacy Endpoints (at Week 8):

    • ACR20 response.[5]

    • Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio [uNTx:uCr]).[5]

Representative Preclinical Model: Lipopolysaccharide (LPS)-Induced Arthritis in Mice

While the specific protocol for this compound studies is not detailed in the available literature, a general methodology for this model is as follows:

  • Model Induction: Arthritis is induced in mice, typically susceptible strains like DBA/1, through the systemic or local administration of bacterial lipopolysaccharide (LPS). This triggers an acute inflammatory response in the joints.

  • Treatment: Animals are treated with this compound, a comparator agent (e.g., prednisone), or a vehicle control at various doses and schedules.

  • Efficacy Assessment: The severity of arthritis is evaluated through clinical scoring of paw swelling and erythema, histological analysis of joint inflammation and damage, and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in serum or joint tissue.

  • Safety/Biomarker Assessment: To assess the "dissociated" effect, biomarkers of bone metabolism (e.g., osteocalcin, P1NP) are measured.

Summary and Conclusion

The available evidence strongly suggests that this compound, in the form of its prodrug Fosthis compound, demonstrates significant anti-inflammatory efficacy in patients with rheumatoid arthritis, comparable to or greater than low-dose prednisone, particularly at higher doses. The clinical data provides some support for a dissociated safety profile concerning bone metabolism, although this was not consistently observed across all biomarkers and doses.

The lack of publicly available, detailed comparative data in other inflammatory disease models, such as psoriasis or inflammatory bowel disease, limits a broader comparative efficacy assessment. The preclinical findings in a mouse model of RA do, however, align with the proposed dissociated mechanism of action.

For researchers and drug development professionals, this compound represents an important case study in the development of SGRMs. The clinical trial data in rheumatoid arthritis provides a valuable benchmark for the efficacy and safety of this class of molecules. Further investigation would be required to fully understand its potential in other inflammatory conditions.

References

Assessing the Long-Term Safety of Dagrocorat in Comparison to Corticosteroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety profiles of the investigational selective glucocorticoid receptor modulator (SGRM), Dagrocorat, and conventional corticosteroids. Due to the discontinuation of this compound's clinical development, long-term safety data is unavailable. This guide, therefore, focuses on the mechanistic differences and available short-term clinical trial data for its prodrug, fosthis compound, to infer potential long-term safety advantages.

Executive Summary

This compound, a non-steroidal SGRM, was developed with the aim of dissociating the anti-inflammatory effects of glucocorticoids from their adverse effects.[1][2] The central hypothesis is that this compound preferentially activates the transrepression pathway of the glucocorticoid receptor (GR), which is primarily responsible for anti-inflammatory actions, while having minimal effect on the transactivation pathway, which is linked to many of the metabolic and other long-term side effects of corticosteroids.[3][4] In contrast, conventional corticosteroids are full agonists of the GR, activating both pathways.

Short-term clinical trials of fosthis compound, the prodrug of this compound, in patients with rheumatoid arthritis have demonstrated a manageable safety profile, with some evidence suggesting a better safety profile concerning bone and glucose metabolism compared to prednisone.[5] However, the absence of long-term clinical data for this compound necessitates a cautious interpretation of its long-term safety.

Signaling Pathways: A Tale of Two Agonists

The differential effects of corticosteroids and this compound are rooted in their distinct interactions with the glucocorticoid receptor.

Corticosteroid Signaling Pathway

Corticosteroids, upon entering the cell, bind to the cytosolic glucocorticoid receptor, leading to the dissociation of heat shock proteins. The activated GR-corticosteroid complex then translocates to the nucleus and homodimerizes. These dimers can then act through two primary pathways:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of various genes. This pathway is associated with many of the metabolic side effects of corticosteroids.[3]

  • Transrepression: The GR monomer or dimer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.[3]

Corticosteroid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR_HSP GR-HSP Complex Corticosteroid->GR_HSP GR Glucocorticoid Receptor (GR) GR->GR_HSP HSP Heat Shock Proteins (HSP) HSP->GR_HSP Activated_GR Activated GR GR_HSP->Activated_GR HSP Dissociation GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization NFkB_AP1 NF-κB / AP-1 Activated_GR->NFkB_AP1 Tethering GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Metabolic_genes Metabolic & Other Genes GRE->Metabolic_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Genes NFkB_AP1->Pro_inflammatory_genes Inhibition (Transrepression)

Caption: Corticosteroid Signaling Pathway
This compound Signaling Pathway

This compound, as a dissociated SGRM, is designed to favor the transrepression pathway. While it still binds to the GR, the conformational change it induces is thought to be different from that caused by corticosteroids. This altered conformation is believed to result in a reduced ability of the GR to homodimerize and bind to GREs, thus minimizing transactivation. The primary anti-inflammatory effect is still achieved through the tethering and inhibition of NF-κB and AP-1.[4][6]

Dagrocorat_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_HSP GR-HSP Complex This compound->GR_HSP GR Glucocorticoid Receptor (GR) GR->GR_HSP HSP Heat Shock Proteins (HSP) HSP->GR_HSP Activated_GR Activated GR GR_HSP->Activated_GR HSP Dissociation GR_monomer GR Monomer Activated_GR->GR_monomer GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Reduced Binding NFkB_AP1 NF-κB / AP-1 GR_monomer->NFkB_AP1 Tethering Metabolic_genes Metabolic & Other Genes GRE->Metabolic_genes Minimal Transactivation Pro_inflammatory_genes Pro-inflammatory Genes NFkB_AP1->Pro_inflammatory_genes Inhibition (Transrepression)

Caption: this compound's Dissociated Signaling

Comparative Safety Data: Insights from Short-Term Clinical Trials

Long-term safety data for this compound is not available. The following tables summarize the key safety findings from two Phase II clinical trials of its prodrug, fosthis compound, in patients with rheumatoid arthritis. These trials provide the most direct, albeit short-term, comparison available.

Table 1: Overview of Adverse Events in a 2-Week Phase IIa Study (NCT00938587) [7]

Treatment GroupNumber of Patients with Adverse Events (%)Most Common Adverse EventsSerious Adverse EventsDiscontinuations due to Adverse Events
Fosthis compound 10 mg8 (38%)Not specified02
Fosthis compound 25 mg3 (14%)Not specified00
Prednisone 5 mg4 (19%)Not specified00
Placebo12 (55%)Not specified02

Table 2: Key Safety Findings from a 12-Week Phase IIb Study (NCT01393639) [5]

Safety ParameterFosthis compound (1, 5, 10, 15 mg)Prednisone (5, 10 mg)Placebo
Treatment-Related Adverse Events 63 (19.5%) of all patients reported treatment-related AEs across all groups. AEs were similar between groups.Similar to fosthis compound and placebo groups.Similar to fosthis compound and prednisone groups.
Serious Adverse Events 9 (2.8%) of all patients reported serious AEs.Not specified separately.Not specified separately.
Adrenal Insufficiency No patients.Not specified.Not specified.
Significant Infections No treatment-related significant infections.Not specified.Not specified.
Procollagen Type 1 N-terminal Peptide (P1NP) - Bone Formation Marker Percentage changes from baseline with 1, 5, and 10 mg doses met non-inferiority criteria to prednisone 5 mg.Not specified.Not specified.
Urinary N-telopeptide to Urinary Creatinine Ratio (uNTx:uCr) - Bone Resorption Marker Varied considerably.Not specified.Not specified.
Glycosylated Hemoglobin (HbA1c) All doses reduced glycosylated hemoglobin levels.Not specified.Not specified.

Experimental Protocols for Key Safety Assessments

The following are generalized protocols for the key safety biomarkers assessed in the fosthis compound clinical trials. The specific standard operating procedures used in the trials are not publicly available.

Measurement of Procollagen Type 1 N-terminal Propeptide (P1NP)
  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: This is a quantitative immunoassay. Patient serum or plasma samples are added to microplate wells pre-coated with a monoclonal antibody specific for P1NP. A biotin-conjugated polyclonal antibody that also binds to P1NP is then added. After washing, a streptavidin-HRP conjugate is added, followed by a substrate solution. The intensity of the color developed is proportional to the concentration of P1NP in the sample.

  • Sample Type: Serum or plasma.

  • General Procedure:

    • Collect blood samples and prepare serum or plasma.

    • Add standards and samples to the wells of the ELISA plate.

    • Incubate the plate.

    • Wash the plate to remove unbound substances.

    • Add the detection antibody.

    • Incubate and wash.

    • Add the enzyme conjugate.

    • Incubate and wash.

    • Add the substrate and incubate for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the P1NP concentration from the standard curve.

Measurement of Urinary N-telopeptide (uNTx)
  • Methodology: Immunoassay (e.g., ELISA or lateral flow)

  • Principle: This assay quantifies the N-telopeptides of type I collagen in urine, which are markers of bone resorption. The assay typically involves a competitive binding format where NTx in the urine sample competes with a labeled NTx for binding to a limited number of antibody sites.

  • Sample Type: Urine.

  • General Procedure:

    • Collect a second morning void urine sample.

    • Add the urine sample, along with a labeled NTx conjugate, to an antibody-coated well or strip.

    • Incubate to allow for competitive binding.

    • Wash to remove unbound materials.

    • Add a substrate to generate a signal.

    • The intensity of the signal is inversely proportional to the concentration of NTx in the sample.

    • Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Measurement of Glycosylated Hemoglobin (HbA1c)
  • Methodology: High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates hemoglobin variants based on their charge differences. A hemolysate of the patient's blood is injected into a chromatography column. Different hemoglobin components, including HbA1c, are separated as they pass through the column and are detected as they elute. The area under the HbA1c peak is calculated as a percentage of the total hemoglobin.

  • Sample Type: Whole blood.

  • General Procedure:

    • Collect a whole blood sample in an EDTA tube.

    • Prepare a hemolysate to release hemoglobin from red blood cells.

    • Inject the hemolysate into the HPLC system.

    • The system automatically separates and quantifies the different hemoglobin fractions.

    • The result is reported as the percentage of HbA1c.

Conclusion and Future Directions

The available evidence suggests that this compound, through its proposed mechanism of dissociated GR agonism, held the potential to offer a safer alternative to traditional corticosteroids by separating the desired anti-inflammatory effects from the detrimental metabolic and bone-related side effects. The short-term clinical data for its prodrug, fosthis compound, provided some support for this hypothesis, particularly concerning its effects on bone formation and glucose metabolism markers.

However, the discontinuation of this compound's development means that its long-term safety profile remains uncharacterized. The lack of long-term clinical trial data is a significant limitation in making a definitive comparison with corticosteroids, which have a well-documented, albeit often unfavorable, long-term safety record.

For researchers and drug development professionals, the story of this compound underscores the ongoing challenge and importance of developing safer immunomodulatory therapies. The concept of selective glucocorticoid receptor modulation remains a promising avenue for future research. Further investigation into novel SGRMs with improved pharmacokinetic and pharmacodynamic properties is warranted to realize the therapeutic potential of this class of drugs. Future clinical trials of new SGRMs should include comprehensive and long-term monitoring of bone, metabolic, and other key safety parameters to definitively establish their safety advantage over conventional corticosteroids.

References

A Meta-Analysis of Dagrocorat's Therapeutic Index in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic index of Dagrocorat (also known as Fosthis compound or PF-04171327), a selective glucocorticoid receptor modulator (SGRM). It aims to objectively compare its performance with traditional glucocorticoids, primarily prednisone, based on available preclinical data.

Introduction: The Quest for a Safer Glucocorticoid

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of autoimmune diseases like rheumatoid arthritis (RA). However, their long-term use is hampered by a range of adverse effects, including metabolic disturbances and bone density loss.[1] this compound emerges as a dissociated agonist of the glucocorticoid receptor (GR), designed to uncouple the desired anti-inflammatory effects from the detrimental metabolic side effects, thereby offering an improved therapeutic index.[1][2][3]

This compound is a prodrug that is converted to its active metabolite, PF-00251802.[4] The fundamental mechanism of SGRMs like this compound lies in the differential modulation of the glucocorticoid receptor's downstream signaling pathways: primarily promoting transrepression (responsible for anti-inflammatory effects) while minimizing transactivation (linked to metabolic side effects).[2][5]

Preclinical Efficacy and Safety Profile

Preclinical studies, primarily in rodent models of arthritis, have been pivotal in demonstrating the dissociated profile of this compound. While specific quantitative data from these proprietary studies are not publicly available in detail, reports from clinical trial publications consistently reference these findings.

Table 1: Summary of Preclinical Efficacy of this compound in Arthritis Models

Model Efficacy Endpoint This compound (PF-00251802) Effect Comparator Reference
Mouse Collagen-Induced Arthritis (CIA)Reduction in inflammatory markersPotent anti-inflammatory activityPrednisolone[3]
Lipopolysaccharide-induced mouse model of RAAnti-inflammatory efficacyComparable to prednisonePrednisone[3]

Table 2: Summary of Preclinical Safety and Therapeutic Index of this compound

Safety Parameter This compound (PF-00251802) Effect Comparator Key Finding Reference
Bone FormationReduced impact on bone-relevant parametersPrednisoloneFour-fold dissociation between efficacy and inhibition of bone formation relative to prednisone.[3]
Glucose MetabolismReduced adverse effects on glucose metabolismPrednisoloneMaintained anti-inflammatory activity with reduced effects on metabolic parameters.[3]
Overall Therapeutic IndexImprovedPrednisoloneDemonstrated a better efficacy/safety balance in preclinical models.[2]

Mechanism of Action: Dissociating Anti-inflammatory and Metabolic Effects

The therapeutic advantage of this compound is rooted in its mechanism as a selective glucocorticoid receptor modulator. Upon binding to the glucocorticoid receptor, it preferentially induces a conformational change that favors monomeric GR activity and tethering to other transcription factors, leading to the transrepression of pro-inflammatory genes. This is in contrast to traditional glucocorticoids which strongly promote GR homodimerization and transactivation of genes associated with metabolic side effects.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (SGRM) GR_complex GR + Chaperone Proteins This compound->GR_complex Binds GC Traditional Glucocorticoid GC->GR_complex Binds GR_this compound GR-Dagrocorat (Monomer) GR_complex->GR_this compound Translocates to Nucleus GR_GC GR-GC (Dimer) GR_complex->GR_GC Translocates to Nucleus NFkB_AP1 NF-κB / AP-1 GR_this compound->NFkB_AP1 Tethers to & inhibits (Transrepression) Anti_inflammatory_effect Anti-inflammatory Effect GR_this compound->Anti_inflammatory_effect Promotes GRE Glucocorticoid Response Element (GRE) GR_GC->GRE Binds to (Transactivation) GR_GC->Anti_inflammatory_effect Also Promotes Metabolic_side_effects Metabolic Side Effects GR_GC->Metabolic_side_effects Promotes Inflammatory_Genes Pro-inflammatory Genes NFkB_AP1->Inflammatory_Genes Activates Metabolic_Genes Metabolic Genes GRE->Metabolic_Genes Activates Inflammatory_Genes->Anti_inflammatory_effect Metabolic_Genes->Metabolic_side_effects

Caption: this compound's selective GR modulation pathway.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are proprietary, this section outlines the general methodologies employed in such studies.

Collagen-Induced Arthritis (CIA) in Rodents

This is a widely used and accepted animal model for human rheumatoid arthritis.

  • Induction: Typically, rats or mice are immunized with an emulsion of type II collagen and an adjuvant. A booster immunization may be administered after a set period.

  • Treatment: Once arthritis is established, animals are treated with this compound, a comparator (e.g., prednisone), or a vehicle control.

  • Efficacy Assessment: Disease progression is monitored by scoring paw swelling, erythema, and ankylosis. Histopathological analysis of the joints is often performed at the end of the study to assess inflammation, pannus formation, and cartilage/bone erosion.

  • Safety Assessment: Blood samples are collected to measure biomarkers of bone metabolism (e.g., osteocalcin, P1NP) and glucose levels. Body weight and general health are also monitored.

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Assessment animal_selection Animal Selection (e.g., Lewis Rats) collagen_prep Type II Collagen Emulsification with Adjuvant animal_selection->collagen_prep immunization Primary Immunization collagen_prep->immunization booster Booster Immunization (Day 7-21) immunization->booster arthritis_onset Onset of Clinical Arthritis booster->arthritis_onset treatment_groups Treatment Administration - this compound - Prednisone - Vehicle arthritis_onset->treatment_groups clinical_scoring Clinical Scoring (Paw Swelling, Erythema) treatment_groups->clinical_scoring biomarkers Biomarker Analysis (Blood/Urine) treatment_groups->biomarkers histopathology Histopathology of Joints treatment_groups->histopathology therapeutic_index Therapeutic Index Calculation clinical_scoring->therapeutic_index biomarkers->therapeutic_index

References

Safety Operating Guide

Navigating the Safe Disposal of Dagrocorat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for Dagrocorat is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on general best practices for laboratory chemicals and information from SDSs of similar compounds.

Core Principles of Chemical Disposal

The fundamental principle of chemical disposal is to adhere to all local, regional, and national regulations.[1][2][3] It is the responsibility of the user to correctly classify the waste and ensure it is disposed of in a compliant manner.

Step-by-Step Disposal Procedures for this compound

Given that this compound is a laboratory chemical intended for research use only, the following procedures should be followed for its disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing[2]

2. Handling Spills: In the event of a spill, immediate action is necessary to contain and clean the area.

  • Avoid the generation of dust.

  • Keep unnecessary personnel away from the spill area.

  • For solid spills, carefully sweep or vacuum the material and collect it in a suitable, labeled container for disposal.[3]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[2]

  • Thoroughly clean the contaminated surface to remove any residual material.

3. Disposal of Unused or Expired this compound: Unused or expired this compound must be disposed of as chemical waste.

  • Do not dispose of this compound with household garbage or pour it down the sewage system. [1]

  • Keep the compound in its original container if possible. If not, use a clearly labeled, sealed container.

  • The primary method for the disposal of many chemical wastes is through an approved waste disposal plant, often involving incineration.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[5]

4. Decontamination of Empty Containers: Empty containers that held this compound should be handled as chemical waste.

  • Triple rinse the container with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After thorough decontamination, the container can be disposed of according to your institution's guidelines for chemical waste containers.

Logical Workflow for this compound Disposal

The following diagram illustrates a general decision-making process for the disposal of this compound in a laboratory setting.

Dagrocorat_Disposal_Workflow start Start: this compound for Disposal is_spill Is it a spill? start->is_spill is_unused Is it unused/expired product? is_spill->is_unused No contain_spill Contain and clean up spill using appropriate PPE. Collect waste in a sealed, labeled container. is_spill->contain_spill Yes is_empty Is it an empty container? is_unused->is_empty No dispose_waste Dispose of as chemical waste through a licensed contractor or institutional EHS. is_unused->dispose_waste Yes decontaminate Triple rinse container with appropriate solvent. is_empty->decontaminate Yes contain_spill->dispose_waste end End: Proper Disposal Complete dispose_waste->end collect_rinsate Collect rinsate for chemical waste disposal. decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as per institutional guidelines. collect_rinsate->dispose_container dispose_container->end

Caption: Workflow for the safe disposal of this compound.

Important Considerations

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Stability: The product is generally stable under normal conditions of use, storage, and transport.

It is imperative to always consult your institution's specific safety and disposal protocols. In the absence of a specific SDS for this compound, treating it with the precautions outlined for similar laboratory chemicals is a prudent approach to ensure safety and compliance.

References

Personal protective equipment for handling Dagrocorat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Dagrocorat. The following procedures are based on general laboratory safety protocols for non-hazardous chemical compounds, exercising caution due to the substance's biological activity as a selective glucocorticoid receptor modulator (SGRM). As no specific Material Safety Data Sheet (MSDS) is currently available for this compound, these guidelines are intended to establish a strong foundation of safety and operational integrity in the laboratory.

Personal Protective Equipment (PPE) and Handling

While this compound is not currently listed on the NIOSH List of Hazardous Drugs in Healthcare Settings, its pharmacological activity warrants careful handling to minimize exposure. The following PPE is recommended as a minimum standard for all procedures involving this compound in solid or solution form.

PPE CategoryItemSpecification
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling stock solutions or performing dilutions.
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection N95 RespiratorRecommended when handling the powdered form of this compound to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to ensure safety and prevent contamination.

1. Preparation and Weighing:

  • Conduct all weighing and initial preparation of this compound powder within a certified chemical fume hood to minimize inhalation risk.

  • Use dedicated, clean spatulas and weighing boats.

  • Ensure the balance is clean before and after use.

2. Solution Preparation:

  • When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • Cap vials and tubes securely before vortexing or sonicating.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3. Administration and In-Vitro/In-Vivo Studies:

  • When administering this compound in experimental settings, wear appropriate PPE to avoid direct contact.

  • Use caution to prevent aerosolization during administration.

  • All animal handling procedures should be in accordance with approved institutional animal care and use committee (IACUC) protocols.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as non-hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated biohazard bag or sharps container and dispose of according to institutional guidelines for chemical waste.
Liquid Waste (e.g., unused solutions) Collect in a labeled, sealed waste container. Do not pour down the drain. Dispose of as chemical waste.
Contaminated PPE (e.g., gloves, lab coat) Remove carefully to avoid cross-contamination and dispose of in designated laboratory waste bins.

Emergency Procedures

In the event of an accidental exposure to this compound, immediate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Glucocorticoid Receptor Signaling Pathway

This compound functions as a selective agonist of the glucocorticoid receptor (GR). The binding of this compound to the cytoplasmic GR initiates a signaling cascade that ultimately modulates gene expression.

Glucocorticoid_Receptor_Signaling Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex Inactive GR Complex (with HSP90/HSP70) This compound->GR_complex Binds Active_GR Active GR GR_complex->Active_GR Conformational Change (HSPs dissociate) GR_dimer GR Dimer Active_GR->GR_dimer Translocates & Dimerizes GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binds Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Regulates

Caption: Glucocorticoid receptor signaling pathway initiated by this compound binding.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dagrocorat
Reactant of Route 2
Reactant of Route 2
Dagrocorat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.